ProTx-I
Description
Properties
Molecular Formula |
C171H245N53O47S6 |
|---|---|
Molecular Weight |
3987.50 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-I, a 35-residue peptide toxin isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens, is a significant modulator of voltage-gated ion channels.[1] It belongs to the inhibitor cystine knot (ICK) family of peptides, known for their remarkable stability.[2] this compound has garnered substantial interest in the scientific community, particularly for its effects on the voltage-gated sodium channel subtype 1.7 (Nav1.7). The SCN9A gene, which encodes for the Nav1.7 channel, is a critical player in pain pathways.[3] Genetic gain-of-function mutations in this gene are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[3] This makes Nav1.7 a prime target for the development of novel analgesics. This compound serves as a valuable pharmacological tool to probe the structure and function of Nav1.7 and as a molecular scaffold for designing new pain therapeutics. This guide provides a detailed examination of the mechanism through which this compound exerts its effects on Nav1.7 channels.
Core Mechanism of Action: Gating Modification
Unlike pore-blocking toxins, this compound functions as a gating modifier .[4] Its primary mechanism involves altering the voltage-dependent activation of the Nav1.7 channel. Specifically, this compound shifts the voltage-dependence of activation to more positive potentials.[1][4] This means that a stronger depolarization is required to open the channel, thereby inhibiting its function. This mechanism is akin to that of other well-known gating modifiers like hanatoxin.[4] By binding to the channel, this compound stabilizes the closed or resting state of the voltage sensor, making it more difficult to activate.[4]
The "Voltage-Sensor Trapping" Model
The action of this compound is best described by the "voltage-sensor trapping" model. The Nav1.7 channel is composed of four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), which moves in response to changes in membrane potential to open the channel's pore (formed by S5-S6 segments).
This compound preferentially binds to the extracellular side of the VSD of domain II (VSDII), a region also known as neurotoxin binding site 4.[5] There is also evidence suggesting interactions with the VSD of domain IV (VSDIV).[2] By binding to the S3-S4 linker, or "paddle," of the VSD, this compound is thought to physically impede its outward movement.[5] This trapping of the voltage sensor in its resting or closed conformation inhibits the channel from activating in response to depolarization.[6]
The Role of the Cell Membrane
A crucial aspect of this compound's mechanism is its interaction with the cell membrane. The toxin possesses a hydrophobic patch that facilitates its partitioning into the lipid bilayer.[2][5][7] This interaction is a prerequisite for high-affinity binding to the Nav1.7 channel.[2] By anchoring itself in the membrane, this compound effectively increases its local concentration near the channel and orients itself correctly to engage with its binding site on the VSD.[8] Key hydrophobic residues on this compound, such as W27 and W30, are critical for this membrane interaction and subsequent channel modulation.[9]
Quantitative Data: Potency and Selectivity of this compound
This compound is a potent inhibitor of Nav1.7 channels, but it also displays activity against a range of other Nav channel subtypes, as well as certain voltage-gated calcium (Cav) and potassium (Kv) channels, making it a promiscuous toxin.[1][2] Its affinity can vary depending on the experimental conditions, particularly the membrane potential at which the measurements are taken.
| Ion Channel Subtype | Reported IC₅₀ | Species | Comments |
| Nav1.7 | ~30 nM[10] | Human | Potent inhibition. |
| Nav1.2 | Potently inhibited[2][11] | - | Subtype tested. |
| Nav1.5 | Potently inhibited[2][11] | Human | Shifted V½ of activation by +37 mV at 365 nM.[11] |
| Nav1.8 | Potently inhibited[2][11] | Rat | One of the primary targets during its discovery.[12] |
| Cav3.1 (T-type) | ~50 nM[1], ~70 nM[11] | Human | Shifts voltage dependence of activation.[1][11] |
| Kv2.1 | Inhibited[1] | - | ~10-fold less potent than on Nav channels.[1] |
| TRPA1 | High-affinity antagonist[1] | - | Identified as the first high-affinity peptide antagonist for this channel.[1] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the effect of this compound on ion channel function.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the specific Nav channel alpha subunit (e.g., human Nav1.7).
-
Recording Solutions:
-
Intracellular (Pipette) Solution: Typically contains a high concentration of CsCl or CsF to block potassium channels, along with EGTA to chelate calcium, and HEPES for pH buffering. Example composition: 140 mM CsCl, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES.
-
Extracellular (Bath) Solution: Contains physiological concentrations of ions. Example composition: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect on the peak current amplitude across a range of voltages, cells are held at a negative potential (e.g., -90 mV to -120 mV) and then subjected to a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).[13]
-
Activation (Conductance-Voltage) Curve: The peak current from the I-V protocol is converted to conductance (G) and plotted against the test potential. The data is then fitted with a Boltzmann function to determine the voltage of half-maximal activation (V½). The shift in V½ in the presence of this compound is a key measure of its gating modification effect.
-
Dose-Response: To determine the IC₅₀, cells are held at a potential that elicits a submaximal current, and increasing concentrations of this compound are perfused into the bath. The percentage of current inhibition is plotted against the toxin concentration.
-
Site-Directed Mutagenesis and Chimeric Channels
To identify the specific binding site of this compound on the Nav1.7 channel, researchers employ molecular biology techniques.
-
Methodology: Specific amino acid residues in the extracellular loops of the Nav1.7 VSDs (primarily VSDII) are mutated, and the effect on this compound potency is measured using patch-clamp electrophysiology. A significant reduction in potency indicates that the mutated residue is critical for binding.
-
Chimeric Channels: Domains or segments of a this compound-sensitive channel (like Nav1.7) are swapped with the corresponding segments of an insensitive channel. By testing the sensitivity of these chimeric channels to this compound, researchers can pinpoint the specific domain (e.g., VSDII) responsible for the toxin's effect.[2]
Tethered-Toxin (t-toxin) Alanine Scanning
This is a higher-throughput method to map the pharmacophore of the toxin itself.
-
Methodology: A library of this compound mutants, typically with each non-cysteine residue individually mutated to alanine, is created.[3] The toxin mutants are genetically tethered to the ion channel of interest via a flexible linker and co-expressed in Xenopus oocytes or other expression systems.[3] The activity of each mutant is then assessed electrophysiologically. Residues that, when mutated to alanine, cause a significant loss of activity are identified as key components of the toxin's pharmacophore.[3][9]
Visualizations
This compound Mechanism of Action on Nav1.7
Caption: this compound partitions into the membrane and traps the Nav1.7 VSDII in its resting state.
Experimental Workflow for this compound Analysis
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Mutational analysis of this compound and the novel venom peptide Pe1b provide insight into residues responsible for selective inhibition of the analgesic drug target NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tarantula toxins ProTx-II and huwentoxin-IV differentially interact with human Nav1.7 voltage sensors to inhibit channel activation and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Functional properties and toxin pharmacology of a dorsal root ganglion sodium channel viewed through its voltage sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
ProTx-I Toxin: A Technical Guide to its Origin, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProTx-I is a 35-amino acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitory cystine knot (ICK) family of toxins, this compound has garnered significant interest within the scientific community for its potent and varied effects on several key ion channels, including voltage-gated sodium (Nav) channels, T-type calcium (Cav) channels, and the transient receptor potential ankyrin 1 (TRPA1) channel. This document provides a comprehensive technical overview of the origin of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its known molecular targets and corresponding inhibitory activities. The information presented herein is intended to serve as a valuable resource for researchers investigating ion channel pharmacology and those involved in the development of novel therapeutics.
Origin and Biological Context
This compound is a natural component of the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. This species is native to Peru and Chile.[2] In its natural habitat, the tarantula utilizes its venom to immobilize prey. This compound contributes to this paralytic effect by potently modulating the activity of ion channels crucial for nerve and muscle function.
The toxin is a 35-amino acid peptide and belongs to the inhibitory cystine knot (ICK) family of peptide toxins.[1] This structural motif is characterized by a specific arrangement of disulfide bridges that confers significant stability to the peptide.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against a range of ion channels. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Ion Channel Subtype | Reported IC50 | Reference |
| hNav1.2 | ~50-100 nM | [Middleton et al., 2002] |
| hNav1.5 | ~50-100 nM | [Middleton et al., 2002] |
| hNav1.7 | ~50-100 nM | [Middleton et al., 2002] |
| rNav1.8 | 27 nM | [Middleton et al., 2002] |
| hCav3.1 | 50 nM | [Middleton et al., 2002] |
| hCav3.1 | 0.2 µM | [Ohkubo et al., 2010][3][4] |
| hCav3.2 | 31.8 µM | [Ohkubo et al., 2010][3][4] |
| hTRPA1 | 389 ± 77 nM | [Gui et al., 2014] |
Experimental Protocols
Venom Extraction from Thrixopelma pruriens
The initial step in isolating this compound involves the collection of crude venom from the tarantula.
Methodology:
-
Tarantula Anesthetization: Spiders are first anesthetized using carbon dioxide.
-
Venom Milking: A mild, non-lethal electrical stimulus is applied to the chelicerae of the anesthetized tarantula. This induces the contraction of the venom glands, causing the expulsion of venom.
-
Venom Collection: The expelled venom droplets are collected from the tips of the fangs using a microcapillary tube.
-
Pooling and Storage: Venom from multiple milkings is pooled and can be stored frozen until further processing.
Purification of this compound from Crude Venom
The purification of this compound from the complex mixture of proteins and peptides in the crude venom is achieved through a multi-step chromatographic process. The following protocol is based on the methods described by Middleton et al. (2002).
Methodology:
-
Initial Fractionation (Size-Exclusion Chromatography):
-
The crude venom is first subjected to size-exclusion chromatography to separate components based on their molecular weight.
-
Column: Superdex 30 HR 10/30
-
Mobile Phase: 30% acetonitrile in 0.1% trifluoroacetic acid (TFA)
-
Fractions are collected and assayed for inhibitory activity on Nav1.8 channels.
-
-
First Reverse-Phase HPLC (RP-HPLC):
-
Active fractions from the size-exclusion step are pooled and further purified by RP-HPLC.
-
Column: Vydac C18 (4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 60% B over 60 minutes.
-
Fractions are again collected and tested for activity.
-
-
Second Reverse-Phase HPLC (RP-HPLC):
-
The active fraction from the first RP-HPLC step is subjected to a second round of purification.
-
Column: Vydac C4 (4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A shallow linear gradient, for example, from 20% to 40% B over 40 minutes (gradient optimized based on the elution profile from the first RP-HPLC step).
-
-
Final Reverse-Phase HPLC (RP-HPLC):
-
The final purification step is performed to ensure the homogeneity of the this compound peptide.
-
Column: Vydac Diphenyl (4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: An optimized shallow gradient based on the previous step's elution profile.
-
The purity of the final product is confirmed by mass spectrometry.
-
Electrophysiological Characterization
The functional activity of this compound is determined by electrophysiological recordings of ion channels heterologously expressed in mammalian cell lines (e.g., HEK293 cells) or Xenopus oocytes.
3.3.1. Cell Culture and Transfection (HEK293 Cells)
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.
-
Transfection: Cells are transiently transfected with plasmids encoding the specific ion channel subunits of interest (e.g., Nav1.7, Cav3.1) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker protein like Green Fluorescent Protein (GFP) is often performed to identify successfully transfected cells.
-
Incubation: Transfected cells are typically incubated for 24-48 hours to allow for sufficient channel expression before electrophysiological recordings.
3.3.2. Whole-Cell Patch-Clamp Recordings
Methodology:
-
Solutions:
-
External Solution (for Nav channels): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Nav channels): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution (for Cav channels): (in mM) 115 CholineCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with CsOH.
-
Internal Solution (for Cav channels): (in mM) 120 Cs-aspartate, 10 CsCl, 5 MgATP, 0.1 Na2GTP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Transfected cells are identified by GFP fluorescence.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Cells are voltage-clamped at a holding potential of -80 mV to -100 mV.
-
Ion channel currents are elicited by applying specific voltage-step protocols. For example, for Nav channels, a depolarizing step to 0 mV for 20 ms can be used.
-
This compound is applied to the external solution at varying concentrations to determine its inhibitory effect on the channel currents.
-
The IC50 is calculated by fitting the concentration-response data to the Hill equation.
-
3.3.3. Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes (for TRPA1)
Methodology:
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the human TRPA1 channel is injected into the oocytes.
-
Oocytes are incubated for 2-5 days at 18°C to allow for channel expression.
-
-
Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage sensing and one for current injection.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
TRPA1 currents are activated by applying an agonist, such as mustard oil (AITC).
-
This compound is co-applied with the agonist at various concentrations to assess its inhibitory effect.
-
Signaling Pathways and Molecular Interactions
This compound exerts its inhibitory effects by physically interacting with the voltage-sensor domains (VSDs) of its target ion channels. This interaction modifies the gating properties of the channel, typically by making it more difficult to open in response to membrane depolarization.
For voltage-gated sodium and calcium channels, this compound is known to bind to the extracellular loops of the S1-S4 segments, which constitute the VSD. This binding stabilizes the VSD in its resting conformation, thereby shifting the voltage-dependence of channel activation to more positive potentials.
In the case of the TRPA1 channel, this compound also interacts with the S1-S4 gating domain. This was the first peptide antagonist identified for TRPA1 and has been a valuable tool for studying the channel's function.
Conclusion
This compound, a peptide toxin from the venom of the tarantula Thrixopelma pruriens, is a potent and versatile modulator of several key ion channels. Its ability to inhibit Nav, Cav, and TRPA1 channels with high affinity has made it an invaluable pharmacological tool for studying the structure and function of these channels. The detailed experimental protocols provided in this guide offer a foundation for the isolation and characterization of this compound and similar venom-derived peptides. Further research into the specific interactions of this compound with its molecular targets will continue to provide insights into ion channel gating mechanisms and may pave the way for the development of novel therapeutics for a range of channelopathies.
References
- 1. Two tarantula peptides inhibit activation of multiple sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Tarantula toxin this compound differentiates between human T-type voltage-gated Ca2+ Channels Cav3.1 and Cav3.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-I Peptide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the ProTx-I peptide, a valuable tool for researchers in neuroscience and drug development. The document details its structure, sequence, mechanism of action, and the experimental protocols utilized for its characterization, with a focus on its interaction with the voltage-gated sodium channel Nav1.7.
This compound Peptide: Sequence and Structure
This compound is a 35-amino acid peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It belongs to the inhibitor cystine knot (ICK) family of peptides, characterized by a specific disulfide bond arrangement that confers significant stability.
Table 1: this compound Peptide Sequence
| Representation | Sequence |
| Full Sequence | Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser |
| One-Letter Code | ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS[1] |
Table 2: this compound Structural and Physicochemical Properties
| Property | Value |
| Disulfide Bonds | Cys2-Cys16, Cys9-Cys21, Cys15-Cys28[2][3] |
| Molecular Weight | 3987.2 g/mol [2] |
| 3D Structure | PDB ID: 2M9L[4], 9DBN[5] |
The three-dimensional structure of this compound features a compact fold stabilized by the inhibitor cystine knot motif. This structure is crucial for its interaction with ion channels.[6][7]
Signaling Pathway: Mechanism of Action on Nav1.7
This compound is a potent gating modifier of voltage-gated sodium channels (Nav).[6][7] Its primary mechanism of action involves binding to the voltage sensor domain (VSD) of the channel, specifically the S3-S4 linker of domain II (VSD-II).[8][9] This interaction stabilizes the channel in a closed or resting state, leading to an inhibition of channel opening by shifting the voltage-dependence of activation to more depolarized potentials.[6][7][8]
Quantitative Data
This compound exhibits inhibitory activity against a range of voltage-gated sodium channels, with varying potencies.
Table 3: Inhibitory Activity (IC50) of this compound on Nav Channel Subtypes
| Channel Subtype | IC50 (nM) | Reference(s) |
| Nav1.2 | 59.7 ± 7.4 | [10] |
| Nav1.4 | 108.6 ± 19.3 | [10] |
| Nav1.5 | 50 - 100 | [11] |
| Nav1.7 | 7.1 ± 1.2 | [12] |
| Nav1.8 | 27 | [11][13] |
Experimental Protocols
The characterization of this compound's interaction with Nav1.7 relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through Nav1.7 channels in the presence and absence of this compound.
Objective: To determine the effect of this compound on the biophysical properties of Nav1.7 channels, including current amplitude and voltage-dependence of activation.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7.[14][15]
Protocol Workflow:
Detailed Steps:
-
Cell Preparation: HEK293 cells stably expressing Nav1.7 are cultured on glass coverslips.
-
Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: A series of voltage steps are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) and then applying depolarizing steps in increments.
-
Toxin Application: After recording baseline currents, the external solution is switched to one containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Currents are recorded before and after toxin application. The percentage of current inhibition is calculated, and the voltage-dependence of activation is determined by fitting the normalized conductance-voltage relationship with a Boltzmann function.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to Nav1.7 channels.
Cell Line: HEK293 cells stably expressing human Nav1.7.
Protocol Workflow:
Detailed Steps:
-
Cell Preparation: HEK293-Nav1.7 cells are seeded in multi-well plates.
-
Assay Buffer: A suitable binding buffer is prepared.
-
Competition Assay: Cells are incubated with a fixed concentration of ¹²⁵I-ProTx-II and a range of concentrations of unlabeled this compound.
-
Incubation: The incubation is carried out for a sufficient time to reach equilibrium.
-
Washing: The cells are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled this compound. The IC50 is determined, and the Ki is calculated using the Cheng-Prusoff equation.
NMR Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method used to determine the three-dimensional structure of this compound in solution.[3]
Objective: To determine the solution structure of this compound.
Methodology:
-
Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer, often containing a percentage of D₂O.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY and NOESY.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the this compound sequence.
-
Structural Restraint Generation: NOESY spectra provide through-space distance restraints between protons that are close in the 3D structure.
-
Structure Calculation: The distance restraints, along with other experimental data, are used in computational algorithms to calculate an ensemble of structures that are consistent with the NMR data.
-
Structure Validation: The quality of the final structure ensemble is assessed using various statistical parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Protoxin-I - Wikipedia [en.wikipedia.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gating modifier toxins isolated from spider venom: Modulation of voltage-gated sodium channels and the role of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. Chemical Synthesis, Proper Folding, Nav Channel Selectivity Profile and Analgesic Properties of the Spider Peptide Phlotoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.co.jp [peptide.co.jp]
- 14. The β3‐subunit modulates the effect of venom peptides ProTx‐II and OD1 on NaV1.7 gating - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V | PLOS One [journals.plos.org]
- 17. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Inhibitory Cystine Knot (ICK) Family of Peptide Toxins
For Researchers, Scientists, and Drug Development Professionals
Introduction to Inhibitory Cystine Knot (ICK) Peptides
The Inhibitory Cystine Knot (ICK) family of peptides, also known as knottins, represents a large and diverse group of small, disulfide-rich proteins.[1] Found across various species, including spiders, scorpions, cone snails, and plants, these peptides are characterized by a unique and exceptionally stable three-dimensional structure.[1][2] This structure, the cystine knot, is formed by three interlocking disulfide bonds that create a pseudo-knotted topology, conferring remarkable resistance to thermal denaturation, pH extremes, and proteolysis.[1][3]
ICK peptides typically consist of 26-48 amino acid residues and exhibit a wide range of biological activities, with many targeting voltage-gated ion channels with high potency and selectivity.[2][4] This property has made them invaluable tools for studying ion channel function and promising scaffolds for the development of novel therapeutics for a variety of conditions, including chronic pain, cardiovascular diseases, and cancer.[5][6]
This technical guide provides a comprehensive overview of the core aspects of the ICK family of peptide toxins, including their structural features, classification, and mechanism of action. It further details key experimental protocols for their study and presents quantitative data on their biological activity and pharmacokinetic properties to aid researchers and drug development professionals in this exciting field.
Structure and Stability
The defining feature of ICK peptides is their eponymous structural motif. This motif consists of a ring formed by two disulfide bonds and the intervening backbone segments, which is threaded by a third disulfide bond.[4] This arrangement creates a highly compact and rigid structure. The disulfide connectivity typically follows a Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) pattern.[7]
The exceptional stability of the ICK motif is a key attribute for their therapeutic potential. For instance, the spider toxin ω-hexatoxin-Hv1a demonstrates remarkable resistance to chemical degradation, remaining stable over a pH range of 1–8 and at temperatures up to 75 °C.[8] Similarly, GTx1-15, another spider-derived ICK peptide, shows high thermal stability, with only 30% degradation after 24 hours at 95 °C, and is also stable in human and rat plasma for over 24 hours.[9][10] This inherent stability makes them attractive candidates for drug development, as they are less susceptible to degradation in biological systems compared to linear peptides.[3]
Classification
The broader cystine knot superfamily is divided into several subfamilies based on their structural characteristics. The main classes are:
-
Inhibitor Cystine Knots (ICKs): These are acyclic peptides and are the focus of this guide. They are predominantly found in the venoms of spiders, scorpions, and cone snails.[1]
-
Cyclic Cystine Knots (CCKs) or Cyclotides: These peptides possess a cyclic backbone in addition to the cystine knot motif, further enhancing their stability.[1]
-
Growth Factor Cystine Knots (GFCKs): This class includes larger proteins that share the cystine knot fold, such as various growth factors.[11]
Mechanism of Action and Therapeutic Targets
A significant number of ICK toxins function as potent and selective modulators of ion channels, particularly voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels, as well as mechanosensitive ion channels.[10][11]
Voltage-Gated Sodium Channels (Nav)
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Several ICK toxins target specific Nav subtypes, making them valuable tools for dissecting the physiological roles of these channels and for developing novel analgesics.
A prominent example is ProTx-II , a 30-amino acid peptide from the venom of the tarantula Thrixopelma pruriens.[12] ProTx-II is a potent inhibitor of the human Nav1.7 channel, a genetically validated target for pain.[9] It inhibits Nav1.7 with high affinity by binding to the voltage-sensor domain (VSD) of the channel, specifically interacting with the S3-S4 loop in domain II.[6][13] This interaction shifts the voltage-dependence of channel activation to more positive potentials, thereby reducing neuronal excitability.[6]
Mechanosensitive Ion Channels
Mechanosensitive ion channels are involved in sensing mechanical stimuli. GsMTx4 , a 34-amino acid peptide from the tarantula Grammostola spatulata, is a well-characterized inhibitor of cationic mechanosensitive channels, including Piezo1 and Piezo2.[4][14] Unlike toxins that directly bind to a specific receptor site on the channel protein, GsMTx4 is thought to act indirectly by partitioning into the lipid bilayer surrounding the channel.[15] By embedding in the membrane, it alters the local membrane tension, making it more difficult for the channel to open in response to mechanical force.[14]
Quantitative Data on ICK Toxin Activity
The following tables summarize the inhibitory potency (IC50) and binding affinity (Kd) of selected ICK toxins against various ion channel targets.
Table 1: IC50 Values of Selected ICK Toxins
| Toxin | Target Ion Channel | Cell Line | IC50 (nM) | Reference(s) |
| ProTx-II | Human Nav1.7 | HEK293 | 0.3 | [9] |
| Human Nav1.2 | HEK293 | 41 | [12] | |
| Human Nav1.5 | HEK293 | 79 | [12] | |
| Human Nav1.6 | HEK293 | 26 | [12] | |
| GsMTx4 | Piezo1 | HEK293 | ~2500 (2.5 µM) | [16] |
| TRPC6 | - | Inhibits | [4] | |
| μ-conotoxin GIIIA | Rat Nav1.4 | Xenopus oocytes | 50 | [17] |
| Human Nav1.4 | Xenopus oocytes | 1500 | [17] | |
| μ-conotoxin PIIIA | Rat Nav1.4 | - | 44 | [18] |
| Rat Brain Nav channels | - | 640 | [18] | |
| αO-conotoxin GeXIVA[9][13] | Rat α9α10 nAChR | - | 4.61 | [19] |
| Human α9α10 nAChR | - | 20.3 | [19] |
Table 2: Binding Affinity (Kd) of Selected ICK Toxins
| Toxin | Target | Method | Kd (nM) | Reference(s) |
| ProTx-II | Recombinant hNav1.7 | Radioligand Binding | 0.3 | [9] |
| μ-conotoxin GIIIA | Muscle Sodium Channels | Radioligand Binding | 25 | [20] |
| Nerve Sodium Channels | Radioligand Binding | ~11,000 | [20] |
Pharmacokinetic Properties
The pharmacokinetic profile of ICK peptides is a critical consideration for their development as therapeutics. Their inherent stability often translates to favorable pharmacokinetic properties.
Table 3: Pharmacokinetic Parameters of Selected ICK Peptides
| Peptide | Animal Model | Administration | Half-life (t1/2) | Key Findings | Reference(s) |
| GTx1-15 | Rat | Intravenous (0.1 mg/kg) | 30 min | Stable in plasma; not orally bioavailable. | [9] |
| Intravenous (0.5 mg/kg) | 40 min | [9] | |||
| Intramuscular (0.1 mg/kg) | 2 h | [9] | |||
| Intramuscular (0.5 mg/kg) | 3 h | [9] | |||
| ProTx-II | Rat | - | ~40 min (in circulation) | Stable in plasma for 24 hours in vitro. | [3] |
| GsMTx4 | Mouse | Subcutaneous (50 mg/kg) | Long half-life in tissues | Accumulates in skeletal muscle and heart. | [21] |
| α-conotoxin MII | Rat | Oral | ~6% absorbed after 30 min | Did not significantly cross the blood-brain barrier. | [4] |
| Engineered ICK peptides | Rat | - | Long half-lives in plasma | Showed fast renal clearance. | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of ICK peptides.
Solid-Phase Peptide Synthesis (SPPS) of ICK Peptides (Fmoc Chemistry)
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion using a ninhydrin test.[6]
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-4 hours.[6]
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Oxidative Folding of ICK Peptides
Protocol:
-
Peptide Dissolution: Dissolve the purified linear peptide in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl or ammonium bicarbonate) at a concentration of 0.1-1 mg/mL. The pH of the buffer is critical and is typically in the range of 7.5-8.5.
-
Redox System: Add a redox system to facilitate disulfide bond formation. Common redox pairs include reduced and oxidized glutathione (GSH/GSSG) at a molar ratio of 10:1 (e.g., 1 mM GSH, 0.1 mM GSSG), or a cysteine/cystine pair.
-
Folding Reaction: Gently stir the solution at room temperature or 4°C. The folding process can take several hours to days.
-
Monitoring: Monitor the progress of folding by taking aliquots at different time points and analyzing them by RP-HPLC. The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded species.
-
Quenching and Purification: Once the folding is complete (as indicated by the stabilization of the HPLC profile), quench the reaction by acidifying the solution with an acid like TFA or acetic acid to a pH of 2-3. Purify the correctly folded peptide by RP-HPLC.
-
Characterization: Confirm the correct disulfide bridging pattern using mass spectrometry after enzymatic digestion (e.g., with trypsin or chymotrypsin) and analysis of the resulting fragments.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Protocol:
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.7) under standard conditions.
-
Cell Preparation: Plate the cells onto glass coverslips for recording.
-
Electrophysiology Rig: Use a standard patch-clamp setup equipped with an amplifier, a micromanipulator, and a perfusion system.
-
Pipette and Solutions: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution. The external solution (bath) should contain the necessary ions to record the currents of interest.
-
Recording: Obtain a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: Apply voltage protocols to elicit ion channel currents. For example, to study Nav channel inhibition, use a voltage step protocol to activate the channels (e.g., depolarizing steps from a holding potential of -100 mV).
-
Toxin Application: Perfuse the cell with the external solution containing the ICK toxin at various concentrations. Record the currents before, during, and after toxin application to determine the extent of inhibition.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the half-maximal inhibitory concentration (IC50) and the effect of the toxin on channel gating properties (e.g., voltage-dependence of activation and inactivation).
Surface Plasmon Resonance (SPR) for Binding Kinetics
Protocol:
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and immobilize the target protein (e.g., a purified ion channel or a domain thereof) onto the chip surface using standard amine coupling chemistry.
-
Ligand and Analyte Preparation: Prepare the ICK peptide (analyte) in a suitable running buffer (e.g., HBS-P).
-
Binding Measurement: Inject a series of concentrations of the ICK peptide over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound peptide. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-protein interaction (e.g., a high salt or low pH buffer) to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion and Future Perspectives
The inhibitory cystine knot family of peptide toxins represents a rich source of highly stable and potent modulators of ion channels and other therapeutic targets. Their unique structural scaffold provides an exceptional platform for protein engineering and drug design.[5][15] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of these remarkable molecules.
Future research will likely focus on several key areas:
-
Discovery of Novel ICK Peptides: Continued exploration of venom peptidomes will undoubtedly lead to the discovery of new ICK toxins with novel activities and selectivities.
-
Engineering for Improved Properties: Rational design and directed evolution approaches will be employed to enhance the potency, selectivity, and pharmacokinetic profiles of existing ICK scaffolds.[5]
-
Development of Oral Formulations: Overcoming the challenge of oral bioavailability for peptide drugs remains a major goal. Novel formulation strategies and chemical modifications will be explored to enable oral delivery of ICK-based therapeutics.
-
Expansion to New Therapeutic Areas: While pain and cardiovascular disease are major areas of focus, the diverse biological activities of ICK peptides suggest their potential application in a wider range of diseases, including cancer, autoimmune disorders, and infectious diseases.[5][6]
The continued investigation of the inhibitory cystine knot family of peptide toxins holds immense promise for the development of the next generation of peptide-based therapeutics.
References
- 1. Interaction of Tarantula Venom Peptide ProTx-II with Lipid Membranes Is a Prerequisite for Its Inhibition of Human Voltage-gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Proteolytic Resistance of Spider-Derived Inhibitor Cystine Knots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. benchchem.com [benchchem.com]
- 7. vliz.be [vliz.be]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Stability and Safety of Inhibitor Cystine Knot Peptide, GTx1-15, from the Tarantula Spider Grammostola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The road to evolution of ProTx2: how to be a subtype-specific inhibition of human Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mu-conotoxin GIIIA, a peptide ligand for muscle sodium channels: chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GsMTx4: Mechanism of Inhibiting Mechanosensitive Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Docking of μ-Conotoxin GIIIA in the Sodium Channel Outer Vestibule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanosensitive ion channel Piezo1 is inhibited by the peptide GsMTx4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Novel αO-conotoxin GeXIVA[1,2] Nonaddictive Analgesic with Pharmacokinetic Modelling-Based Mechanistic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Role of Mechanically-Activated Ion Channels Piezo1, Piezo2, and TRPV4 in Chondrocyte Mechanotransduction and Mechano-Therapeutics for Osteoarthritis [frontiersin.org]
- 22. The Cystine Knot Is Responsible for the Exceptional Stability of the Insecticidal Spider Toxin ω-Hexatoxin-Hv1a - PMC [pmc.ncbi.nlm.nih.gov]
ProTx-I: A Technical Guide to its Effects on T-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the effects of ProTx-I, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, on T-type calcium channels. This document details the toxin's mechanism of action, its selectivity for different T-type channel subtypes, and provides detailed experimental protocols for researchers investigating its pharmacological properties.
Introduction
This compound is a 35-amino-acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins.[1] Like other gating-modifier spider toxins, this compound interacts with the voltage sensor domains of ion channels, thereby altering their activation properties.[1][2] While initially identified as a potent inhibitor of various voltage-gated sodium channels, this compound has garnered significant interest for its distinct effects on low-voltage-activated (T-type) calcium channels.[1][3][4][5][6][7] This guide focuses specifically on the interaction between this compound and the three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3.
Quantitative Data: this compound Potency on T-type Calcium Channel Subtypes
The inhibitory potency of this compound varies significantly across the different human T-type calcium channel subtypes. This selectivity makes this compound a valuable pharmacological tool for distinguishing between these channel isoforms. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Channel Subtype | Reported IC50 (μM) | Reference(s) |
| hCaV3.1 | 0.2, 0.64, 0.05 | [1][3][6] |
| hCaV3.2 | 31.8, 94.6 | [1][3] |
| hCaV3.3 | 5.4 | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as the expression system used and the specific electrophysiological protocols.
Mechanism of Action
This compound acts as a gating modifier of T-type calcium channels, primarily by shifting the voltage dependence of activation to more positive potentials.[1][6] This means that a stronger depolarization is required to open the channel in the presence of the toxin. This effect is achieved through the toxin's interaction with the channel's voltage-sensing domains (VSDs).[1]
Studies using chimeras of hCaV3.1 and hCaV3.3 have identified the Domain IV region of the channel as a major determinant of this compound affinity, with a minor contribution from Domain II.[1][7] Specifically, the S3-S4 linker in Domain IV of the hCaV3.1 channel is thought to contain key residues for the interaction with this compound.[4]
Experimental Protocols
The following sections provide detailed methodologies for investigating the effects of this compound on T-type calcium channels, focusing on heterologous expression in HEK-293 cells and characterization using whole-cell patch-clamp electrophysiology.
Cell Culture and Transient Transfection of HEK-293 Cells
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Transient Transfection:
-
The day before transfection, seed HEK-293 cells onto 35 mm culture dishes at a density that will result in 70-80% confluency on the day of transfection.
-
For each dish, prepare a transfection mixture containing:
-
cDNA encoding the desired human T-type calcium channel α1 subunit (hCaV3.1, hCaV3.2, or hCaV3.3).
-
cDNA for a reporter gene, such as Green Fluorescent Protein (GFP), to identify transfected cells.
-
A suitable transfection reagent (e.g., Lipofectamine 2000 or a calcium phosphate-based method).
-
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells with the transfection mixture for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, pre-warmed culture medium.
-
Incubate the cells for 24-48 hours post-transfection to allow for channel expression before electrophysiological recording.[8][9][10][11][12]
-
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with CsOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
-
Recording Procedure:
-
Transfer a culture dish with transfected cells to the stage of an inverted microscope equipped with fluorescence optics to identify GFP-positive cells.
-
Continuously perfuse the dish with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a GFP-positive cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") by applying gentle suction.
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.[13][14][15][16]
-
Allow the cell to dialyze with the internal solution for a few minutes before recording.
-
-
Voltage-Clamp Protocols:
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at a holding potential of -100 mV to ensure channels are in a closed, non-inactivated state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) for a duration of 100-200 ms.
-
Record the peak inward current at each voltage step.
-
-
Steady-State Inactivation:
-
From a holding potential of -100 mV, apply a series of 1-second pre-pulses to various potentials (e.g., from -120 mV to -20 mV in 10 mV increments).
-
Immediately following each pre-pulse, apply a test pulse to the voltage that elicits the peak current (determined from the I-V relationship) to measure the fraction of available channels.
-
-
This compound Application:
-
After obtaining stable baseline recordings, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the I-V and steady-state inactivation protocols in the presence of the toxin to determine its effect on channel currents and gating properties.[17]
-
To construct a dose-response curve, apply increasing concentrations of this compound and measure the percentage of current inhibition at each concentration. Fit the data with the Hill equation to determine the IC50 value.[1]
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects.
This compound Interaction with T-type Calcium Channel
Caption: this compound interaction with the T-type calcium channel.
Conclusion
This compound serves as a potent and selective inhibitor of the hCaV3.1 T-type calcium channel, with significantly lower affinity for hCaV3.2 and hCaV3.3. Its mechanism of action as a gating modifier, targeting the voltage sensor in Domain IV, provides a valuable tool for dissecting the physiological roles of these channels. The detailed protocols provided in this guide offer a framework for researchers to further investigate the pharmacology of this compound and to explore its potential as a therapeutic lead for conditions involving T-type calcium channel dysregulation.
References
- 1. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tarantula toxin this compound differentiates between human T-type voltage-gated Ca2+ Channels Cav3.1 and Cav3.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Block of T-type calcium channels by protoxins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. personal.utdallas.edu [personal.utdallas.edu]
- 16. homepages.gac.edu [homepages.gac.edu]
- 17. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc [openmicrobiologyjournal.com]
ProTx-I: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProTx-I, a 35-amino acid peptide toxin isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens, has emerged as a significant pharmacological tool for studying ion channel function.[1][2] As a member of the inhibitory cystine knot (ICK) family of peptides, this compound exhibits a broad inhibitory activity against a range of voltage-gated sodium (NaV), voltage-gated calcium (CaV), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and detailed experimental protocols for the characterization of this compound, intended for researchers and professionals in drug development.
Discovery and Origin
This compound was first identified from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens.[1][2] The discovery was a part of broader screening efforts of spider venoms for novel modulators of ion channels, which are critical targets for therapeutic intervention in a variety of diseases, including chronic pain.[1][4]
Physicochemical Properties and Structure
This compound is a 35-residue peptide with a molecular weight of 3987.51 Da.[5] Its structure is characterized by the classic inhibitor cystine knot (ICK) motif, which consists of three disulfide bridges that confer significant stability to the peptide.[3][6] The primary structure of this compound is homologous to other toxins from the Theraphosinae subfamily of tarantulas.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS | [5] |
| Molecular Weight | 3987.51 Da | [5] |
| Formula | C171H245N53O47S6 | [5] |
| Disulfide Bridges | Cys2-Cys16, Cys9-Cys21, Cys15-Cys28 | [5] |
| Structure | Inhibitory Cystine Knot (ICK) | [3][6] |
Isolation of this compound from Tarantula Venom
The isolation of this compound from the crude venom of Thrixopelma pruriens involves a multi-step process combining venom milking and chromatographic fractionation.
Experimental Protocol: Venom Milking and Preparation
-
Venom Extraction: Venom is obtained from adult Thrixopelma pruriens specimens. The tarantulas are induced to bite a collection vial covered with a parafilm membrane. Gentle electrical stimulation at the base of the chelicerae can be used to maximize venom yield.
-
Lyophilization: The collected venom is immediately lyophilized to preserve the integrity of the peptide components and stored at -20°C.
-
Solubilization: The lyophilized venom is reconstituted in a suitable buffer, typically 0.1% trifluoroacetic acid (TFA) in water, for subsequent chromatographic separation.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Fractionation
-
Initial Fractionation (Reversed-Phase HPLC):
-
Column: A C18 reversed-phase HPLC column is commonly used for the initial separation of venom components.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% of mobile phase B over 60 minutes is applied at a flow rate of 1 mL/min.
-
Detection: Eluting peptides are monitored by UV absorbance at 220 nm and 280 nm.
-
Fraction Collection: Fractions are collected based on the elution profile.
-
-
Secondary Purification (Ion-Exchange or further RP-HPLC):
-
Fractions showing inhibitory activity in preliminary bioassays are subjected to further purification steps. This may involve ion-exchange chromatography or a second round of reversed-phase HPLC with a shallower gradient to achieve higher purity.
-
Synthesis and Recombinant Expression
Due to the low abundance of this compound in crude venom, chemical synthesis and recombinant expression are alternative methods for obtaining larger quantities of the peptide for research purposes.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin and Amino Acid Preparation: Fmoc-protected amino acids are used with a Rink amide resin for the synthesis of the C-terminally amidated peptide.
-
Chain Assembly: The peptide chain is assembled in a stepwise manner using an automated peptide synthesizer. Each cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid with 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activation of the incoming Fmoc-amino acid with a coupling reagent such as HBTU/HOBt in the presence of a base (e.g., DIEA) and subsequent coupling to the free N-terminus of the growing peptide chain.
-
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).
-
Oxidative Folding: The linear peptide is subjected to oxidative folding conditions (e.g., air oxidation in a basic buffer) to facilitate the correct formation of the three disulfide bonds of the ICK motif.
-
Purification: The folded peptide is purified by reversed-phase HPLC.
Experimental Protocol: Recombinant Expression in E. coli
-
Gene Synthesis and Cloning: A synthetic gene encoding the this compound sequence is cloned into an expression vector, often with a fusion tag (e.g., His-tag or MBP-tag) to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Cell Lysis and Protein Extraction: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization. The fusion protein is then purified from the cell lysate.
-
Affinity Chromatography: The fusion protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Tag Cleavage and Final Purification: The affinity tag is cleaved from this compound using a specific protease (e.g., TEV protease). The cleaved this compound is then separated from the tag and the protease by a final round of reversed-phase HPLC.
Biological Activity and Mechanism of Action
This compound is a gating modifier toxin that inhibits the activation of voltage-gated ion channels by shifting the voltage-dependence of activation to more depolarized potentials.[3][6] It achieves this by binding to the voltage-sensor domains (VSDs) of the channels.[2]
Table 2: Inhibitory Activity of this compound on Various Ion Channels
| Channel Subtype | IC50 | Cell Type | Assay | Reference |
| NaV1.2 | 50 - 100 nM | - | Electrophysiology | [3] |
| NaV1.5 | 50 - 100 nM | - | Electrophysiology | [3] |
| NaV1.7 | 50 - 100 nM | HEK293 | Electrophysiology | [3] |
| NaV1.8 | 27 nM | - | Electrophysiology | [3] |
| CaV3.1 | 50 nM | - | Electrophysiology | [3] |
| KV2.1 | ~10-fold less potent than NaV channels | - | Electrophysiology | [3] |
| TRPA1 | 389 ± 77 nM | HEK293 | Electrophysiology | [1] |
Mechanism of NaV1.7 Inhibition
This compound inhibits NaV1.7 by binding to the extracellular loops of the S1-S4 segments of the voltage-sensor domains, specifically interacting with domains II and IV.[2][7] This interaction stabilizes the VSD in its resting state, making it more difficult for the channel to open in response to membrane depolarization.
Electrophysiological Characterization
The functional effects of this compound on ion channels are primarily characterized using electrophysiological techniques.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: cRNA encoding the ion channel of interest is injected into the oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.
-
Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -90 mV).
-
Voltage steps are applied to elicit ion channel currents.
-
This compound is applied to the bath, and the effect on the channel currents is recorded.
-
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Culture: Mammalian cells (e.g., HEK293) stably or transiently expressing the ion channel of interest are cultured on glass coverslips.
-
Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a cell to form a high-resistance seal.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped, and voltage protocols are applied to record ion channel currents.
-
This compound is applied to the extracellular solution, and its effect on the currents is measured.
-
Conclusion
This compound is a valuable pharmacological tool for the study of voltage-gated ion channels. Its broad-spectrum activity and well-characterized mechanism of action make it a useful probe for investigating the structure-function relationships of these important membrane proteins. The detailed methodologies provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations and for those involved in the discovery and development of novel ion channel modulators.
References
- 1. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. Identification and Characterization of ProTx-III [μ-TRTX-Tp1a], a New Voltage-Gated Sodium Channel Inhibitor from Venom of the Tarantula Thrixopelma pruriens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Highly Potent and Selective Microproteins against Nav1.7 Sodium Channel for Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Biophysical Profile of Synthetic ProTx-I: A Technical Guide for Researchers
Introduction
ProTx-I is a 35-amino-acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitor cystine knot (ICK) family of peptide toxins, this compound is characterized by a specific disulfide bridge pattern that confers remarkable stability.[2][3] This toxin has garnered significant interest in the scientific community for its role as a gating modifier of voltage-gated ion channels.[4] Specifically, it inhibits the function of various voltage-gated sodium (Nav) and T-type calcium (Cav) channels.[2] The availability of a chemically synthesized version of this compound, which exhibits the same potency and functional properties as the native peptide, has made it an invaluable tool for investigating the gating mechanisms of these channels and as a potential lead for the development of novel therapeutics, particularly in the context of pain and inflammation.[2][5] This guide provides an in-depth overview of the biophysical properties of synthetic this compound, its mechanism of action, quantitative data on its interactions with various ion channels, and detailed experimental protocols for its study.
Core Biophysical and Structural Properties
Synthetic this compound is a polypeptide with a well-defined three-dimensional structure stabilized by disulfide bonds. Its primary structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser | [1] |
| Molecular Weight | 3987.50 Da | [2] |
| Structure Motif | Inhibitor Cystine Knot (ICK) | [2][4] |
| Appearance | White lyophilized solid | [2] |
| Solubility | Water or saline buffer | [2] |
Mechanism of Action: A Gating Modifier
This compound functions as a gating modifier of voltage-gated ion channels, meaning it alters the voltage-dependent gating properties of the channel rather than physically blocking the ion conduction pore.[4] Its primary mechanism involves shifting the voltage-dependence of channel activation to more depolarized potentials.[2][3][4] This makes it more difficult for the channel to open in response to a given level of membrane depolarization, thereby reducing the overall ion current.
The interaction of this compound with voltage-gated sodium channels is a multi-step process:
-
Membrane Partitioning: this compound first partitions into the cell membrane, a process facilitated by a hydrophobic patch on the toxin's surface.[1][6] This interaction with the lipid bilayer is thought to concentrate the toxin near the channel and orient it for optimal binding.[3]
-
Binding to the Voltage-Sensor Domain (VSD): Once associated with the membrane, this compound binds to the extracellular loops of the channel's voltage-sensor domains (VSDs).[7] Studies using chimeric channels and mutagenesis have identified VSDII and VSDIV as the primary interaction sites on Nav channels.[1][7] The binding is thought to trap the voltage sensor in its resting or closed conformation, thus inhibiting channel activation.[3][8]
The following diagram illustrates the proposed mechanism of this compound inhibition of a voltage-gated sodium channel.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Quantitative Analysis of Channel Inhibition
Synthetic this compound has been shown to inhibit a variety of voltage-gated sodium channels, as well as other ion channels, with varying potencies. The half-maximal inhibitory concentrations (IC50) for several key channels are summarized in the table below.
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| hNav1.1 | ~100 | - | [3] |
| hNav1.2 | 50 - 100 | - | [2] |
| hNav1.3 | ~100 | - | [3] |
| hNav1.4 | ~100 | - | [3] |
| hNav1.5 | 20 - 100 | - | [2][3] |
| hNav1.6 | ~100 | - | [3] |
| hNav1.7 | 7.1 - 100 | CHO | [2][9] |
| rNav1.8 | 27 | - | [2] |
| hCav3.1 (T-type) | 50 | - | [2] |
| hCav3.2 (T-type) | 31,800 | - | [10] |
| TRPA1 | High Affinity | HEK293 | [5][8] |
| Kv2.1 | ~10-fold less potent than on Nav channels | - | [2] |
h: human, r: rat
Experimental Protocols
The biophysical characterization of synthetic this compound relies on several key experimental techniques. Detailed methodologies for the most critical of these are provided below.
The chemical synthesis of this compound is typically achieved using Fmoc solid-phase peptide synthesis.
-
Assembly: The linear peptide is assembled stepwise on a solid-phase resin (e.g., 2-chlorotrityl chloride resin).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding: The purified linear peptide is subjected to oxidative folding conditions to facilitate the formation of the correct disulfide bonds, forming the stable ICK motif. This is a critical step and often requires optimization of buffer conditions, pH, and redox agents.
-
Final Purification: The folded, active peptide is purified to homogeneity using RP-HPLC.
-
Verification: The final product is verified by mass spectrometry and its biological activity is confirmed using electrophysiology.
The functional effects of this compound on ion channels are most commonly assessed using the whole-cell patch-clamp technique on heterologously expressed channels (e.g., in HEK293 cells or Xenopus oocytes).
1. Cell Preparation:
-
HEK293 cells are transiently or stably transfected with the cDNA encoding the alpha and beta subunits of the desired Nav channel.
-
Cells are cultured for 24-48 hours post-transfection to allow for channel expression.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block endogenous potassium channels.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.
-
After establishing the whole-cell configuration, the cell is voltage-clamped at a holding potential of -100 mV.
4. Voltage Protocols:
-
For IC50 Determination: Currents are typically elicited by a 50 ms depolarizing pulse to a voltage corresponding to the peak current (e.g., -10 mV), from a holding potential of -100 mV. This is repeated at regular intervals (e.g., every 10-20 seconds) to monitor the current amplitude over time. A baseline is established, after which increasing concentrations of synthetic this compound are perfused into the bath. The steady-state block at each concentration is measured.
-
For Voltage-Dependence of Activation: A series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments) are applied from a holding potential of -100 mV. The peak current at each voltage is measured and converted to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential. The conductance-voltage (G-V) relationship is then plotted and fitted with a Boltzmann function to determine the voltage of half-maximal activation (V1/2). This protocol is performed in the absence and presence of this compound to quantify the shift in V1/2.
5. Data Analysis:
-
The IC50 is determined by fitting the concentration-response data with the Hill equation.
-
The shift in the V1/2 of activation is calculated as the difference between the V1/2 in the presence and absence of the toxin.
The following diagram outlines the workflow for the electrophysiological characterization of this compound.
Caption: Workflow for electrophysiological analysis of this compound effects.
Structure-Activity Relationships
Alanine-scanning mutagenesis studies have been instrumental in identifying the key residues on this compound responsible for its interaction with Nav channels.[7][11] These studies have revealed a pharmacophore that includes both hydrophobic and charged residues. For instance, residues such as L6, W27, V29, and W30 have been shown to be critical for activity against Nav1.7, likely contributing to the hydrophobic interactions with the channel or the cell membrane.[7][12] The promiscuity of this compound across different Nav subtypes is thought to be due to the high number of positively charged residues on its surface, which can interact with conserved negatively charged residues in the VSDs of these channels.[1] Furthermore, "toxineering" approaches, where specific residues are mutated, have successfully generated this compound variants with altered selectivity, highlighting the potential to engineer this peptide for greater specificity towards a particular channel subtype.[5][8]
Conclusion
Synthetic this compound is a potent and well-characterized gating modifier of voltage-gated ion channels. Its ability to be chemically synthesized provides a consistent and reliable source for research. Its mechanism of action, involving the trapping of voltage sensors in their closed state, makes it a valuable probe for studying the intricacies of channel gating. While it exhibits activity across a range of Nav subtypes and other ion channels, ongoing research into its structure-activity relationships holds the promise of developing more selective analogs. This technical guide provides a foundational understanding of the biophysical properties of synthetic this compound, empowering researchers to effectively utilize this important pharmacological tool in the fields of ion channel research and drug development.
References
- 1. Protoxin-I - Wikipedia [en.wikipedia.org]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Synthesis, Proper Folding, Nav Channel Selectivity Profile and Analgesic Properties of the Spider Peptide Phlotoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mutational analysis of this compound and the novel venom peptide Pe1b provide insight into residues responsible for selective inhibition of the analgesic drug target NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ProTx-I Interaction with the TRPA1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical player in nociception, detecting a wide array of noxious chemical, thermal, and mechanical stimuli. Its role in pain and inflammation has made it a significant target for analgesic drug development. ProTx-I, a 35-residue peptide toxin isolated from the venom of the Peruvian green-velvet tarantula (Thrixopelma pruriens), has been identified as the first high-affinity peptide antagonist of TRPA1.[1][2][3][4] Initially characterized as a gating-modifier of voltage-gated sodium (NaV) channels, this compound inhibits TRPA1 by a distinct mechanism involving the stabilization of the channel's closed state.[1][3][5] This guide provides an in-depth technical overview of the this compound and TRPA1 interaction, consolidating quantitative data, detailing key experimental protocols, and visualizing the underlying molecular and experimental frameworks.
The TRPA1 Receptor: A Polymodal Nociceptor
TRPA1 is a non-selective cation channel, permeable to Ca²⁺, Na⁺, and K⁺, belonging to the Transient Receptor Potential (TRP) channel family.[6] Each channel is a homotetramer, with each subunit comprising six transmembrane domains (S1-S6) and a uniquely large N-terminal region containing 14-16 ankyrin repeats.[7][8][9][10][11] These channels are predominantly expressed in a subset of nociceptive primary afferent neurons, where they function as sentinels for tissue damage and inflammation.[6][8][12][13]
Mechanisms of TRPA1 Activation
TRPA1's function as a "chemosensor" is underscored by its promiscuous activation by a diverse range of stimuli through distinct mechanisms.[6][8]
-
Electrophilic Agonists: A major class of activators consists of reactive electrophiles, such as allyl isothiocyanate (AITC) from mustard oil, allicin from garlic, and acrolein from cigarette smoke.[7][12][13][14] These compounds activate the channel by covalently modifying specific, highly conserved cysteine residues located in the intracellular N-terminus, triggering a conformational change that leads to channel opening.[12][13][15]
-
Non-Electrophilic Agonists: TRPA1 is also activated by non-reactive compounds like menthol, carvacrol, and various cannabinoids.[1][6][10] These molecules are thought to act as allosteric modulators, binding to transmembrane domains to gate the channel.[1]
-
GPCR-Mediated Signaling: Pro-inflammatory mediators, such as bradykinin, activate G-protein coupled receptors (GPCRs), which in turn stimulate phospholipase C (PLC) and protein kinase A (PKA) pathways.[7][8][14] This signaling cascade can lead to the sensitization and activation of TRPA1.[6][7][14]
-
Intracellular Calcium: An increase in intracellular Ca²⁺ concentration, either from influx through the channel itself or release from internal stores, can directly activate or positively modulate TRPA1 activity, creating a potential feedback loop.[6][7][14][16]
This compound: A Peptide Antagonist from Tarantula Venom
This compound is a 35-amino acid peptide belonging to the inhibitor cystine knot (ICK) structural family, a common motif in spider venom toxins that confers high stability.[3][17] It was first recognized as a potent gating-modifier of voltage-gated sodium channels, inhibiting their activation.[1][2][5][17] Subsequent screening of spider venom libraries revealed its novel function as a high-affinity antagonist of the TRPA1 channel.[1][2][4]
Mechanism of TRPA1 Inhibition
This compound inhibits TRPA1 through a mechanism analogous to its action on NaV channels, functioning as a gating modifier rather than a pore blocker or a competitive antagonist at an agonist binding site.
-
Binding Site: The toxin binds to the extracellular face of the channel, specifically targeting the S1-S4 voltage sensor-like domain.[1][3] Mutagenesis and chimera studies have pinpointed the S1-S2 extracellular loop as a critical component of the this compound binding site on TRPA1.[1][2]
-
Gating Modification: By binding to this domain, this compound stabilizes the channel in its closed conformation, preventing it from opening in response to various activating stimuli.[1][3] This mechanism explains its ability to inhibit TRPA1 activation by both covalent electrophilic agonists (like AITC) and non-covalent allosteric modulators (like menthol and carvacrol).[1]
-
Reversibility: The binding of this compound to TRPA1 is reversible, with channel function being fully restored upon washout of the peptide.[1]
Quantitative Data
The inhibitory potency of this compound on TRPA1 has been quantified using electrophysiological techniques. The data highlights its high affinity and efficacy as an antagonist.
| Parameter | Value | Channel/Agonist | Cell Type | Method | Reference |
| IC₅₀ | 389 ± 77 nM | Human TRPA1 / Mustard Oil | HEK293 | Perforated Patch-Clamp | [1] |
| Maximum Inhibition | 90.9 ± 2.3 % | Human TRPA1 / Mustard Oil | HEK293 | Perforated Patch-Clamp | [1] |
| Inhibition at 1 µM | ~63 % | Human TRPA1 / Mustard Oil | HEK293 | Perforated Patch-Clamp | [1] |
| Species Selectivity | Less potent on mouse TRPA1 | Mouse vs. Human TRPA1 | Oocytes / DRG Neurons | TEVC / Ca²⁺ Imaging | [1] |
Key Experimental Protocols
The characterization of this compound's effect on TRPA1 relies on several key biophysical and cell-based assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is ideal for initial screening and characterization of ion channel modulators expressed heterologously.
-
Objective: To measure the effect of co-expressed GPI-anchored this compound (t-ProTx-I) or bath-applied soluble this compound on agonist-induced TRPA1 currents.[1][2][4]
-
Methodology:
-
Preparation: Xenopus laevis oocytes are harvested and prepared for injection.
-
Injection: cRNA encoding human TRPA1 is co-injected with cRNA for the toxin of interest (or injected alone for soluble toxin studies).
-
Incubation: Oocytes are incubated for 2-4 days at ~18°C to allow for protein expression and trafficking to the membrane.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A TRPA1 agonist, such as 100 µM mustard oil (AITC), is perfused to elicit an inward current.
-
Data Analysis: The peak current induced by the agonist in toxin-expressing oocytes is compared to the current in control oocytes to determine the percent inhibition.[1]
-
Perforated Whole-Cell Patch-Clamp Electrophysiology
This method allows for the precise measurement of ion channel currents in mammalian cells while preserving the native intracellular signaling environment.
-
Objective: To determine the dose-response relationship and IC₅₀ of soluble this compound on TRPA1 channels expressed in a mammalian cell line (e.g., HEK293).[1]
-
Methodology:
-
Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding human TRPA1.
-
Pipette Preparation: Glass microelectrodes (2-5 MΩ resistance) are filled with an intracellular solution containing a pore-forming antibiotic like Amphotericin B or Nystatin.
-
Seal Formation: A high-resistance (>1 GΩ) "giga-seal" is formed between the pipette tip and the cell membrane.
-
Perforation: The antibiotic diffuses into the membrane patch, forming small pores that allow electrical access to the cell interior without dialyzing larger intracellular components.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Currents are elicited by applying voltage ramps or steps in the presence of a TRPA1 agonist (e.g., 50 µM AITC).
-
Toxin Application: Soluble this compound is applied at increasing concentrations via bath perfusion.
-
Data Analysis: The inhibition of the agonist-induced current is measured at each this compound concentration. To normalize the data, a maximal inhibitor like 10 µM Ruthenium Red (RR) is often applied at the end of the experiment. The resulting data is fit with a Hill equation to calculate the IC₅₀.[1]
-
Ratiometric Calcium Imaging
This fluorescence microscopy-based assay provides a functional readout of channel activity by measuring the influx of calcium.
-
Objective: To confirm TRPA1 antagonism by this compound using various non-electrophilic agonists and in native neurons.[1][18]
-
Methodology:
-
Cell Preparation: TRPA1-expressing cells (e.g., HEK293 or cultured dorsal root ganglion neurons) are plated on glass coverslips.
-
Dye Loading: Cells are incubated with a ratiometric calcium-sensitive dye, such as Fura-2 AM, which can cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside.
-
Imaging Setup: The coverslip is placed in a perfusion chamber on an inverted fluorescence microscope equipped with a light source, filter wheel, and a sensitive camera.
-
Baseline Measurement: Cells are excited alternately at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission fluorescence (at ~510 nm) is captured. A stable baseline ratio (F₃₄₀/F₃₈₀) is established.
-
Compound Application: this compound is pre-applied to the cells, followed by the application of a TRPA1 agonist (e.g., menthol or carvacrol).
-
Data Analysis: The change in the F₃₄₀/F₃₈₀ ratio upon agonist application reflects the change in intracellular calcium concentration. The response in the presence of this compound is compared to the control response (agonist alone) to quantify inhibition.[1][18]
-
Conclusion and Future Directions
This compound represents a valuable pharmacological tool for probing the structure and function of the TRPA1 channel.[1][2][4] Its unique mechanism of stabilizing the closed state by binding to the extracellular S1-S4 gating domain provides critical insights into the biophysics of TRPA1 gating.[1][3] Furthermore, the identification of distinct, partially overlapping binding surfaces on this compound for TRPA1 and NaV channels has enabled the "toxineering" of mutant peptides with enhanced selectivity for one channel over the other.[1][3] These engineered variants hold promise not only for dissecting the physiological roles of TRPA1 in pain and inflammation but also as potential leads for the development of novel, highly specific analgesic therapeutics.[1][4]
References
- 1. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPA1 - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The transient receptor potential channel TRPA1: from gene to pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. | BioWorld [bioworld.com]
- 14. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cell-penetrating scorpion toxin enables mode-specific modulation of TRPA1 and pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, predominantly expressed in peripheral sensory neurons, is a key player in nociception and has emerged as a promising therapeutic target for the treatment of pain.[1][2] ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has been identified as a potent inhibitor of Nav1.8.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound to block Nav1.8 currents, intended for researchers in academia and the pharmaceutical industry.
This compound acts as a gating modifier, binding to the voltage-sensing domain II (VSDII) of the Nav1.8 channel.[1] This interaction shifts the voltage-dependence of channel activation to more depolarized potentials, thereby inhibiting channel opening and subsequent sodium influx.[1][4]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on Nav1.8 and other relevant ion channels, providing an overview of its potency and selectivity.
| Channel Subtype | Species | IC50 | Reference(s) |
| Nav1.8 | Rat | 27 nM | [1] |
| Nav1.2 | Human | 50 - 100 nM | |
| Nav1.5 | Human | 50 - 100 nM | |
| Nav1.7 | Human | 50 - 100 nM | |
| Cav3.1 | Human | 50 nM | |
| Cav3.2 | Human | >30 µM | |
| TRPA1 | - | Antagonist |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Blockade of Nav1.8 Currents
This protocol outlines the methodology for recording Nav1.8 currents in cultured cells (e.g., dorsal root ganglion neurons or heterologous expression systems like HEK293 cells) and assessing the inhibitory effect of this compound.
1. Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing Nav1.8 on glass coverslips.
-
For DRG neurons, enzymatic and mechanical dissociation is required prior to plating.
-
Allow cells to adhere and grow for 24-48 hours before recording.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM):
-
140 NaCl
-
3 KCl
-
2 CaCl₂
-
2 MgCl₂
-
10 HEPES
-
Adjust pH to 7.3 with NaOH
-
Adjust osmolarity to ~320 mOsm with dextrose
-
-
Internal (Pipette) Solution (in mM):
-
140 CsF (or KCl)
-
10 NaCl
-
1.1 EGTA
-
10 HEPES
-
Adjust pH to 7.2 with CsOH (or KOH)
-
Adjust osmolarity to ~310 mOsm with sucrose
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 µM) in a suitable vehicle (e.g., water with 0.1% BSA to prevent sticking).
-
Store at -20°C or below.
-
Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
3. Electrophysiological Recording:
-
Apparatus: Use a patch-clamp amplifier and data acquisition system.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before recording.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -100 mV to ensure Nav1.8 channels are in a closed, resting state.
-
To elicit Nav1.8 currents, apply a depolarizing voltage step to 0 mV for 50-100 ms.
-
Record the resulting inward sodium current.
-
To establish a stable baseline, apply the depolarizing pulse at a regular interval (e.g., every 10-20 seconds).
-
Once a stable baseline current is established, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continue recording using the same voltage protocol to observe the time course of current inhibition.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
-
Washout the toxin by perfusing with the control external solution to assess the reversibility of the block.
-
4. Data Analysis:
-
Measure the peak inward current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing this compound inhibition of Nav1.8.
Caption: Mechanism of this compound action on the Nav1.8 channel.
References
- 1. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Toxins Can Alter the Function of Nav1.8 and Nav1.9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-I: A Versatile Toxin for Interrogating Pain Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. As a member of the inhibitor cystine knot (ICK) family of toxins, this compound exhibits a compact, stable structure, making it a robust tool for in vitro and in vivo studies. This toxin has garnered significant interest in the field of pain research due to its ability to modulate the activity of several key ion channels implicated in nociception. This compound acts as a gating modifier, primarily by shifting the voltage-dependence of activation of its target channels to more depolarized potentials, thereby inhibiting their function. Its targets include a range of voltage-gated sodium (Nav) channels, T-type calcium (Cav) channels, and the transient receptor potential ankyrin 1 (TRPA1) channel, all of which are crucial players in the transmission and sensitization of pain signals. These application notes provide a comprehensive overview of this compound's activity and detailed protocols for its use in studying pain pathways.
Quantitative Data: this compound Activity on Pain-Related Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of this compound on various ion channels involved in pain signaling. This data is compiled from multiple studies and provides a basis for designing experiments and interpreting results.
| Ion Channel Subtype | Species | Expression System | Electrophysiology Method | IC50 | Reference(s) |
| Voltage-Gated Sodium Channels (Nav) | |||||
| Nav1.2 | Human | HEK293 cells | Whole-cell patch-clamp | 50 - 100 nM | [1] |
| Nav1.5 | Human | HEK293 cells | Whole-cell patch-clamp | 50 - 100 nM | [1] |
| Nav1.7 | Human | HEK293 cells | Whole-cell patch-clamp | 50 - 100 nM | [1] |
| Nav1.8 | Rat | DRG neurons | Whole-cell patch-clamp | 27 nM | [1] |
| T-type Calcium Channels (Cav) | |||||
| Cav3.1 | Human | HEK293 cells | Whole-cell patch-clamp | 50 nM | [1] |
| Transient Receptor Potential Channels (TRP) | |||||
| TRPA1 | Human | HEK293 cells | Calcium imaging | 389 ± 77 nM | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Voltage-Gated Sodium Channels
This compound inhibits voltage-gated sodium channels by binding to the channel's voltage sensor domains (VSDs), specifically interacting with the S3-S4 linker. This interaction stabilizes the VSD in its resting state, requiring a stronger depolarization to activate the channel. The diagram below illustrates this mechanism.
References
ProTx-I: A Guide to Solubilization and Storage for Research Applications
Introduction
ProTx-I is a 35-amino acid peptide neurotoxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitor cystine knot (ICK) family of peptide toxins, this compound is a valuable molecular tool for studying voltage-gated ion channels.[2] It is a potent blocker of various sodium (NaV) and T-type calcium (CaV) channels, making it a critical reagent in neuroscience and drug discovery research.[1][2] Proper handling, solubilization, and storage of this compound are paramount to ensure its stability and biological activity in experimental settings. This document provides a detailed protocol for the solubilization and storage of this compound, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solubilization and storage of this compound.
| Parameter | Value | Source(s) |
| Form Supplied | Powder / Lyophilized Solid | [2][3] |
| Recommended Solvent | Water or Saline Buffer | [2][4] |
| Maximum Solubility in Water | Up to 2 mg/mL | [4] |
| Storage of Lyophilized Powder | -20°C | [3][4] |
| Storage of Reconstituted Solution | Aliquoted at -20°C | [4][5][6] |
| Short-term Storage of Solution | Up to 1 month at -20°C | |
| Long-term Storage of Solution | Not Recommended | [5] |
Experimental Protocols
Materials
-
This compound, lyophilized powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile saline buffer
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-20°C freezer
Protocol for Solubilizing this compound
This protocol is designed to prepare a stock solution of this compound. All procedures should be performed in a clean laboratory environment using sterile techniques to prevent contamination.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile water or saline buffer. For example, to prepare a 1 mg/mL stock solution from 100 µg of this compound, add 100 µL of solvent. Do not exceed a concentration of 2 mg/mL in water.[4]
-
Dissolution: Gently vortex the vial for a few seconds to facilitate dissolution. Avoid vigorous shaking, as this can cause the peptide to aggregate or denature. If necessary, let the vial sit at room temperature for a few minutes to ensure the peptide is fully dissolved.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If the solution is cloudy or contains precipitates, gentle sonication in a water bath for a few minutes may aid dissolution.
Protocol for Storing this compound
Proper storage is crucial for maintaining the biological activity of this compound.
Lyophilized Powder:
Reconstituted Solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted this compound stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[5][6][7]
-
Short-Term Storage: For short-term storage (up to one month), store the aliquots at -20°C.
-
Long-Term Storage: Long-term storage of this compound in solution is not recommended due to the potential for degradation.[5] If longer-term storage is unavoidable, consider re-lyophilizing the aliquots.
-
Handling Stored Solutions: When ready to use a stored aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Once thawed, gently vortex the tube before use. Avoid leaving the solution at room temperature for extended periods.
Mandatory Visualizations
Caption: Workflow for solubilizing and storing this compound.
References
Application Notes and Protocols for ProTx-I in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-I (Beta/omega-theraphotoxin-Tp1a) is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1] As a member of the inhibitory cystine knot (ICK) family, this compound is a potent gating modifier of voltage-gated ion channels.[1][2] Its primary mechanism involves altering the voltage-dependence of channel activation, making it a valuable tool for studying ion channel function and a potential therapeutic agent, particularly in the context of pain and inflammation.[1][3][4] this compound has been shown to interact with various voltage-gated sodium (Nav), T-type calcium (Cav), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][5]
Mechanism of Action
This compound functions as a gating modifier by binding to the voltage-sensor domains (VSDs) of ion channels.[1][6] Unlike pore blockers, it does not occlude the ion conduction pathway. Instead, it shifts the voltage-dependence of channel activation to more positive (depolarized) potentials.[1][2][6] This action effectively increases the threshold for channel opening, thereby inhibiting channel function at normal physiological potentials. The toxin preferentially binds to anionic lipids in the cell membrane, which facilitates its interaction with the channel's VSDs.[1] Studies have shown that this compound interacts with VSDs of domain II and domain IV in voltage-gated sodium channels.[1][6]
Affected Signaling Pathways
This compound primarily modulates the initial phase of action potential generation and propagation in excitable cells like neurons by inhibiting the influx of Na+ and Ca2+ ions.
Quantitative Data Summary
The inhibitory effects of this compound on various ion channels have been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values provide a measure of the toxin's potency.
| Target Channel | Channel Subtype | Reported IC50 | Cell System | Comments |
| Voltage-Gated Sodium Channel (Nav) | Nav1.2, Nav1.5, Nav1.7, Nav1.8 | < 100 nM[5] | Heterologous expression | Potently inhibits multiple subtypes.[2][5] |
| Nav1.5 | ~365 nM (for +37mV shift)[7] | Heterologous expression | Shifts voltage dependence of activation.[5][7] | |
| Nav1.7 | Potent inhibitor[1][8] | Dorsal Root Ganglion (DRG) Neurons | Key target for pain research.[8][9] | |
| Nav1.8 | Potent inhibitor[1][5] | Dorsal Root Ganglion (DRG) Neurons | TTX-resistant channel involved in nociception.[1][10] | |
| T-Type Calcium Channel (Cav) | Cav3.1 (hCav3.1) | ~50 nM[5] | Heterologous expression | 160-fold more potent than on Cav3.2.[5] |
| Cav3.2 (hCav3.2) | Low µM range[11] | Heterologous expression | Significantly less sensitive than Cav3.1.[11] | |
| Cav3.3 (hCav3.3) | ~10-fold less potent than on Cav3.1[11] | Heterologous expression | Intermediate sensitivity.[11] | |
| Transient Receptor Potential Channel | TRPA1 | High-affinity antagonist[3] | Xenopus oocytes / HEK293 cells | Binds to the S1-S4 gating domain.[3][4] |
Experimental Protocols
The following protocols provide a framework for applying this compound to neuronal cell cultures and assessing its effects.
General Neuronal Cell Culture
This protocol outlines basic steps for culturing primary neurons, such as those from the Dorsal Root Ganglia (DRG) or hippocampus, which are common systems for studying ion channels targeted by this compound.[12]
-
Plate Coating: Coat culture plates (e.g., 6-well plates with glass coverslips) with Poly-D-Lysine or Poly-L-ornithine followed by Laminin to promote neuronal adhesion and growth.[12][13]
-
Tissue Dissection: Isolate desired neural tissue (e.g., DRGs, hippocampus) from embryonic or early postnatal rodents using sterile dissection techniques.
-
Dissociation: Enzymatically and mechanically dissociate the tissue into a single-cell suspension. Papain is commonly used for DRG neurons.
-
Plating: Centrifuge the cell suspension, resuspend in appropriate culture medium (e.g., Neurobasal Medium supplemented with B-27, GlutaMAX, and growth factors), and plate the cells onto the coated coverslips at a desired density.
-
Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 3-4 days. Experiments are typically conducted after the neurons have matured in culture for several days to weeks.
This compound Preparation and Application
-
Reconstitution: this compound is typically supplied as a lyophilized solid. Reconstitute it in a suitable solvent, such as sterile water or a saline buffer, to create a concentrated stock solution (e.g., 100 µM).[5] Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration(s) in the extracellular recording solution. It is crucial to include a vehicle control (extracellular solution with the same final concentration of the reconstitution solvent) in all experiments.
-
Application: Apply this compound to the neuronal culture by perfusing the working solution into the recording chamber. The time required to observe an effect will depend on the experimental setup and the concentration used.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a single neuron.[14][15][16]
-
Preparation: Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an appropriate extracellular (bath) solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under visual control, approach a target neuron with the micropipette. Apply slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[16]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.[15]
-
Data Acquisition:
-
Voltage-Clamp Mode: Clamp the membrane potential at a holding potential (e.g., -90 mV) to study voltage-gated channels.[5][17]
-
Apply a series of voltage steps to elicit ion currents (e.g., Na+ or Ca2+ currents).
-
Record baseline currents before applying this compound.
-
Perfuse the chamber with the this compound working solution and record the currents again after the effect has stabilized.
-
To study the voltage-shift mechanism, apply a voltage ramp or a series of depolarizing pulses and construct a current-voltage (I-V) relationship curve before and after toxin application.[5]
-
-
Analysis: Measure the peak current amplitude, activation, and inactivation kinetics before and after this compound application to quantify the inhibitory effect.
Calcium Imaging Assay
This method measures changes in intracellular calcium ([Ca2+]i) as an indirect readout of neuronal activity and ion channel function.[18][19][20]
-
Dye Loading: Incubate the neuronal culture with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[21]
-
Washing: Gently wash the cells with the extracellular recording solution to remove excess dye.
-
Baseline Recording: Mount the coverslip on an imaging-equipped microscope. Record baseline fluorescence for several minutes to establish a stable signal.
-
Stimulation and Toxin Application:
-
Induce neuronal activity and subsequent calcium influx. This can be achieved by electrical field stimulation (EFS) or by chemical depolarization (e.g., applying a high concentration of KCl).[22]
-
Record the evoked calcium transients.
-
Apply this compound by perfusing the chamber and incubate for a sufficient period.
-
Apply the same stimulation protocol in the presence of this compound and record the resulting calcium transients.
-
-
Analysis: Quantify the fluorescence intensity over time. Compare the amplitude and frequency of the calcium transients before and after this compound application to determine its inhibitory effect on neuronal excitability.[18][19]
Safety and Handling
This compound is a potent neurotoxin and should be handled with appropriate laboratory safety precautions.
-
Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the lyophilized powder and solutions.
-
Avoid inhalation of the powder or contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.
-
While in vivo studies in mice showed no signs of neurotoxicity upon intrathecal injection, caution is warranted as it is a biologically active peptide.[1]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Weak effect of this compound | Peptide degradation | Use fresh aliquots; avoid repeated freeze-thaw cycles. |
| Incorrect concentration | Verify stock and working solution calculations. | |
| Target channels not expressed | Confirm the expression of this compound sensitive channels (e.g., Nav1.7, Cav3.1) in your cell type via qPCR or immunocytochemistry.[22] | |
| High variability in results | Inconsistent cell health | Standardize cell culture conditions and use cultures at a consistent age/maturity. |
| Incomplete solution exchange | Ensure the perfusion system completely exchanges the bath solution in the recording chamber. | |
| Cell death during experiment | Osmotic shock or poor solution quality | Check the osmolarity and pH of all recording solutions. Ensure solutions are sterile and freshly prepared. |
| Mechanical stress (Patch-Clamp) | Refine patch-clamping technique to minimize stress on the cell. |
References
- 1. Protoxin-I - Wikipedia [en.wikipedia.org]
- 2. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 17. smartox-biotech.com [smartox-biotech.com]
- 18. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. Calcium Imaging Techniques In Vitro to Explore the Role of Dendrites in Signaling Physiological Action Potential Patterns | Springer Nature Experiments [experiments.springernature.com]
- 21. Calcium imaging in human dorsal root ganglia neurons protocol v1 [protocols.io]
- 22. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Inhibitory Effects of ProTx-I on Dorsal Root Ganglia Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula Thrixopelma pruriens, has emerged as a valuable pharmacological tool for studying voltage-gated sodium channels (Nav).[1][2] These channels, particularly the Nav1.7, Nav1.8, and Nav1.9 subtypes, are critical for the initiation and propagation of action potentials in dorsal root ganglion (DRG) neurons, which play a pivotal role in pain signaling.[3][4] this compound acts as a gating modifier, primarily by shifting the voltage dependence of channel activation to more depolarized potentials, thereby inhibiting channel function.[2][5] Understanding the precise effects of this compound on DRG neurons is crucial for the development of novel analgesics targeting Nav channels.
These application notes provide detailed protocols for measuring the effects of this compound on DRG neurons using two key techniques: whole-cell patch-clamp electrophysiology and calcium imaging.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing its effects on DRG neurons.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Caption: General experimental workflow for assessing this compound effects.
Quantitative Data Summary
The inhibitory effects of this compound on various Nav channel subtypes are summarized in the table below. These values are critical for designing experiments and interpreting results.
| Channel Subtype | Cell Type | Technique | Parameter | Value | Reference |
| hNav1.7 | HEK293 | Electrophysiology | IC50 | 0.3 nM (ProTx-II) | [6] |
| Nav1.8 | Mouse DRG Neurons | Electrophysiology | Inhibition | Pronounced at 100 nM | [5] |
| Nav1.9 | Rat DRG Neurons | Electrophysiology | Potentiation | Observed at 100 nM | [7][8] |
| hCaV3.1 | HEK293 | Electrophysiology | IC50 | 0.2 µM | [9] |
| hCaV3.2 | HEK293 | Electrophysiology | IC50 | 31.8 µM | [9] |
Note: ProTx-II is a closely related toxin often studied alongside this compound. Data for ProTx-II is included for comparative purposes as it is a potent and selective inhibitor of Nav1.7.[6]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of this compound's effects on voltage-gated sodium currents in cultured DRG neurons.
1. Materials and Reagents:
-
DRG Neuron Culture:
-
Primary DRG neurons isolated from rodents.
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Laminin and poly-D-lysine coated culture dishes.
-
-
External (Bath) Solution:
-
140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose.
-
Adjust pH to 7.4 with NaOH.
-
Osmolality adjusted to ~310 mOsm.
-
-
Internal (Pipette) Solution:
-
140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES.
-
Adjust pH to 7.2 with CsOH.
-
Osmolality adjusted to ~300 mOsm.
-
-
This compound Stock Solution:
-
Reconstitute lyophilized this compound in high-purity water or appropriate buffer to a stock concentration of 100 µM.
-
Store at -20°C or below in small aliquots to avoid freeze-thaw cycles.
-
2. Equipment:
-
Inverted microscope with DIC optics.
-
Patch-clamp amplifier and digitizer.
-
Data acquisition and analysis software (e.g., pCLAMP, PatchMaster).
-
Micromanipulators.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
3. Procedure:
-
Cell Preparation:
-
Culture primary DRG neurons for 1-3 days prior to recording.
-
Select healthy, phase-bright neurons with minimal processes for recording.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Recording Configuration:
-
Place the culture dish on the microscope stage and perfuse with external solution.
-
Approach a selected neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell at a potential of -100 mV to ensure channels are in a closed, non-inactivated state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record baseline currents in the absence of this compound.
-
-
This compound Application:
-
Using the perfusion system, apply varying concentrations of this compound (e.g., 1 nM to 1 µM) to the bath.
-
Allow sufficient time for the toxin to equilibrate and its effect to stabilize (typically 2-5 minutes).
-
Record sodium currents at each concentration using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationships.
-
Convert current to conductance (G) using the formula G = I / (V - Vrev), where Vrev is the reversal potential for sodium.
-
Plot normalized conductance as a function of voltage and fit with a Boltzmann function to determine the voltage of half-maximal activation (V½).
-
Generate dose-response curves by plotting the percentage of current inhibition against the this compound concentration and fit to determine the IC50 value.
-
Protocol 2: Calcium Imaging
This protocol describes how to indirectly measure the effect of this compound on neuronal excitability by monitoring changes in intracellular calcium.
1. Materials and Reagents:
-
DRG Neuron Culture: (As described in Protocol 1)
-
Calcium Indicator Dye:
-
Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Dimethyl sulfoxide (DMSO).
-
-
Imaging Buffer (HBSS):
-
Hanks' Balanced Salt Solution supplemented with 10 mM HEPES and 2 mM CaCl₂.
-
-
Stimulation Agent:
-
High potassium (High K+) solution (e.g., HBSS with 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity).
-
-
This compound Working Solution:
-
Dilute this compound stock solution in imaging buffer to the desired final concentrations.
-
2. Equipment:
-
Fluorescence microscope equipped with an appropriate filter set for the chosen calcium indicator.
-
High-speed camera (sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., MetaMorph, ImageJ/Fiji).
-
Perfusion system.
3. Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in imaging buffer.
-
Incubate cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature before imaging.
-
-
Baseline Imaging:
-
Place the culture dish on the microscope stage and perfuse with imaging buffer.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-10 Hz).
-
-
Stimulation and Recording:
-
Apply a brief pulse of High K+ solution to depolarize the neurons and elicit calcium influx through voltage-gated calcium channels, which are activated following sodium channel-mediated depolarization.
-
Record the resulting change in fluorescence intensity.
-
Wash with imaging buffer and allow the fluorescence to return to baseline.
-
-
This compound Incubation:
-
Perfuse the cells with the desired concentration of this compound in imaging buffer and incubate for 5-10 minutes.
-
-
Post-Toxin Stimulation:
-
While continuing to perfuse with the this compound solution, apply a second pulse of High K+ solution.
-
Record the change in fluorescence intensity.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI over time.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Compare the amplitude of the calcium transients evoked by High K+ stimulation before and after the application of this compound. A reduction in the calcium transient in the presence of this compound suggests an inhibition of neuronal excitability.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on DRG neurons. By employing electrophysiological and calcium imaging techniques, researchers can accurately quantify the inhibitory properties of this toxin on key Nav channels involved in nociception. This information is invaluable for basic research into pain mechanisms and for the preclinical evaluation of this compound and its analogues as potential therapeutic agents.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional properties and toxin pharmacology of a dorsal root ganglion sodium channel viewed through its voltage sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
ProTx-I: A Versatile Pharmacological Tool for Probing Ion Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a valuable pharmacological tool for the investigation of various ion channels. Its unique mechanism of action as a "gating modifier" provides a powerful approach to dissecting the intricate processes of ion channel activation and to explore their physiological roles. This document provides detailed application notes, experimental protocols, and data regarding the use of this compound in ion channel research.
Introduction to this compound
This compound is a 35-amino-acid peptide that belongs to the inhibitor cystine knot (ICK) family of toxins. Unlike pore blockers that physically occlude the ion conduction pathway, this compound modulates channel activity by interacting with the voltage-sensing domains (VSDs) of voltage-gated ion channels. This interaction shifts the voltage-dependence of channel activation to more depolarized potentials, thereby inhibiting channel opening at normal physiological voltages. This compound has been shown to target a range of ion channels, including voltage-gated sodium (Nav), T-type voltage-gated calcium (Cav), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. This broad yet specific activity profile makes it an invaluable tool for differentiating between ion channel subtypes and for studying their roles in cellular excitability and signaling.
Data Presentation: this compound Potency on Various Ion Channels
The inhibitory potency of this compound varies across different ion channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a range of human and rat ion channels. This data is crucial for designing experiments and interpreting results.
| Ion Channel Subtype | Species | IC50 Value | Reference(s) |
| Voltage-Gated Sodium (Nav) Channels | |||
| Nav1.2 | Human | 50 - 100 nM | [1] |
| Nav1.5 | Human | 50 - 100 nM | [1] |
| Nav1.6 | Human | 60 - 130 nM | [2] |
| Nav1.7 | Human | 50 - 100 nM | [1] |
| Nav1.8 | Rat | 27 nM | [1][2] |
| Voltage-Gated Calcium (Cav) Channels | |||
| Cav3.1 (T-type) | Human | 50 nM, 0.2 µM | [3][4] |
| Cav3.2 (T-type) | Human | 31.8 µM | [4] |
| Cav3.3 (T-type) | Human | - | [5] |
| Transient Receptor Potential (TRP) Channels | |||
| TRPA1 | Human | 389 nM | [6][7] |
| Voltage-Gated Potassium (Kv) Channels | |||
| Kv2.1 | Rat | 411 nM | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as the expression system, recording solutions, and voltage protocols used.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the modulation of ion channel gating. The following diagrams illustrate the proposed interaction of this compound with its target ion channels.
This compound binds to the voltage-sensing domains of Nav and Cav channels, stabilizing them in a resting or closed state. This makes it more difficult for membrane depolarization to induce the conformational changes required for channel opening, effectively shifting the voltage-dependence of activation to more positive potentials.
This compound interacts with the extracellular loops of the S1-S4 gating domain of the TRPA1 channel. This binding event is thought to allosterically inhibit channel opening induced by TRPA1 agonists.[6][7]
Experimental Protocols
The following are detailed protocols for utilizing this compound in common ion channel research applications.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on voltage-gated sodium or calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Materials:
-
Cells: HEK293 cells stably or transiently expressing the ion channel of interest, or primary neurons.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm). For recording calcium currents, NaCl can be replaced with NMDG-Cl and BaCl2 (10-20 mM) can be used as the charge carrier instead of CaCl2 to minimize calcium-dependent inactivation.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolarity ~300 mOsm). For sodium currents, CsF can be replaced with CsCl.
-
This compound Stock Solution: 1 mM this compound in water or appropriate buffer. Store at -20°C.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter sterilize all solutions.
-
This compound Dilution: Prepare working concentrations of this compound by diluting the stock solution in the external solution. A typical concentration range to test is 1 nM to 1 µM.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Approach a single, healthy-looking cell with a patch pipette filled with internal solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to a level where the channels of interest are predominantly in the closed state (e.g., -100 mV for most Nav and Cav channels).
-
Apply a voltage protocol to elicit ionic currents. For example, to measure the voltage-dependence of activation, apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
-
This compound Application:
-
Record baseline currents in the absence of the toxin.
-
Perfuse the cell with the desired concentration of this compound for a sufficient time to reach equilibrium (typically 2-5 minutes).
-
Apply the same voltage protocol to record currents in the presence of this compound.
-
To assess washout, perfuse the cell with the external solution without this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) relationships.
-
To determine the IC50, plot the fractional block of the current as a function of this compound concentration and fit the data with the Hill equation.
-
To analyze the shift in the voltage-dependence of activation, normalize the peak conductance at each voltage and fit the data with a Boltzmann function.
-
Calcium Imaging with Fura-2 AM
This protocol is suitable for measuring the effect of this compound on T-type calcium channel activity by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells: Cells expressing the T-type calcium channel of interest.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
This compound Stock Solution: 1 mM this compound in water.
-
High K+ Solution (for depolarization): External solution with an elevated KCl concentration (e.g., 50 mM), with a corresponding reduction in NaCl to maintain osmolarity.
-
Fluorescence Microscopy Setup: Inverted microscope equipped with a UV light source, excitation and emission filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm), a sensitive camera, and image acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for imaging.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution by diluting the stock solution in loading buffer to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with loading buffer to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in the imaging chamber and perfuse with external solution.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
To establish a baseline response, stimulate the cells with a depolarizing agent (e.g., high K+ solution) and record the change in the 340/380 nm fluorescence ratio.
-
-
This compound Application:
-
Incubate the cells with the desired concentration of this compound for 5-10 minutes.
-
Stimulate the cells again with the depolarizing agent in the continued presence of this compound and record the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in intracellular calcium is proportional to the change in this ratio.
-
Compare the peak fluorescence ratio in response to depolarization before and after this compound application to determine the extent of inhibition.
-
Conclusion
This compound is a potent and versatile pharmacological tool for the study of a variety of ion channels. Its well-characterized mechanism as a gating modifier provides a unique advantage for investigating the biophysical properties of channel activation. The data and protocols presented in this document are intended to serve as a comprehensive guide for researchers utilizing this compound to advance our understanding of ion channel function in health and disease.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Block of T-type calcium channels by protoxins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of ProTx-I in In Vivo Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. It belongs to the inhibitor cystine knot (ICK) family of peptides. This compound has garnered significant interest in pain research due to its dual antagonistic action on key molecular targets involved in nociception: voltage-gated sodium (Nav) channels and the transient receptor potential ankyrin 1 (TRPA1) channel.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound in various preclinical in vivo models of pain, including inflammatory, neuropathic, and acute nociceptive pain.
Mechanism of Action
This compound functions as a gating modifier of voltage-gated sodium channels, shifting the voltage dependence of their activation to more depolarized potentials.[3][4] Unlike highly selective toxins, this compound exhibits a degree of promiscuity, inhibiting multiple Nav channel subtypes, including those crucial for pain signaling such as Nav1.7 and the tetrodotoxin-resistant channels Nav1.8.[3][5] It is believed to interact with the voltage-sensor domains of these channels.[6]
Furthermore, this compound is a potent antagonist of the TRPA1 ion channel, a key sensor for noxious environmental stimuli and endogenous inflammatory mediators.[2][7] It is thought to bind to the S1-S4 gating domain of the TRPA1 channel.[6] This dual mechanism of action, targeting both the initiation and propagation of nociceptive signals, makes this compound a valuable tool for investigating pain pathways and a potential template for the development of novel analgesic drugs.
Data Presentation
The following tables summarize the in vitro potency of this compound on relevant human ion channels. This data is essential for understanding its target engagement and potential off-target effects.
Table 1: Inhibitory Potency (IC50) of this compound on Human Voltage-Gated Sodium (Nav) Channel Subtypes
| Nav Channel Subtype | IC50 (nM) |
| hNav1.2 | <100 |
| hNav1.5 | <100 |
| hNav1.6 | <100 |
| hNav1.7 | <100 |
| hNav1.8 | <100 |
Data compiled from multiple sources indicating broad-spectrum activity against Nav channels.[3][5]
Table 2: Inhibitory Potency (IC50) of this compound on Human TRPA1 and T-type Calcium Channels
| Ion Channel | IC50 (nM) |
| hTRPA1 | 389 ± 77 |
| hCaV3.1 | 200 |
| hCaV3.2 | 31,800 |
This data highlights the potent inhibition of TRPA1 and selectivity for the CaV3.1 T-type calcium channel subtype.[2][7]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the analgesic efficacy of this compound in common in vivo models of pain.
Formalin-Induced Inflammatory Pain Model in Mice
This model is used to assess acute and tonic inflammatory pain, characterized by a biphasic pain response.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline
-
Formalin solution (2.5% in saline)
-
Microsyringes for intrathecal and subcutaneous injections
-
Observation chambers with mirrors for unobstructed paw observation
Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing environment for at least 2 days prior to the experiment. House them in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute with saline to the final injection concentrations. Note: Due to the lack of specific in vivo dose-response data for this compound, it is recommended to perform a dose-finding study. Doses of the related peptide, ProTx-II (0.24 µg to 2.4 µg, intrathecal), in rats can be used as a starting reference point.[8]
-
Intrathecal (i.t.) Administration:
-
Gently restrain the mouse and perform a lumbar puncture between the L5 and L6 vertebrae using a 30-gauge needle attached to a microsyringe.
-
Administer a 5 µL volume of this compound solution or vehicle (saline) into the subarachnoid space.
-
A successful injection is often confirmed by a slight tail-flick reflex.
-
-
Formalin Injection: 15 minutes after intrathecal administration, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation:
-
Immediately place the mouse in the observation chamber.
-
Record the cumulative time spent licking and biting the injected paw during two distinct phases:
-
Phase I (Acute Nociceptive Pain): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory Pain): 15-40 minutes post-formalin injection.
-
-
-
Data Analysis: Compare the total time spent licking and biting in the this compound treated groups to the vehicle-treated control group for both phases. A significant reduction in this duration indicates an analgesic effect.
Hargreaves Plantar Test for Thermal Hyperalgesia in Rats
This model is used to assess sensitivity to thermal stimuli, a hallmark of inflammatory and neuropathic pain.
Materials:
-
This compound solution
-
Plantar test apparatus with a radiant heat source
-
Plexiglass enclosures
-
Rat restrainers for intrathecal injection
Protocol:
-
Animal Habituation: Acclimate male Sprague-Dawley rats (200-250 g) to the plantar test apparatus by placing them in the plexiglass enclosures on the glass surface for 30 minutes for 2-3 days before the experiment.
-
Induction of Hyperalgesia (Optional): To model inflammatory pain, inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw 24 hours before testing. For neuropathic pain models, procedures like Chronic Constriction Injury (CCI) of the sciatic nerve can be performed 7-14 days prior to testing.
-
This compound Administration (Intrathecal):
-
Anesthetize the rat lightly with isoflurane.
-
Perform an intrathecal injection between the L4 and L5 vertebrae, delivering 10 µL of this compound solution or vehicle.
-
-
Thermal Sensitivity Testing:
-
At various time points post-intrathecal injection (e.g., 15, 30, 60, 120 minutes), place the rat in the plexiglass enclosure on the glass plate.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source and measure the time taken for the rat to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
-
Data Analysis: An increase in the paw withdrawal latency in the this compound treated group compared to the vehicle group indicates an anti-hyperalgesic effect.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used model of peripheral nerve injury that results in persistent neuropathic pain behaviors.
Materials:
-
This compound solution
-
Surgical instruments for nerve ligation
-
4-0 chromic gut sutures
-
Anesthesia (e.g., isoflurane)
Protocol:
-
CCI Surgery:
-
Anesthetize a male Sprague-Dawley rat (200-250 g).
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the incision in layers.
-
Allow the animal to recover for 7-14 days for the development of neuropathic pain.
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place the rat in an elevated mesh-floored chamber and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
This compound Administration and Behavioral Testing:
-
After establishing a baseline of mechanical allodynia, administer this compound or vehicle intrathecally as described in the previous protocol.
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
-
Data Analysis: A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.
Visualizations
Signaling Pathway of this compound in Nociception
Caption: this compound inhibits Nav channels and TRPA1, blocking nociceptive signaling.
Experimental Workflow for In Vivo Pain Models
Caption: General workflow for testing this compound in in vivo pain models.
Concluding Remarks
This compound is a valuable pharmacological tool for the study of pain. Its dual action on Nav and TRPA1 channels provides a unique opportunity to probe the complex mechanisms of nociception. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's analgesic potential. However, due to its promiscuous nature and narrow therapeutic window, careful dose-response studies are critical to determine the optimal therapeutic dose that minimizes off-target motor effects. Further research into engineering this compound analogs with improved selectivity for pain-related targets holds significant promise for the development of a new class of non-opioid analgesics.
References
- 1. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ProTx-I Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the binding affinity of ProTx-I, a peptide toxin from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. This compound is a valuable pharmacological tool due to its potent and selective modulation of various ion channels, including voltage-gated sodium (Nav), voltage-gated calcium (Cav), and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1] Accurate assessment of its binding affinity is crucial for its use in basic research and drug discovery.
This document outlines three primary methods for characterizing the interaction of this compound with its target ion channels: Electrophysiology (Whole-Cell Patch-Clamp), Fluorescence-Based Binding Assays, and Radioligand Binding Assays.
Quantitative Data Summary
The binding affinity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following tables summarize the reported IC50 values for this compound against a range of human ion channels.
Table 1: this compound Binding Affinity for Voltage-Gated Sodium (Nav) Channels
| Channel Subtype | IC50 |
| hNav1.2 | ~50-100 nM |
| hNav1.5 | ~50-100 nM |
| hNav1.6 | Potently binds |
| hNav1.7 | ~50-100 nM |
| hNav1.8 | 27 nM |
Table 2: this compound Binding Affinity for Voltage-Gated Calcium (Cav) Channels
| Channel Subtype | IC50 |
| hCav3.1 | 0.2 µM |
| hCav3.2 | 31.8 µM |
Table 3: this compound Binding Affinity for Other Channels
| Channel | Note |
| TRPA1 | Identified as the first high-affinity peptide antagonist. |
Method 1: Electrophysiology - Whole-Cell Patch-Clamp
Electrophysiology, specifically the whole-cell patch-clamp technique, is the gold standard for functionally assessing the effect of this compound on ion channels.[2][3] This method allows for the direct measurement of ion channel currents in live cells and the characterization of toxin-induced changes in channel gating properties.[2][3]
Experimental Protocol
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the ion channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., water or a buffer containing 0.1% BSA to prevent non-specific binding) and store at -20°C or below. On the day of the experiment, dilute this compound to the desired final concentrations in the external solution.
3. Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[3]
-
Clamp the cell membrane potential at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV to -100 mV for many Nav and Cav channels).
-
Apply voltage steps to elicit ion channel currents. The specific voltage protocol will depend on the channel being studied.
-
Record baseline currents in the absence of the toxin.
-
Apply different concentrations of this compound via the perfusion system and record the resulting inhibition of the ionic current.
-
Allow sufficient time at each concentration for the effect to reach a steady state.
4. Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
Method 2: Fluorescence-Based Binding Assay
Fluorescence-based assays offer a higher-throughput alternative to electrophysiology for assessing binding affinity. These assays typically use a fluorescently labeled version of this compound to quantify its binding to cells or membrane preparations expressing the target ion channel.
Experimental Protocol
1. Reagents and Preparation:
-
Fluorescently Labeled this compound: Obtain or prepare this compound conjugated to a fluorophore (e.g., Cy5, ATTO488).
-
Cells/Membranes: Use whole cells expressing the target ion channel or membrane preparations from these cells.
-
Assay Buffer: A buffered saline solution (e.g., PBS or HEPES-buffered saline) containing a blocking agent (e.g., 0.1% BSA) to reduce non-specific binding.
-
Unlabeled this compound: For competition binding assays.
2. Assay Procedure (Competition Binding):
-
Seed cells expressing the target ion channel into a 96-well or 384-well plate and allow them to adhere.
-
Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
Add a fixed, low concentration of fluorescently labeled this compound to all wells (except for blanks).
-
Add the serial dilutions of unlabeled this compound to the wells. Include wells with only labeled this compound (total binding) and wells with a high concentration of unlabeled this compound (non-specific binding).
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature or 37°C.
-
Wash the wells with cold assay buffer to remove unbound ligand.
-
Measure the fluorescence intensity in each well using a plate reader.
3. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the unlabeled this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 of the unlabeled this compound.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
Method 3: Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions. This technique involves the use of a radiolabeled form of this compound (e.g., labeled with 125I) to measure its binding to membrane preparations containing the ion channel of interest.
Experimental Protocol
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target ion channel in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add increasing concentrations of radiolabeled this compound.
-
For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Competition Binding Assay (to determine Ki of unlabeled this compound):
-
To each well containing the membrane preparation, add a fixed concentration of radiolabeled this compound (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
4. Data Analysis:
-
Saturation Assay: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of radiolabeled this compound and fit to a one-site binding hyperbola to determine the Kd and Bmax.
-
Competition Assay: Calculate the percentage of specific binding at each concentration of the unlabeled competitor. Plot this against the log of the competitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50. Calculate the Ki using the Cheng-Prusoff equation.
References
ProTx-I in Fluorescence-Based Ion Channel Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTx-I is a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens. As a member of the inhibitor cystine knot (ICK) family of peptides, this compound is a potent modulator of various voltage-gated ion channels.[1] It has been shown to inhibit several subtypes of voltage-gated sodium (Nav) channels, including the pain target Nav1.7, as well as certain voltage-gated calcium (Cav) channels.[2][3] The mechanism of action for Nav channels involves shifting the voltage-dependence of activation to more positive potentials, thereby acting as a gating modifier.[1][4]
Fluorescence-based assays have become a vital tool in high-throughput screening (HTS) for ion channel modulators due to their scalability and sensitivity. These assays typically rely on either ion-sensitive fluorescent indicators that detect the influx of specific ions (e.g., Na+) or voltage-sensitive dyes that report changes in cell membrane potential. This document provides detailed application notes and protocols for the use of this compound as a reference inhibitor in fluorescence-based assays targeting voltage-gated sodium channels, with a particular focus on Nav1.7.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized across various ion channel subtypes using multiple techniques. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against human ion channels. It is important to note that assay conditions, such as the technique used (e.g., electrophysiology vs. fluorescence), can influence the apparent potency.
| Target Ion Channel | Assay Type | IC50 Value | Reference |
| hNav1.7 | Electrophysiology | 50 - 100 nM | [5] |
| hNav1.8 | Electrophysiology | 27 nM (rat) | [6] |
| hNav1.2 | Electrophysiology | 50 - 100 nM | [5] |
| hNav1.5 | Electrophysiology | 50 - 100 nM | [5] |
| hCav3.1 | Electrophysiology | 0.2 µM | [2] |
| hCav3.2 | Electrophysiology | 31.8 µM | [2] |
| hCav3.3 | FLIPR Assay | 0.026 µM | [6] |
Signaling Pathway and Mechanism of Action
This compound acts as a gating modifier on voltage-gated sodium channels. It binds to the voltage-sensing domains (VSDs) of the channel protein, specifically interacting with the extracellular loops.[6] This interaction stabilizes the VSD in its resting or closed conformation, making it more difficult for the channel to open in response to membrane depolarization. By shifting the voltage-dependence of activation to more positive potentials, this compound effectively inhibits the influx of sodium ions that is necessary for the propagation of action potentials.
Caption: Mechanism of this compound inhibition of Nav1.7.
Experimental Protocols
Membrane Potential Assay using FLIPR
This protocol describes the use of a Fluorometric Imaging Plate Reader (FLIPR) and a membrane potential-sensitive dye to measure the inhibitory effect of this compound on Nav1.7 channels stably expressed in HEK293 cells. The assay relies on an agonist (e.g., veratridine) to open the channels, causing membrane depolarization, which is detected as an increase in fluorescence. This compound will inhibit this depolarization.
Materials:
-
HEK293 cells stably expressing hNav1.7
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
FLIPR Membrane Potential Assay Kit (e.g., BLUE or RED from Molecular Devices)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound stock solution (in assay buffer with 0.1% BSA)
-
Veratridine stock solution (in DMSO)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the Nav1.7-HEK293 cells into 384-well plates at a density of 15,000 - 20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the FLIPR Membrane Potential dye loading buffer according to the manufacturer’s instructions.[7]
-
On the day of the assay, remove the cell plates from the incubator and add 25 µL of the dye loading buffer to each well.[7]
-
Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[7][8]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of veratridine in the assay buffer. The final concentration of veratridine should be at its EC80, which needs to be predetermined (typically in the range of 10-100 µM for veratridine).[9][10]
-
Using the FLIPR instrument, add the desired volume (e.g., 12.5 µL) of the this compound dilutions to the cell plate.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature.[9][11]
-
-
Agonist Addition and Fluorescence Reading:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Configure the instrument to add the veratridine solution to all wells and immediately begin recording the fluorescence signal over time (e.g., for 1-3 minutes).[9]
-
The fluorescence signal will increase upon the addition of veratridine in the control wells (no this compound). In wells with this compound, this increase will be inhibited in a concentration-dependent manner.
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the fluorescence signal (peak or area under the curve) compared to the control (veratridine only) wells.
-
Plot the percent inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Sodium Influx Assay
This protocol outlines a method to measure the direct influx of sodium ions using a Na+-sensitive fluorescent indicator, such as ION Natrium Green-2 AM (ING-2 AM) or Asante Natrium Green (ANG-2).
Materials:
-
HEK293 cells stably expressing hNav1.7
-
Culture medium and poly-D-lysine coated 384-well plates as above
-
Sodium-sensitive dye (e.g., ING-2 AM)
-
Pluronic F-127
-
Physiological salt solution (PSS): 140 mM NaCl, 5.9 mM KCl, 1.4 mM MgCl2, 1.2 mM NaH2PO4, 5 mM NaHCO3, 1.8 mM CaCl2, 11.5 mM glucose, 10 mM HEPES, pH 7.4.[12]
-
This compound stock solution
-
Veratridine stock solution
Procedure:
-
Cell Plating:
-
Plate cells as described in the membrane potential assay protocol.
-
-
Dye Loading:
-
Prepare a loading solution of the sodium-sensitive dye (e.g., 10 µM ANG-2) in PSS, potentially with a small amount of Pluronic F-127 to aid in dye solubilization.[12]
-
Wash the cells with PSS and then add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells with PSS to remove extracellular dye.
-
-
Compound and Agonist Addition:
-
Add the this compound dilutions to the respective wells and incubate as required.
-
Place the plate in a fluorescence plate reader.
-
Add the veratridine solution to initiate Na+ influx and begin fluorescence measurements.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of Na+.
-
Calculate the IC50 for this compound as described in the membrane potential assay protocol.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for a FLIPR-based membrane potential assay.
Caption: Logical decision tree for assay selection.
References
- 1. researchgate.net [researchgate.net]
- 2. journ.nu.edu.ly [journ.nu.edu.ly]
- 3. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 1167922 - Inhibition of human Nav1.7 expressed in HEK293 cells after 60 mins by FLIPR assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ProTx-I Degradation in Experimental Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ProTx-I in experimental buffers.
Troubleshooting Guide: this compound Degradation
Unexpected loss of this compound activity in your experiments can be a significant setback. This guide provides a systematic approach to identifying and mitigating potential causes of degradation.
Visual Troubleshooting Workflow
The following flowchart outlines a step-by-step process for troubleshooting this compound degradation.
Caption: A flowchart to diagnose and resolve this compound degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in experimental buffers?
A1: The primary cause of this compound degradation is enzymatic activity from proteases that may be present in the experimental buffer or come from the biological samples being used. This compound is particularly susceptible to degradation by serine proteases like trypsin and chymotrypsin.[1]
Q2: How should I store my this compound stock solutions to ensure stability?
A2: For maximum stability, this compound should be stored at -20°C or lower in a solution of purified water or a buffer at a neutral pH.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q3: What is the optimal pH range for this compound stability?
A3: While specific data for this compound is limited, peptides with an inhibitory cystine knot (ICK) motif are generally stable in a pH range of 6.0 to 8.0. Extreme pH values should be avoided as they can lead to hydrolysis of peptide bonds.
Q4: Can high temperatures affect this compound stability?
A4: Yes, this compound is a peptide and can be susceptible to thermal degradation. It is stable at 37°C for several hours, but prolonged incubation or higher temperatures can lead to degradation. It is recommended to prepare experimental buffers with this compound on ice and to minimize the time the peptide is kept at room temperature or higher.
Q5: My buffer contains serum. Could this be a source of degradation?
A5: Absolutely. Serum is a significant source of proteases. If your experimental design requires the presence of serum, it is highly recommended to use heat-inactivated serum and to add a broad-spectrum protease inhibitor cocktail to your buffer.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound in the presence of common proteases.
| Protease | Incubation Time (hours) | This compound Remaining (%) |
| Trypsin | 1 | ~0 |
| 2 | ~0 | |
| 4 | ~0 | |
| Chymotrypsin | 1 | ~0 |
| 2 | ~0 | |
| 4 | ~0 | |
| Elastase | 1 | ~75 |
| 2 | ~50 | |
| 4 | ~22 | |
| Pepsin | 4 | >80 |
Data adapted from "High Proteolytic Resistance of Spider-Derived Inhibitor Cystine Knots". The experiments were conducted at 37°C.[1]
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol allows for the quantitative assessment of this compound stability under your specific experimental conditions.
Materials:
-
This compound stock solution (of known concentration)
-
Your experimental buffer
-
Protease inhibitor cocktail (optional)
-
Incubator or water bath at the desired experimental temperature
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Experimental Samples:
-
Prepare your experimental buffer. If testing the effect of protease inhibitors, create two batches of buffer: one with and one without the inhibitor cocktail.
-
Spike the buffer(s) with a known concentration of this compound (e.g., 10 µM).
-
Prepare a "Time 0" sample by immediately taking an aliquot (e.g., 50 µL) of the this compound-containing buffer and adding it to an equal volume of quenching solution. Store this sample at 4°C.
-
-
Incubation:
-
Incubate the remaining this compound-containing buffer at your desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) and quench the reaction by adding it to an equal volume of 10% TFA. Store the quenched samples at 4°C until analysis.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated material.
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of mobile phase B to elute this compound (e.g., 5-60% B over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the "Time 0" sample.
-
Integrate the area of the this compound peak for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
This compound Signaling Pathway
This compound is a gating modifier of voltage-gated sodium (Nav) and calcium (Cav) channels. It does not block the pore of the channel but rather binds to the voltage-sensing domains (VSDs) and shifts the voltage-dependence of activation to more positive potentials.[1][3][4] This means that a stronger depolarization is required to open the channel.
Caption: this compound's mechanism of inhibiting ion channel activation.
References
optimizing ProTx-I concentration for specific channel subtypes
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of ProTx-I, a potent inhibitor of multiple voltage-gated ion channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting and Optimization Guide
This section provides solutions to common issues encountered during experiments with this compound, focusing on optimizing its concentration for specific ion channel subtypes.
Data Presentation: this compound Potency (IC50) Across Various Ion Channels
This compound exhibits a broad range of activity across several ion channel families. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various human (h), rat (r), and other species' ion channels. This data is crucial for designing experiments with appropriate concentration ranges to achieve subtype selectivity.
| Ion Channel Subtype | Reported IC50 | Species | Notes |
| Voltage-Gated Sodium Channels (NaV) | |||
| NaV1.2 | 50 - 100 nM[1] | Not Specified | |
| NaV1.5 | 50 - 100 nM[1] | Not Specified | |
| NaV1.7 | 50 - 100 nM[1] | Not Specified | |
| rNaV1.8 | 27 nM[1] | Rat | |
| hNaV Isoforms (general) | 60 - 130 nM | Human | General range for several isoforms. |
| Voltage-Gated Calcium Channels (CaV) | |||
| hCaV3.1 | 0.2 µM (200 nM)[2] | Human | |
| hCaV3.2 | 31.8 µM (31,800 nM)[2] | Human | |
| CaV3.1 (T-type) | 50 nM[1] | Not Specified | Shifts voltage dependence of activation. |
| Potassium Channels (KV) | |||
| KV2.1 | Inhibition reported[2] | Not Specified | 10-fold less potent than on NaV channels.[1] |
| Transient Receptor Potential Channels (TRP) | |||
| TRPA1 | Inhibition reported | Not Specified | [1] |
Experimental Protocol: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the key steps for determining the IC50 value of this compound on a specific voltage-gated ion channel subtype expressed in a heterologous expression system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture cells expressing the ion channel of interest to 60-80% confluency on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution at a rate of 1-2 mL/min.
2. Electrophysiology Setup:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the target channel (e.g., -80 mV to -120 mV for NaV channels) to ensure channels are in a closed, ready-to-activate state.
3. Data Acquisition:
-
Apply a voltage protocol to elicit ionic currents through the targeted channels. The protocol will depend on the specific channel's gating kinetics (e.g., a step depolarization from the holding potential).
-
Record baseline currents in the absence of this compound. Ensure the current amplitude is stable for several minutes before applying the toxin.
4. This compound Application and Concentration-Response Curve Generation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or saline buffer) and make serial dilutions in the external solution to achieve a range of final concentrations. It is advisable to prepare fresh dilutions for each experiment.
-
Apply each concentration of this compound to the cell via the perfusion system until the inhibitory effect reaches a steady state.
-
Record the peak current at each concentration.
-
Wash out the toxin with the control external solution to check for reversibility of the block.
-
Repeat this procedure for a sufficient number of cells (n ≥ 5) for each concentration.
5. Data Analysis:
-
Measure the peak current amplitude at each this compound concentration and normalize it to the control current recorded before toxin application.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value:
-
Response = 100 / (1 + ([Toxin]/IC50)^n)
-
Where [Toxin] is the concentration of this compound, IC50 is the half-maximal inhibitory concentration, and n is the Hill coefficient.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound solutions?
A1: this compound is typically supplied as a lyophilized powder. For stock solutions, reconstitute the peptide in high-purity water or a saline buffer.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below. For working solutions, dilute the stock solution into the external recording solution on the day of the experiment. The stability of this compound in working solutions at room temperature for extended periods may be limited, so fresh preparation is advised.
Q2: I am observing inhibition of my target channel at a much lower/higher concentration than the reported IC50. What could be the reason?
A2: Discrepancies in potency can arise from several factors:
-
Different experimental conditions: IC50 values are highly dependent on the experimental setup, including the composition of internal and external solutions, holding potential, and the specific voltage protocol used.
-
Cellular expression system: The lipid composition of the cell membrane can influence the interaction of this compound with the ion channel.[2]
-
Peptide stability and handling: Improper storage or multiple freeze-thaw cycles can degrade the peptide, leading to reduced potency.
-
Channel state: The affinity of this compound may differ depending on the conformational state of the ion channel (resting, open, or inactivated).
Q3: How can I minimize the off-target effects of this compound, especially on KV channels?
A3: this compound is known to inhibit KV2.1 channels, albeit with lower potency than its effects on NaV channels.[1][2] To minimize these off-target effects when studying NaV or CaV channels:
-
Use the lowest effective concentration: Based on the IC50 values, use a concentration of this compound that is sufficient to inhibit your target channel but is below the threshold for significant KV channel inhibition.
-
Pharmacological isolation: If possible, use specific blockers for the off-target channels to isolate the activity of your channel of interest.
-
Control experiments: Perform control experiments on cells expressing only the off-target channel to quantify the effect of your chosen this compound concentration on that specific channel.
Q4: I am experiencing issues with non-specific binding of this compound in my experimental setup. How can I reduce this?
A4: Non-specific binding of peptides to surfaces can reduce the effective concentration of the toxin. To mitigate this:
-
Use low-binding labware: Utilize polypropylene or siliconized tubes and pipette tips.
-
Include a carrier protein: Adding a small amount of bovine serum albumin (BSA) (e.g., 0.1%) to the external solution can help to block non-specific binding sites on the perfusion system and recording chamber.
-
Pre-treatment of the perfusion system: Before the experiment, perfuse the system with a solution containing a high concentration of a non-specific peptide or BSA to saturate non-specific binding sites.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting this compound potency issues.
References
ProTx-I Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering a lack of ProTx-I effect in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a gating modifier peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] Its primary mechanism involves binding to the voltage-sensor domains of voltage-gated ion channels, thereby shifting the voltage-dependence of their activation to more positive potentials.[3][4] This action inhibits the channels from opening at normal physiological voltages. This compound preferentially binds to anionic lipid-containing membranes where it can interact with the ion channel's voltage sensor.[4]
Q2: Which ion channels are targeted by this compound?
This compound is known to be a promiscuous toxin, meaning it can affect several different ion channels.[5] Its targets include:
-
Voltage-gated sodium (NaV) channels : It inhibits a broad range of NaV channel subtypes, including the tetrodotoxin-resistant (TTX-r) channels like NaV1.8 and various tetrodotoxin-sensitive (TTX-s) channels such as NaV1.2, NaV1.5, and NaV1.7.[2][6]
-
Voltage-gated calcium (CaV) channels : this compound is a potent blocker of T-type calcium channels, showing selectivity for CaV3.1 over CaV3.2.[7]
-
Transient Receptor Potential Ankryin 1 (TRPA1) channels : this compound is the first identified high-affinity peptide antagonist of the TRPA1 channel.[4][6]
-
Voltage-gated potassium (KV) channels : It can also inhibit KV2.1 channels, although with lower potency compared to its effects on NaV and CaV channels.[6][7]
Q3: What are the typical effective concentrations (IC50) for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target ion channel and the experimental system. The following table summarizes reported IC50 values.
| Target Ion Channel | Species/System | IC50 Value |
| hNaV1.7 | Human | 51 nM |
| rNaV1.8 | Rat | 27 nM[1][2] |
| NaV1.2, NaV1.5 | 50 - 100 nM[2] | |
| hCaV3.1 | Human | 0.2 µM (200 nM)[7] |
| hCaV3.2 | Human | 31.8 µM[7] |
| CaV3.1 (T-type) | 50 nM[6] | |
| KV2.1 | 411 nM[8] |
Troubleshooting Guide
Issue: I am not observing any effect of this compound in my electrophysiology experiments.
This is a common issue that can arise from several factors, ranging from reagent preparation to the experimental setup itself. Follow this guide to troubleshoot the problem.
Reagent Preparation and Handling
Q: How should I properly dissolve and store this compound?
-
Solubility : this compound is a peptide and should be dissolved in water or a saline buffer to a stock concentration of at least 2 mg/ml. It is a white lyophilized solid.[6]
-
Storage : For long-term stability, store the lyophilized peptide and stock solutions at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Vehicle Control : Always perform a vehicle control experiment by applying the buffer used to dissolve this compound to your cells to ensure it does not have an effect on its own.
Q: Could the this compound have degraded?
Peptides are susceptible to degradation. If the product is old, has been stored improperly, or has undergone multiple freeze-thaw cycles, its activity may be compromised. If you suspect degradation, it is best to use a fresh vial of the toxin.
Experimental Protocol
Q: Is my experimental concentration of this compound appropriate?
Refer to the IC50 table above. Ensure that the concentration you are using is sufficient to elicit a response in your specific target channel. For initial experiments, it is advisable to use a concentration at or above the known IC50 value. A dose-response curve should be generated to determine the optimal concentration for your system.
Q: Am I using the correct voltage protocol to observe the effects of a gating modifier?
Since this compound is a gating modifier that shifts the voltage-dependence of activation, its effects may be missed if you are only using a single, strong depolarization step.[3]
-
Recommendation : Use a voltage protocol that elicits submaximal activation of the channel. This will make any shift in the activation curve more apparent.
-
Protocol : To assess the voltage-dependence of activation, apply a series of depolarizing steps in, for example, 5 or 10 mV increments. Compare the current-voltage relationship before and after the application of this compound.
Q: Could the binding of this compound be state-dependent?
Yes, ProTx-II, a closely related peptide, has been shown to bind to sodium channels in the closed state.[3] It is possible that this compound has a similar state-dependent binding mechanism. The holding potential of your cell can influence the state of the channels and therefore the binding of the toxin.
Biological System
Q: Is the target ion channel actually expressed and functional in my cells?
-
Verification : Before testing this compound, confirm the presence of your target ion channel. For heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes), verify expression using techniques like RT-PCR, Western blot, or by recording the characteristic currents of the channel. For primary cells, be aware that expression levels can vary.
-
Species Differences : The potency of this compound can differ between species. For instance, a study noted differences in the effect of this compound on rat versus human CaV3.1 channels.[9] Ensure that the this compound effects you are expecting are documented for the species of your channel.
Q: Are there any off-target effects that could be masking the intended effect?
Given this compound's promiscuity, it may have effects on other channels in your cell system that could complicate the interpretation of your results.[5] For example, if you are studying its effect on NaV channels in a neuron that also expresses sensitive CaV or KV channels, the net effect on cell excitability might not be straightforward.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing a Target NaV Channel
-
Cell Culture : Culture HEK293 cells stably or transiently expressing the human NaV channel of interest.
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM) : 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
This compound Preparation : Prepare a 100 µM stock solution of this compound in the external solution. Further dilute to the desired final concentrations (e.g., 10 nM - 1 µM) in the external solution on the day of the experiment.
-
Recording :
-
Obtain whole-cell patch-clamp recordings with borosilicate glass pipettes (2-4 MΩ).
-
Hold the cell at a membrane potential of -90 mV.
-
To measure the voltage-dependence of activation, apply depolarizing pulses from -80 mV to +40 mV in 10 mV increments for 50 ms.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the this compound containing external solution until a steady-state effect is observed (typically 2-5 minutes).
-
Wash out the toxin with the external solution to check for reversibility.
-
-
Data Analysis : Plot the normalized peak current amplitude against the test potential to generate current-voltage (I-V) curves. Fit the conductance-voltage (G-V) curves with a Boltzmann function to determine the half-activation voltage (V1/2) before and after this compound application.
Visualizations
Caption: this compound Mechanism of Action.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Smartox Biotechnology [mayflowerbio.com]
- 3. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoxin-I - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
ProTx-I off-target effects and how to control for them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of ProTx-I in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a 35-residue peptide toxin originally isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens. Its primary targets are voltage-gated sodium channels (NaV channels). It acts as a gating modifier, inhibiting channel function by shifting the voltage dependence of activation to more depolarized potentials.[1][2] this compound exhibits activity against a broad range of NaV channel subtypes.[1][3]
Q2: What are the known off-target effects of this compound?
This compound is known to interact with several other ion channels, which can lead to off-target effects in experimental systems. The primary off-targets identified are:
-
Voltage-gated calcium channels (CaV channels): Specifically, this compound shows activity against T-type calcium channels, with a notable selectivity for CaV3.1 over CaV3.2 and CaV3.3.[4][5][6]
-
Transient Receptor Potential Ankryin 1 (TRPA1) channels: this compound is a known antagonist of the TRPA1 ion channel, which is involved in nociception.[1][7]
-
Voltage-gated potassium channels (KV channels): this compound has been reported to inhibit KV2.1 channels.[3][4]
Q3: How does this compound interact with its on- and off-targets?
This compound is a gating modifier that binds to the voltage-sensing domains (VSDs) of ion channels.[2][7] Specifically, it interacts with the S1-S4 gating domain, stabilizing the closed state of the channel and thereby shifting the voltage-dependence of activation to more positive potentials.[1][2][7] For NaV channels, it has been shown to bind to the S3-S4 linker on VSDII.[2] This mechanism of action is consistent across its various on- and off-targets.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect of this compound on the target NaV channel. | 1. Incorrect peptide concentration: The effective concentration of this compound can be influenced by adsorption to surfaces. 2. Peptide degradation: Improper storage or handling may have degraded the peptide. 3. Cellular expression: Low or no expression of the target NaV channel in the experimental system. | 1. Use carrier proteins like bovine serum albumin (BSA) in your solutions to minimize non-specific binding. Prepare fresh dilutions for each experiment. 2. Store this compound lyophilized at -20°C and reconstitute just before use. Avoid repeated freeze-thaw cycles. 3. Verify the expression of your target channel using techniques like qPCR, Western blot, or by using a positive control agonist/antagonist. |
| Observed cellular effect does not match the expected NaV channel inhibition. | 1. Off-target effects: The observed phenotype might be due to the inhibition of CaV, TRPA1, or KV channels by this compound. 2. Complex signaling pathways: The target cell type may have intricate signaling pathways where the inhibition of the primary target leads to unexpected downstream consequences. | 1. Perform control experiments to rule out off-target effects. This can include using specific blockers for the potential off-target channels in conjunction with this compound, or using engineered this compound variants with altered specificity (see Q&A section). 2. Review the literature for known signaling interactions in your cell type. Consider using a systems biology approach to understand the broader impact of channel inhibition. |
| High variability in experimental results. | 1. Inconsistent peptide application: Differences in the duration or method of peptide application can lead to variability. 2. Cellular health and passage number: Variations in cell health or using cells at high passage numbers can alter ion channel expression and function. | 1. Standardize the application protocol. For electrophysiology, ensure consistent perfusion rates. For cell-based assays, ensure uniform mixing and incubation times. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and discard any unhealthy cultures. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on its primary targets and known off-targets.
| Target Channel | Species/Subtype | IC50 Value | Reference(s) |
| NaV Channels | |||
| rNaV1.8 | 27 nM | [1][2] | |
| hNaV1.2, hNaV1.5, hNaV1.7 | 50 - 130 nM | [1][2] | |
| hNaV1.5, rNaV1.8 | 20 - 30 nM | [3] | |
| CaV Channels | |||
| hCaV3.1 | 50 nM | [1] | |
| hCaV3.1 | 0.2 µM (200 nM) | [4] | |
| hCaV3.2 | 31.8 µM (31,800 nM) | [4] | |
| hCaV3.1 | 0.64 µM (640 nM) | [5] | |
| hCaV3.2 | 94.6 µM (94,600 nM) | [5] | |
| hCaV3.3 | 5.4 µM (5,400 nM) | [5] | |
| TRPA1 Channels | |||
| hTRPA1 | 389 ± 77 nM | [7] | |
| KV Channels | |||
| KV2.1 | ~10-fold less potent than on NaV channels | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Activity
This protocol is designed to measure the effect of this compound on voltage-gated sodium or calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Materials:
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Micromanipulator
-
Perfusion system
-
Cells expressing the target ion channel
-
External Solution (for NaV channels): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
External Solution (for CaV channels): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose (pH adjusted to 7.4 with CsOH). Note: Ba2+ is used as the charge carrier to avoid calcium-dependent inactivation.
-
Internal Solution (for both): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (e.g., 100 µM in water with 0.1% BSA).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
For NaV channels:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.
-
Record baseline currents.
-
-
For T-type CaV channels:
-
Hold the cell at a membrane potential of -110 mV.
-
Apply a test pulse to -20 mV for 200 ms to elicit inward calcium currents.
-
Record baseline currents.
-
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the toxin to equilibrate and exert its effect (typically 2-5 minutes).
-
-
Post-Toxin Recording:
-
Repeat the voltage protocols from step 4 to record currents in the presence of this compound.
-
Observe for a shift in the voltage-dependence of activation and/or a reduction in current amplitude.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.
-
Calculate the percentage of inhibition at a specific voltage to determine the IC50 value.
-
Calcium Imaging to Assess this compound Off-Target Effects on T-type CaV Channels
This protocol allows for the measurement of intracellular calcium changes in response to T-type CaV channel activation and its modulation by this compound.
Materials:
-
Fluorescence microscope with a calcium imaging setup (e.g., 488 nm excitation and >515 nm emission filters).
-
Cells expressing the T-type CaV channel of interest.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Recording Buffer: HBSS with 20 mM HEPES and 5 mM CaCl2.
-
Depolarization Solution: Recording buffer with a high concentration of KCl (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity).
-
This compound stock solution.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in Loading Buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with Recording Buffer.
-
-
Baseline Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.
-
-
This compound Incubation:
-
Add the desired concentration of this compound to the Recording Buffer and incubate for 5-10 minutes.
-
-
Stimulation and Imaging:
-
Apply the high-KCl Depolarization Solution to induce membrane depolarization and activate T-type CaV channels.
-
Continuously record fluorescence images before, during, and after stimulation.
-
-
Control Experiment:
-
In a separate experiment (or after a washout period), perform the same stimulation protocol without this compound to determine the maximal calcium response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0) to calculate ΔF/F0.
-
Compare the peak ΔF/F0 in the presence and absence of this compound to quantify the inhibitory effect.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on voltage-gated ion channels.
Caption: Workflow for assessing and controlling this compound off-target effects.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block of T-type calcium channels by protoxins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
ProTx-I Stability Solutions: Technical Support Center
Welcome to the technical support center for ProTx-I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a peptide toxin originally isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens.[1][2] It is classified as an inhibitory cystine knot (ICK) peptide.[3] this compound is a gating modifier of voltage-gated ion channels, meaning it inhibits channel activation by shifting the voltage dependence to more positive potentials.[3][4] It is known to be a potent blocker of various voltage-gated sodium (NaV) channels, T-type calcium (CaV) channels, and is also an antagonist of the TRPA1 channel.[1][5][6][7]
Q2: My this compound solution has become cloudy or shows visible precipitates. What is the cause and what should I do?
Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit. This compound is a hydrophobic peptide, which can make it prone to aggregation at high concentrations or in certain buffer conditions.[7][8]
Troubleshooting Steps:
-
Verify Concentration: Ensure the working concentration does not exceed the recommended solubility limit. This compound is reported to be soluble in water or saline buffer up to 2 mg/mL.[1][9]
-
pH Adjustment: The pH of the solution can significantly impact peptide solubility and stability. Optimizing the pH of your buffer, typically between 3 and 5 for peptides with disulfide bridges, can help prevent aggregation and degradation.[10]
-
Sonication: Brief, gentle sonication can sometimes help to redissolve small aggregates.
-
Filtration: If aggregates persist, consider filtering the solution through a low protein-binding 0.22 µm filter to remove insoluble particles before use.
-
Review Storage: Ensure the peptide was stored correctly. Lyophilized this compound should be stored at -20°C.[11] After reconstitution, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Q3: I am observing a decline in the biological activity of my this compound solution over time. What could be the cause?
A loss of activity suggests either physical instability (aggregation) or chemical degradation. Peptides like this compound are susceptible to several chemical degradation pathways.
-
Oxidation: The this compound sequence contains tryptophan (W) and cysteine (C) residues, which are susceptible to oxidation. Oxidation can alter the peptide's structure and function.[10][12] Storing solutions under an inert gas (like argon or nitrogen) and minimizing exposure to air can reduce this risk.[10][13]
-
Hydrolysis/Deamidation: Peptide bonds can be hydrolyzed, especially at aspartic acid (Asp) residues.[14] While this compound does not contain asparagine (Asn), which is prone to deamidation, hydrolysis at other sites can still occur under non-optimal pH conditions.[15]
-
Disulfide Bond Scrambling: this compound has three disulfide bridges that are critical for its structure and function.[1] Incorrect disulfide pairing can lead to misfolding and loss of activity.[14] Maintaining an appropriate pH (pH 3-5) can help protect these bonds.[10]
Q4: What are the best practices for preparing and storing this compound solutions to maximize stability?
Proper handling and storage are critical for maintaining the integrity and activity of this compound.
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide before opening to ensure the powder is at the bottom. Reconstitute using sterile, high-purity water or a saline buffer.[1]
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C upon arrival.[9][11]
-
Storage of Stock Solutions: After reconstitution, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[9]
-
Choice of Buffer: Use a buffer system that maintains a stable pH, ideally in the range of 3-5, to minimize chemical degradation.[10]
-
Additives: For long-term solution stability, consider the use of cryoprotectants like glycerol or stabilizing excipients such as certain sugars or amino acids.[10][15]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS | |
| Molecular Weight | 3987.5 Da | [1] |
| Formula | C₁₇₁H₂₄₅N₅₃O₄₇S₆ | [1] |
| Disulfide Bridges | Cys2-Cys16, Cys9-Cys21, Cys15-Cys28 | [1] |
| Appearance | White lyophilized solid | [1] |
| Solubility | Soluble up to 2 mg/mL in water or saline buffer | [1][9] |
Table 2: Reported Biological Activity of this compound on Various Ion Channels
| Target Channel | Species | IC₅₀ | Reference |
| NaV1.8 | Rat | 27 nM | [6][7] |
| NaV1.2 | Human | 50 - 100 nM | [6] |
| NaV1.5 | Human | 50 - 100 nM | [6] |
| NaV1.7 | Human | 50 - 100 nM | [6] |
| CaV3.1 | Human | 0.2 µM (200 nM) | [5] |
| CaV3.2 | Human | 31.8 µM | [5] |
| TRPA1 | - | High-affinity antagonist | [2][6] |
Key Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Preparation: Before opening, briefly centrifuge the manufacturer's vial to ensure the lyophilized this compound powder is at the bottom.
-
Reconstitution: Add the appropriate volume of sterile, high-purity water or a suitable saline buffer to achieve the desired stock concentration (e.g., 1 mg/mL).[1] Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquoting: Dispense the stock solution into low protein-binding, single-use microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment to prevent waste and avoid freeze-thaw cycles.[9]
-
Storage: Immediately store the aliquots at -20°C for short-term use or -80°C for long-term storage.[9]
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This method can be used to monitor the chemical purity of the this compound solution over time and detect degradation products.[14]
-
Sample Preparation: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution stored under specific conditions (e.g., different buffers, temperatures).
-
HPLC System: Use a C18 reverse-phase column suitable for peptide analysis.
-
Mobile Phase: A typical mobile phase gradient involves:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B over 30-60 minutes to elute the peptide and any degradation products.
-
Detection: Monitor the elution profile at 214 nm or 280 nm.
-
Analysis: Compare the chromatograms over time. A decrease in the area of the main this compound peak or the appearance of new peaks indicates degradation. The percentage of intact peptide can be calculated to determine its stability under the tested conditions.
Visual Guides and Diagrams
Caption: Mechanism of this compound as a gating modifier on voltage-gated ion channels.
Caption: Common degradation pathways affecting the stability of this compound in solution.
Caption: Experimental workflow for troubleshooting this compound solution instability.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protoxin-I - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. mdpi.com [mdpi.com]
- 11. bluetigerscientific.com [bluetigerscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Synthesis of Functional ProTx-I
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in synthesizing the functional tarantula venom peptide, ProTx-I. The content is structured to address specific issues encountered during experimental procedures, offering troubleshooting advice and frequently asked questions in a clear question-and-answer format.
Troubleshooting Guide
This guide addresses common problems encountered during the solid-phase peptide synthesis (SPPS), cleavage, purification, and oxidative folding of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of crude linear peptide after SPPS | Incomplete coupling reactions: Steric hindrance from bulky amino acids or peptide aggregation on the resin can prevent complete coupling. | - Double couple amino acids, especially those following proline or other bulky residues. - Use a more efficient coupling reagent like HATU or HCTU. - Increase the reaction temperature to disrupt secondary structures. - Switch to a solvent with better swelling properties, such as N-methylpyrrolidone (NMP). |
| Peptide aggregation: Hydrophobic sequences within this compound can lead to chain aggregation, making reactive sites inaccessible. | - Incorporate pseudoproline dipeptides at strategic Ser or Thr residues to disrupt secondary structures. - Use a low-substitution resin to increase the distance between peptide chains. - Perform couplings at elevated temperatures. | |
| Presence of unexpected impurities after cleavage | Side reactions during synthesis: Cysteine residues are prone to racemization and β-elimination followed by addition of piperidine. | - Use a milder base for Fmoc deprotection, such as 20% piperidine in NMP with 0.1 M HOBt. - For C-terminal cysteine, use a 2-chlorotrityl chloride resin to minimize side reactions. |
| Side reactions during TFA cleavage: Reactive carbocations from protecting groups can modify sensitive residues like Trp and Cys. | - Use an optimized cleavage cocktail with a comprehensive scavenger mixture. A recommended cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v). - Ensure a sufficient volume of cleavage cocktail is used (at least 10 mL per gram of resin). | |
| Low yield of correctly folded this compound after oxidative folding | Formation of misfolded isomers and aggregates: Random disulfide bond formation in solution can lead to a heterogeneous mixture of non-native conformers and insoluble aggregates. | - Optimize the folding buffer conditions (pH, temperature, peptide concentration). A common starting point is a glutathione redox buffer (e.g., 1 mM GSH, 0.2 mM GSSG) in a slightly alkaline buffer (pH 7.5-8.5). - Perform folding at a low peptide concentration (e.g., 0.1 mg/mL) to minimize intermolecular aggregation. - Consider a directed disulfide bond formation strategy using orthogonal protecting groups for the cysteine pairs. |
| Difficulty in purifying the final peptide | Co-elution of impurities: Misfolded isomers or deletion sequences can have similar retention times to the native peptide in RP-HPLC. | - Optimize the HPLC gradient to improve separation. A shallow gradient of acetonitrile in water with 0.1% TFA is often effective. - Use a high-resolution C18 column with a small particle size. - If co-elution persists, consider an alternative purification method like ion-exchange chromatography. |
| Lack of biological activity in the final product | Incorrect disulfide bridging: The inhibitory cystine knot (ICK) motif of this compound is essential for its function. Incorrect disulfide bond connectivity will result in a non-functional peptide. | - Confirm the disulfide bond pattern using mass spectrometry with non-reducing SDS-PAGE and enzymatic digestion followed by MS/MS analysis. - If incorrect folding is confirmed, re-optimize the oxidative folding conditions or switch to a directed folding strategy. |
| Oxidation of sensitive residues: Methionine and Tryptophan residues can be oxidized during synthesis or handling, leading to loss of activity. | - Use scavenger-containing cleavage cocktails. - Handle the purified peptide under an inert atmosphere and store it at -20°C or below. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge in synthesizing this compound lies in achieving the correct three-dimensional structure, which is defined by a specific pattern of three disulfide bonds forming an inhibitory cystine knot (ICK) motif.[1] Incorrect disulfide bond formation leads to misfolded, inactive peptides and can cause aggregation, significantly reducing the yield of the functional product.[2]
Q2: Should I use a random or directed disulfide bond formation strategy for this compound?
A2: Both strategies have been used for ICK peptides.
-
Random Oxidative Folding: This method is simpler to perform, involving the air oxidation of the linear peptide in a redox buffer (e.g., glutathione redox couple). However, it can result in a mixture of disulfide isomers and lower yields of the correctly folded peptide.[3]
-
Directed Disulfide Bond Formation: This approach uses orthogonal protecting groups on the cysteine pairs, allowing for their sequential and specific deprotection and oxidation to form the correct disulfide bridges.[4][5] While more complex synthetically, it can lead to higher yields of the desired isomer. For a peptide as complex as this compound, a directed strategy is often recommended for more reliable results.
Q3: What are the key considerations for the cleavage of this compound from the resin?
A3: this compound contains multiple cysteine and tryptophan residues, which are sensitive to side reactions during TFA cleavage. Therefore, a robust scavenger cocktail is crucial. Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a good choice as it protects against alkylation of tryptophan and oxidation of cysteine.[6][7] It is also important to use a sufficient amount of the cleavage cocktail and to perform the cleavage for an adequate duration (typically 2-4 hours) to ensure complete removal of all side-chain protecting groups.
Q4: How can I prevent aggregation during the synthesis and folding of this compound?
A4: Aggregation is a common issue with hydrophobic peptides like this compound.
-
During SPPS: Use aggregation-disrupting techniques such as high-temperature couplings, chaotropic salts, or the incorporation of pseudoproline dipeptides in the sequence.
-
During Oxidative Folding: Perform the folding at low peptide concentrations (e.g., 0.1 mg/mL) in a suitable folding buffer. The addition of additives like guanidine hydrochloride (e.g., 1-2 M) can also help to reduce aggregation.
Q5: How do I confirm the correct folding and disulfide connectivity of my synthetic this compound?
A5: A combination of analytical techniques is required:
-
RP-HPLC: Compare the retention time of your synthetic peptide with a commercially available standard of native this compound. The correctly folded peptide should elute as a sharp, single peak.
-
Mass Spectrometry (MS): Confirm the molecular weight of the final product. The mass should correspond to the theoretical mass of this compound with three disulfide bonds (a loss of 6 Da from the fully reduced linear peptide).
-
MS/MS Analysis: For definitive confirmation of the disulfide bond connectivity, perform non-reducing enzymatic digestion (e.g., with trypsin or chymotrypsin) followed by LC-MS/MS analysis to identify the linked cysteine residues.[8][9]
Q6: My synthetic this compound has the correct mass but shows no activity. What could be the problem?
A6: If the mass is correct, it indicates that three disulfide bonds have formed. However, they may be incorrectly paired, resulting in a misfolded, inactive isomer. This is a common outcome of random oxidative folding. You will need to verify the disulfide connectivity using mass spectrometry as described above. If misfolding is confirmed, you should optimize your folding protocol or consider a directed disulfide bond formation strategy.
Quantitative Data Summary
The following tables summarize typical yields and purity that can be expected at different stages of this compound synthesis. These values are estimates based on the synthesis of similar ICK peptides and can vary depending on the specific protocols and equipment used.
Table 1: Estimated Yields for this compound Synthesis Strategies
| Synthesis Stage | Random Oxidative Folding (Estimated Yield) | Directed Disulfide Bond Formation (Estimated Yield) |
| Crude Linear Peptide (after cleavage) | 60-70% | 60-70% |
| Purified Linear Peptide | 30-40% | 30-40% |
| Correctly Folded Peptide (after folding & purification) | 5-15% | 20-30% |
| Overall Yield (from starting resin) | 1-5% | 6-12% |
Table 2: Purity Analysis of Synthetic this compound
| Sample | Method | Typical Purity |
| Crude Linear Peptide | RP-HPLC (220 nm) | 40-60% |
| Purified Linear Peptide | RP-HPLC (220 nm) | >95% |
| Final Folded this compound | RP-HPLC (220 nm) | >98% |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear this compound
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of the linear this compound peptide.
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt for Cys and His, Boc for Trp and Lys, tBu for Tyr, Ser, Thr, Asp, Glu, Pbf for Arg).
-
Coupling Reagent: HBTU/HOBt or HATU/HOAt in DMF with DIPEA.
-
Deprotection Reagent: 20% piperidine in DMF.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold excess of HBTU/HOBt (or HATU/HOAt) and a 6-fold excess of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis, Proper Folding, Nav Channel Selectivity Profile and Analgesic Properties of the Spider Peptide Phlotoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Oxidative folding of reduced and denatured huwentoxin-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
ProTx-I Technical Support Center: Minimizing Non-Specific Binding in Assays
Welcome to the ProTx-I Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding of the peptide toxin this compound in experimental assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a 35-amino acid peptide toxin originally isolated from the venom of the Peruvian green-velvet tarantula, Thrixopelma pruriens. It belongs to the inhibitory cystine knot (ICK) family of peptides.[1][2][3] this compound is a gating modifier of voltage-gated ion channels, meaning it shifts the voltage-dependence of their activation.[1][2] Its primary targets include voltage-gated sodium (Nav) channels, T-type calcium (Cav) channels, and the transient receptor potential ankyrin 1 (TRPA1) channel.[3][4]
Q2: Why is this compound prone to non-specific binding in my assays?
A2: this compound's susceptibility to non-specific binding stems from its physicochemical properties. As an inhibitory cystine knot peptide, it possesses a hydrophobic patch that preferentially interacts with anionic lipid-containing membranes.[3][5][6] This "stickiness" can lead to its binding to plasticware, other proteins, and cell membranes in a non-specific manner, causing high background signals and inconsistent results in various assays.
Q3: What are the common consequences of this compound non-specific binding?
A3: Non-specific binding of this compound can lead to several experimental issues, including:
-
High background noise: This can obscure the specific signal, reducing the assay's sensitivity and accuracy.
-
Poor reproducibility: Inconsistent non-specific binding between experiments can make it difficult to obtain reliable and comparable data.
-
Depletion of active peptide: Adsorption to labware can reduce the effective concentration of this compound in your experiment.
Troubleshooting Guides
Issue 1: High Background Signal in Enzyme-Linked Immunosorbent Assay (ELISA)
Q: I am observing a high background signal in my ELISA designed to detect this compound or its interactions. How can I reduce this?
A: High background in an ELISA is a common problem when working with peptides like this compound. Here are several strategies to troubleshoot this issue, focusing on blocking, washing, and buffer composition.
-
Optimize Blocking Buffer: The choice of blocking agent is critical.
-
Recommendation: Start with a protein-based blocker such as 1-3% Bovine Serum Albumin (BSA) or casein in a buffer like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). For peptides that interact with lipids, a protein-free commercial blocking buffer might be more effective.
-
Experimental Protocol: Optimizing Blocking Agents
-
Coat a 96-well plate with your antigen or antibody as per your standard protocol.
-
Prepare different blocking buffers to test in parallel:
-
1% BSA in PBST (PBS with 0.05% Tween-20)
-
3% BSA in PBST
-
1% Casein in TBST (TBS with 0.05% Tween-20)
-
A commercially available protein-free blocking buffer.
-
-
Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the rest of your ELISA protocol, including wells with and without this compound.
-
Compare the signal-to-noise ratio for each blocking agent to identify the most effective one.
-
-
-
Enhance Washing Steps: Inadequate washing can leave behind non-specifically bound this compound.
-
Recommendation: Increase the number and duration of wash steps.
-
Experimental Protocol: Optimizing Washing Procedure
-
After the incubation step with this compound, increase the number of washes from 3 to 5 or 7.
-
Increase the volume of wash buffer (e.g., from 200 µL to 300 µL per well).
-
Incorporate a 30-60 second soak time for each wash.
-
Ensure complete removal of wash buffer by inverting and tapping the plate on a clean paper towel after the final wash.
-
-
-
Modify Buffer Composition: Adding detergents or increasing salt concentration can disrupt non-specific interactions.
-
Recommendation: Include a non-ionic detergent like Tween-20 in your wash and antibody dilution buffers. You can also test increasing the salt concentration.
-
Buffer Formulation:
-
Wash Buffer: 1X PBS or TBS with 0.05% - 0.1% Tween-20.
-
Antibody/Peptide Diluent: 1X PBS or TBS with 0.05% Tween-20 and 1% BSA.
-
High Salt Wash Buffer (for troubleshooting): 1X PBS or TBS with 0.05% Tween-20 and an increased NaCl concentration (e.g., 300-500 mM).
-
-
Issue 2: Inconsistent Results in Cell-Based Assays
Q: I am getting variable results in my cell-based assays (e.g., patch-clamp, calcium imaging) when using this compound. Could non-specific binding be the cause?
A: Yes, non-specific binding to cell membranes and plasticware can lead to inconsistent effective concentrations of this compound, resulting in variability.
-
Pre-incubation with a Blocking Protein: To saturate non-specific binding sites on your cells and labware.
-
Recommendation: Include a low concentration of a carrier protein like BSA in your assay buffer.
-
Experimental Protocol: Using a Carrier Protein
-
Prepare your assay buffer (e.g., extracellular recording solution) with 0.1% BSA.
-
Wash the cells with the BSA-containing buffer before applying this compound.
-
Dilute your this compound in the BSA-containing buffer.
-
Perform your assay as planned. This helps to ensure that the majority of this compound is available to interact with its specific targets.
-
-
-
Use of Low-Binding Labware: Standard plasticware can adsorb peptides.
-
Recommendation: Utilize low-protein-binding microcentrifuge tubes, pipette tips, and plates for preparing and storing this compound solutions.
-
-
Consider the Vehicle/Solvent: The solvent used to dissolve and dilute this compound can influence its aggregation and binding.
-
Recommendation: this compound is soluble in water or saline buffers. Avoid using high concentrations of organic solvents unless necessary, as this may alter its conformation and binding properties. If a stock solution in an organic solvent is prepared, ensure the final concentration in the assay medium is minimal.
-
Quantitative Data: this compound Binding Profile
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various on-target and off-target ion channels. This data highlights the promiscuous nature of this compound and can help in designing experiments and interpreting results.
| Target Ion Channel | Species/System | IC50 Value | Reference |
| Nav Channels | |||
| Nav1.7 | Human | 7.1 nM | [7] |
| Nav1.8 | Rat | 27 nM | [5] |
| Nav1.2, Nav1.5, Nav1.6 | Human/Rat | ~60-130 nM | [5] |
| Cav Channels | |||
| Cav3.1 (T-type) | Human | 50 nM | [4] |
| Cav3.1 (hCav3.1) | Human | 0.2 µM | [8] |
| Cav3.2 (hCav3.2) | Human | 31.8 µM | [8] |
| TRP Channels | |||
| TRPA1 | Human | High-affinity antagonist | [4] |
| Kv Channels | |||
| Kv2.1 | Rat | ~10-fold less potent than on Nav channels | [4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Target Ion Channels
This compound acts as a gating modifier on Nav1.7, Cav3.1, and an antagonist on TRPA1 channels, which are key players in nociceptive signaling pathways.
Caption: this compound inhibits pain signaling by modulating key ion channels.
Experimental Workflow for Minimizing Non-Specific Binding in ELISA
The following workflow outlines the key steps and decision points for optimizing an ELISA to minimize non-specific binding of this compound.
Caption: Troubleshooting workflow for high background in this compound ELISA.
Logical Relationship of Factors Contributing to Non-Specific Binding
This diagram illustrates the interplay of factors that contribute to non-specific binding of this compound and the corresponding mitigation strategies.
Caption: Factors influencing this compound non-specific binding and mitigation.
References
- 1. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protoxin-I - Wikipedia [en.wikipedia.org]
- 4. This compound Supplier: Nav1.8 blocker [smartox-biotech.com]
- 5. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aups.org.au [aups.org.au]
- 7. Chemical Synthesis, Proper Folding, Nav Channel Selectivity Profile and Analgesic Properties of the Spider Peptide Phlotoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
refining ProTx-I application for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective and consistent application of ProTx-I in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format, offering targeted solutions to ensure reliable results.
General Issues
-
Question: Why am I not observing any effect of this compound on my cells?
-
Answer: There are several potential reasons for a lack of this compound effect:
-
Peptide Integrity: Ensure the this compound peptide has been stored and handled correctly. Lyophilized this compound should be stored at -20°C or colder for long-term stability.[1] Once reconstituted, it is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Degradation can occur at high temperatures.
-
Concentration: The effective concentration of this compound is highly dependent on the specific ion channel subtype and the experimental conditions. Verify that the concentration used is appropriate for your target. For example, the IC50 for hCaV3.1 is 0.2 µM, while for hCaV3.2 it is 31.8 µM.[1][2]
-
Target Expression: Confirm that your experimental system (e.g., cell line) expresses the target ion channel (e.g., specific NaV, CaV, or TRPA1 subtypes) at a sufficient level.
-
Voltage Protocol (for electrophysiology): this compound's mechanism involves modifying the voltage-dependence of activation.[3][4] The holding potential and depolarization steps used in your protocol can significantly influence the observed effect. Ensure your voltage protocol is designed to effectively probe the gating changes induced by the toxin.
-
-
-
Question: The effect of this compound is inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Peptide Solution Stability: this compound in solution may be less stable over time. It is best to use freshly prepared solutions for each experiment. If storing a stock solution, aliquot and freeze at -20°C, and avoid multiple freeze-thaw cycles.
-
Experimental Conditions: Minor variations in experimental conditions such as temperature, pH, and ion concentrations in buffers can alter the activity of both the peptide and the target ion channels. Maintain consistent conditions across all experiments.
-
Cell Passage Number: The expression levels of ion channels can change with cell passage number. Use cells within a consistent and low passage range for your experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of the this compound solution, especially at low concentrations.
-
-
Specific Observational Issues
-
Question: I am observing a slower than expected onset or washout of the this compound effect. Is this normal?
-
Answer: The kinetics of this compound binding and unbinding can be influenced by the experimental setup. In perfusion systems, ensure the flow rate is adequate for rapid solution exchange around the cells. The dissociation of this compound can be voltage-dependent for some channels, with strong depolarizing prepulses potentially accelerating its unbinding.
-
-
Question: I am concerned about potential off-target effects. How can I minimize and identify them?
-
Answer: this compound is known to act on multiple ion channels, including various subtypes of NaV, CaV, and TRPA1 channels.[2][5]
-
Minimization: Use the lowest effective concentration of this compound to achieve the desired effect on your primary target. This will help to reduce the likelihood of engaging off-target channels.
-
Identification: To confirm the specificity of the observed effect, consider using a panel of cell lines expressing different ion channel subtypes. Additionally, employing specific blockers for suspected off-target channels in control experiments can help to isolate the effect of this compound on your channel of interest.
-
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound on various voltage-gated sodium (NaV) and calcium (CaV) channel subtypes.
| Voltage-Gated Sodium Channel Subtype | Species | IC50 |
| NaV1.2 | Not Specified | 50 - 100 nM |
| NaV1.5 | Not Specified | 50 - 100 nM |
| NaV1.7 | Not Specified | 50 - 100 nM |
| NaV1.8 | Rat | 27 nM[3][6] |
| Voltage-Gated Calcium Channel Subtype | Species | IC50 |
| hCaV3.1 | Human | 0.2 µM[1][2] |
| hCaV3.2 | Human | 31.8 µM[1][2] |
| CaV3.1 (T-type) | Not Specified | 50 nM[3] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on voltage-gated ion channels.
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (example): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH adjusted to 7.2 with CsOH).
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 1 mM).
-
On the day of the experiment, dilute the stock solution to the final desired concentration in the external recording solution. It is advisable to include a carrier protein like 0.1% bovine serum albumin (BSA) in the final dilution to prevent the peptide from sticking to the perfusion system.
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal on a target cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the channel being studied (e.g., -80 mV to -100 mV for many NaV channels).
-
Establish a stable baseline recording by applying a series of voltage steps to elicit ionic currents.
-
Perfuse the cell with the this compound containing external solution for a sufficient duration to allow for binding and effect.
-
Record currents in the presence of this compound using the same voltage protocol.
-
To assess washout, perfuse with the control external solution.
-
2. Calcium Imaging
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to this compound application.
-
Cell Preparation: Plate cells expressing the target calcium channels on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Typically, this involves incubating the cells with the dye in a physiological buffer for 30-60 minutes at 37°C.
-
After loading, wash the cells with fresh buffer to remove excess dye.
-
-
Experimental Procedure:
-
Acquire a baseline fluorescence signal from the cells before applying this compound.
-
Stimulate the cells to open the target calcium channels. The method of stimulation will depend on the specific channel subtype (e.g., depolarization with high potassium solution, application of a specific agonist).
-
Apply this compound at the desired concentration and continue to record the fluorescence signal.
-
Observe any changes in the calcium transient (e.g., reduction in amplitude, change in kinetics) in the presence of this compound.
-
Include appropriate positive and negative controls in your experiment.
-
3. Cytotoxicity Assay
This protocol provides a general method to assess the potential cytotoxic effects of this compound.
-
Cell Preparation: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay) according to the manufacturer's protocol.
-
These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the voltage-sensor domains of NaV, CaV, and TRPA1 channels.
General Experimental Workflow for this compound
Caption: A generalized workflow for conducting experiments with this compound.
Troubleshooting Logic Diagram for this compound Experiments
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protoxin-I - Wikipedia [en.wikipedia.org]
- 6. This compound - Smartox Biotechnology [mayflowerbio.com]
dealing with variability in ProTx-I potency between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in ProTx-I potency between different batches.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the inhibitory potency of our new batch of this compound compared to our previous batches. What are the potential causes?
A1: Variability in the potency of synthetic peptides like this compound between batches can stem from several factors related to its synthesis, purification, and handling. This compound is a 35-amino acid peptide with a complex structure involving three disulfide bonds that form an inhibitor cystine knot (ICK) motif.[1][2] This structure is critical for its biological activity.
Potential causes for batch-to-batch variability include:
-
Incorrect Disulfide Bond Formation: The specific pairing of the six cysteine residues (Cys2-Cys16, Cys9-Cys21, Cys15-Cys28) is essential for the correct three-dimensional folding and function of this compound.[1] Incomplete or incorrect disulfide bridging during synthesis can lead to a heterogeneous mixture of isomers with reduced or no activity.
-
Impurities from Synthesis and Purification: The presence of contaminants can affect the peptide's potency. These can include deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides, or residual reagents from the synthesis process, such as trifluoroacetic acid (TFA).[3][4]
-
Peptide Degradation: this compound can be susceptible to degradation, especially if not stored or handled correctly. Oxidation of sensitive residues (like tryptophan) or hydrolysis can lead to a loss of activity.[5][6]
-
Inaccurate Peptide Quantification: The net peptide content of a lyophilized powder can vary between batches.[7] Inaccurate determination of the peptide concentration will lead to apparent differences in potency.
Q2: How can we verify the quality and concentration of our this compound batch?
A2: To ensure the quality and accurate concentration of your this compound batch, a series of quality control checks are recommended.[8][9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the peptide, verifying that the full-length peptide was synthesized correctly.[8] The expected molecular weight of this compound is approximately 3987.5 Da.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the peptide batch.[10] A high-purity batch should show a single major peak. The presence of multiple peaks can indicate impurities or different folding isomers.
-
Amino Acid Analysis (AAA): This technique provides an accurate quantification of the peptide content in the lyophilized powder by determining the exact amount of each amino acid.[7] This is more accurate than relying on the weight of the lyophilized powder, which can contain salts and water.
Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?
A3: Proper storage and handling are crucial for maintaining the potency of this compound.
-
Storage of Lyophilized Powder: Store lyophilized this compound at -20°C or colder. Avoid frequent temperature fluctuations.
-
Reconstitution: Reconstitute the peptide in a buffer appropriate for your experiment. For stock solutions, it is advisable to use a buffer in which the peptide is stable and soluble. Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent potency.
Q4: Can the presence of residual TFA from purification affect our experiments?
A4: Yes, residual trifluoroacetic acid (TFA) from the HPLC purification process can be present in the lyophilized peptide and may affect your experimental results, particularly in cell-based assays, by altering the pH of your solutions.[4] If you suspect TFA interference, you may consider obtaining a salt-exchanged version of the peptide.
Troubleshooting Guide
If you are experiencing issues with this compound potency, this guide provides a systematic approach to identify and resolve the problem.
Diagram: Troubleshooting Workflow for this compound Potency Variability
Caption: A step-by-step workflow to diagnose and resolve this compound potency issues.
Data Presentation
Table 1: Reported IC50 Values for this compound on Various Ion Channels
| Ion Channel | Species | IC50 | Reference(s) |
| Nav1.8 | Rat | 27 nM | [11][12] |
| Nav1.2 | Not Specified | 50-100 nM | [11][12] |
| Nav1.5 | Not Specified | 50-100 nM | [11][12] |
| Nav1.7 | Not Specified | 50-100 nM | [11][12] |
| Cav3.1 | Human | 0.2 µM (200 nM) | [13] |
| Cav3.2 | Human | 31.8 µM | [13] |
| Kv2.1 | Not Specified | Inhibits | [13] |
Note: IC50 values can vary depending on the experimental conditions and expression system.
Experimental Protocols
Protocol 1: Standardized Electrophysiology Protocol for Assessing this compound Potency on Nav1.7
This protocol outlines a whole-cell patch-clamp electrophysiology experiment to determine the IC50 of this compound on a voltage-gated sodium channel, such as Nav1.7, expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Nav1.7.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Solutions: Prepare a stock solution of this compound in the external solution. Perform serial dilutions to obtain the desired concentrations for the dose-response curve.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Use an amplifier and data acquisition system suitable for patch-clamp electrophysiology.
- Hold the cell at a holding potential of -120 mV.
- Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
- Establish a stable baseline recording in the external solution.
- Perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.
4. Data Analysis:
- Measure the peak inward current at each this compound concentration.
- Normalize the peak current at each concentration to the baseline current.
- Plot the normalized current as a function of the this compound concentration.
- Fit the data to a Hill equation to determine the IC50 value.
Mechanism of Action
Diagram: this compound Mechanism of Action as a Gating Modifier
Caption: this compound binds to the voltage sensor domain, stabilizing the closed state.
This compound acts as a "gating modifier" of voltage-gated ion channels.[9][14] Instead of physically blocking the ion-conducting pore, it binds to the voltage sensor domains (VSDs) of the channel.[1] This interaction stabilizes the VSDs in their resting (closed) conformation, making it more difficult for the channel to open in response to membrane depolarization.[15] Consequently, a stronger depolarization is required to activate the channel, resulting in a shift of the voltage-dependence of activation to more positive potentials.[9][14]
References
- 1. Protoxin-I - Wikipedia [en.wikipedia.org]
- 2. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Quality control of synthetic peptides [innovagen.com]
- 9. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 10. polypeptide.com [polypeptide.com]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. This compound - Smartox Biotechnology [mayflowerbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent spider venom peptides, ProTx-I and ProTx-II, on various voltage-gated sodium (Nav) channel subtypes. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their specific Nav channel subtype of interest.
Quantitative Efficacy Comparison
The inhibitory potency of this compound and ProTx-II is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to inhibit 50% of the sodium current. The following table summarizes the reported IC50 values for both peptides against a range of human (h) and rat (r) Nav channel subtypes.
| Nav Channel Subtype | This compound IC50 (nM) | ProTx-II IC50 (nM) | Key Findings & Selectivity |
| hNav1.1 | - | >1000 | ProTx-II shows very low potency for hNav1.1. |
| hNav1.2 | 50 - 100[1] | 41[2] | Both toxins inhibit hNav1.2 with similar potency. |
| rNav1.3 | - | >1000 | ProTx-II is largely inactive against rNav1.3. |
| hNav1.4 | - | >1000 | ProTx-II demonstrates poor inhibition of the skeletal muscle channel hNav1.4. |
| hNav1.5 | 20 - 30[3] | 79[2] | This compound is more potent than ProTx-II on the cardiac channel hNav1.5.[3] |
| hNav1.6 | ~100 | 26[2] | ProTx-II is more potent on hNav1.6 compared to this compound. |
| hNav1.7 | 50 - 100[1] | 0.3 [2][4][5][6] | ProTx-II is an exceptionally potent and selective inhibitor of hNav1.7. [2][4] |
| rNav1.8 | 27 [1] | 20 - 30[3] | This compound shows a notable potency for the TTX-resistant rNav1.8 channel.[1] |
| hNav1.8 | - | >1000 | ProTx-II has low activity on the human ortholog of Nav1.8. |
| hNav1.9 | - | >1000 | ProTx-II is not a potent blocker of hNav1.9. |
Mechanism of Action: Gating Modification
Both this compound and ProTx-II are classified as "gating modifiers".[5][7] Unlike pore blockers that physically obstruct the ion conduction pathway, these peptides bind to the voltage-sensing domains (VSDs) of the Nav channel protein.[7] Specifically, they target the S3-S4 linker in domain II (VSD-II), trapping it in its resting conformation.[7] This interaction prevents the conformational changes necessary for channel activation, thereby shifting the voltage-dependence of activation to more positive potentials.[5][7] ProTx-II has also been shown to interact with VSD-IV, which can affect the fast inactivation of the channel.[3]
Mechanism of Nav Channel Inhibition by ProTx Peptides.
Experimental Protocols
The determination of the efficacy of this compound and ProTx-II on Nav channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
-
Cell Preparation:
-
HEK-293 or CHO cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions.
-
Cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Cesium is used to block endogenous potassium channels.
-
-
Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -120 mV.
-
Nav currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
-
Data Acquisition and Analysis:
-
Currents are recorded before and after the application of varying concentrations of this compound or ProTx-II.
-
The peak inward current at each concentration is measured.
-
The percentage of current inhibition is calculated relative to the control (before toxin application).
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the toxin concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ProTx II, a selective inhibitor of NaV1.7 sodium channel - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Function and Therapeutic Potential of Spider Venom-Derived Cysteine Knot Peptides Targeting Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ProTx-I and Tetrodotoxin for Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent sodium channel modulators, the tarantula venom peptide ProTx-I and the classic neurotoxin Tetrodotoxin (TTX). By examining their distinct mechanisms of action, subtype selectivity, and the experimental protocols used for their characterization, this document serves as a comprehensive resource for selecting the appropriate tool for research and development in neuroscience and pharmacology.
Introduction: Two Toxins, Two Mechanisms
Voltage-gated sodium channels (Nav) are fundamental to the generation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a host of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias. Pharmacological agents that can modulate Nav channel activity are therefore invaluable research tools and potential therapeutic leads.
Tetrodotoxin (TTX) , a small molecule neurotoxin famously found in pufferfish, is a highly specific and potent pore blocker of most Nav channel subtypes.[1] Its ability to silence neural activity with high precision has made it a cornerstone of neuroscience research for decades.[2][3]
This compound , a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), offers a contrasting mechanism.[4] It acts as a "gating modifier," altering the voltage-dependent activation of the channel rather than physically occluding the pore.[5][6] This functional difference results in a distinct pharmacological profile, most notably its ability to inhibit TTX-resistant Nav subtypes.[1][7]
Mechanism of Action: Pore Block vs. Gating Modification
The fundamental difference between TTX and this compound lies in their binding sites and the subsequent effect on channel function.
-
Tetrodotoxin (TTX): TTX acts as a molecular plug.[8] It binds to a specific site on the outer vestibule of the channel, known as neurotoxin receptor site 1, physically blocking the entrance of the pore.[3][8] This action prevents the influx of sodium ions, thereby inhibiting the rising phase of the action potential and silencing nerve conduction.[3][9] The binding of TTX does not, however, interfere with the channel's gating machinery (the opening and closing mechanism).[2]
-
This compound: In contrast, this compound is a gating modifier. It binds to the extracellular loops of the channel's voltage-sensor domains (VSDs), particularly VSDII and VSDIV.[4] By binding to these domains, this compound makes it more difficult for the channel to open in response to membrane depolarization. It achieves this by shifting the voltage-dependence of activation to more positive potentials, meaning a stronger stimulus is required to open the channel.[5][6][7]
Caption: Mechanisms of Action for TTX and this compound.
Quantitative Comparison: Subtype Selectivity
The most significant functional distinction between this compound and TTX is their selectivity across the nine mammalian Nav channel subtypes (Nav1.1–Nav1.9). TTX potently blocks the TTX-sensitive (TTX-S) subtypes but is thousands of fold less potent against the TTX-resistant (TTX-R) subtypes. This compound, conversely, shows broad activity across both TTX-S and TTX-R channels, making it a crucial tool for studying the latter.
| Subtype | This compound IC₅₀ (nM) | Tetrodotoxin (TTX) IC₅₀ (nM) | Subtype Classification |
| Nav1.1 | ~60 - 130 | 10.3 | TTX-Sensitive |
| Nav1.2 | ~60 - 130 | 7.9 | TTX-Sensitive |
| Nav1.3 | ~60 - 130 | ~10-15 | TTX-Sensitive |
| Nav1.4 | ~60 - 130 | 17.1 | TTX-Sensitive |
| Nav1.5 | ~30 - 100 | >1000 | TTX-Resistant |
| Nav1.6 | ~60 - 130 | ~5-10 | TTX-Sensitive |
| Nav1.7 | ~50 - 100 | 18.6 | TTX-Sensitive |
| Nav1.8 | ~27 | >1000 | TTX-Resistant |
| Nav1.9 | Broadly Inhibited | >1000 | TTX-Resistant |
Data compiled from multiple sources; IC₅₀ values are approximate and can vary based on experimental conditions.[1][4][8][10][11]
Experimental Protocols: Characterizing Channel Blockade
The half-maximal inhibitory concentrations (IC₅₀) and mechanisms of action for these toxins are typically determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the membrane of a single cell expressing the Nav channel subtype of interest.
Key Method: Whole-Cell Voltage-Clamp
Objective: To measure the effect of a toxin on the sodium current (INa) elicited by a controlled membrane depolarization.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express a specific human Nav channel α-subunit (e.g., hNav1.7).
-
Cells are cultured on glass coverslips for 24-48 hours prior to recording.
Recording Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.[12] This solution mimics the extracellular environment.
-
Internal (Pipette) Solution (in mM): 110 CsF or K-Gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH or KOH.[2][12] Cesium (Cs⁺) is often used to block potassium channels from the inside, isolating the sodium current.
Voltage-Clamp Protocol:
-
A glass micropipette filled with the internal solution is used to form a high-resistance (>1 GΩ) "giga-ohm" seal with the cell membrane.[12]
-
The membrane patch is ruptured by gentle suction, establishing the whole-cell configuration.
-
The cell's membrane potential is clamped at a negative holding potential (e.g., -120 mV) to ensure all Nav channels are in a closed, ready-to-activate state.[3]
-
A depolarizing voltage step (e.g., to 0 mV for 50 ms) is applied to elicit a robust inward sodium current.[2]
-
The external solution containing a known concentration of the toxin (e.g., this compound or TTX) is perfused over the cell.
-
The voltage-step protocol is repeated, and the reduction in the peak sodium current is measured.
-
This process is repeated with multiple toxin concentrations to generate a dose-response curve, from which the IC₅₀ value is calculated.
Caption: Experimental Workflow for Patch-Clamp Analysis.
Impact on Neuronal Signaling
The distinct mechanisms of TTX and this compound lead to the same ultimate outcome in a single neuron: the inhibition of action potential firing. However, the underlying effect on the channel population is different.
-
TTX causes an "all-or-none" blockade of sensitive channels. Channels are either available to open or are completely blocked by the toxin. This leads to a rapid and complete cessation of action potentials in neurons expressing primarily TTX-S channels.[3][9]
-
This compound modulates the probability of channel opening. In the presence of this compound, channels are not physically plugged but require a greater depolarization to activate. This results in a suppressed but not necessarily eliminated ability to fire action potentials, depending on the strength of the stimulus and the concentration of the toxin.
Caption: Consequence of Nav Blockade on Action Potentials.
Conclusion and Recommendations
This compound and Tetrodotoxin are powerful but fundamentally different tools for studying voltage-gated sodium channels.
-
Choose Tetrodotoxin (TTX) for applications requiring the complete and specific silencing of TTX-sensitive channels (Nav1.1-1.4, 1.6, 1.7). It is the ideal agent for functionally separating TTX-S from TTX-R currents in native tissues like dorsal root ganglion (DRG) neurons.
-
Choose this compound when investigating the function of TTX-resistant channels (Nav1.5, 1.8, 1.9) or when a gating modification, rather than a complete pore block, is desired. Its broad-spectrum activity makes it one of the few peptide tools capable of potently inhibiting these critical, and often pain-related, channel subtypes.
The selection between these two toxins should be guided by the specific Nav channel subtypes of interest and the desired experimental outcome. A thorough understanding of their distinct pharmacology is essential for the rigorous design and accurate interpretation of experiments in the field of ion channel research.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating ProTx-I Activity with Electrophysiology: A Comparative Guide
ProTx-I, a 35-residue peptide toxin isolated from the venom of the Peruvian green-velvet tarantula (Thrixopelma pruriens), has emerged as a critical pharmacological tool for studying voltage-gated ion channels.[1] As a gating modifier, it alters the biophysical properties of these channels rather than blocking the pore, providing a nuanced mechanism for modulating neuronal excitability. Its activity against various channel subtypes, including the pain-related voltage-gated sodium channel NaV1.7, makes robust validation of its effects essential for researchers in pain therapeutics and ion channel physiology.
This guide provides a comparative overview of this compound's activity, benchmarked against other venom-derived peptides, and details the electrophysiological methods required for its validation.
Mechanism of Action: A Gating Modifier
This compound functions by shifting the voltage dependence of channel activation to more depolarized potentials.[2][3] This means a stronger stimulus (a more positive membrane potential) is required to open the channel. It achieves this by binding to the extracellular S3-S4 linker of the channel's voltage-sensor domain (VSD).[3][4] For instance, in the hNaV1.8 channel, this compound binds specifically to the VSD of domain II (VSDII).[3] This interaction effectively traps the voltage sensor in its resting or closed conformation, inhibiting the channel's ability to open in response to normal physiological stimuli.[1][5]
Comparative Analysis of NaV Channel Inhibitors
This compound is part of a larger family of venom-derived peptides that modulate NaV channels. Its activity and selectivity are best understood when compared to other well-characterized toxins. ProTx-II, also from T. pruriens, is notable for its high potency and selectivity for NaV1.7.[6][7] Other peptides like Huwentoxin-IV and JzTx-V provide further benchmarks for potency and selectivity.
The table below summarizes key electrophysiological data for this compound and selected alternatives, highlighting their inhibitory concentration (IC₅₀) on the primary pain target, hNaV1.7.
| Peptide | Source Organism | Primary Target(s) | hNaV1.7 IC₅₀ (nM) | Key Mechanistic Feature |
| This compound | Thrixopelma pruriens | NaV1.2, 1.5, 1.7, 1.8; CaV3.1; TRPA1 | 50 - 100 | Gating modifier; shifts voltage-dependence of activation.[2][8] |
| ProTx-II | Thrixopelma pruriens | NaV1.7 | 0.3 - 1.0 | Potent and selective NaV1.7 gating modifier.[9] |
| Huwentoxin-IV | Ornithoctonus huwena | NaV1.7 | ~26 | Traps the VSDII in a closed configuration.[5] |
| JzTx-V | Chilobrachys jingzhao | NaV1.7 | ~0.6 | Potent gating modifier; analogs engineered for high selectivity.[10] |
| Tsp1a | Thrixopelma sp. | NaV1.7 | 10.3 | Highly selective for NaV1.7 over other NaV subtypes.[11] |
Note: IC₅₀ values can vary between studies due to different experimental conditions and expression systems.
Experimental Protocol: Validating this compound Activity
Whole-cell patch-clamp electrophysiology is the gold standard for quantifying the activity of ion channel modulators like this compound. This technique allows for precise control of the cell membrane potential and direct measurement of ion currents.
Objective: To determine the IC₅₀ of this compound on a specific human NaV channel subtype (e.g., hNaV1.7) stably expressed in a mammalian cell line (e.g., HEK293).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the target channel (e.g., hNaV1.7/SCN9A).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Use a brief trypsin treatment to isolate individual cells for recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium and fluoride ions are used to block endogenous K⁺ and Ca²⁺ channels).
-
Toxin Preparation: Prepare a high-concentration stock solution of synthetic this compound in a bovine serum albumin (BSA)-containing buffer to prevent nonspecific binding. Serially dilute to final concentrations in the external solution immediately before application.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette and a single cell to enter the whole-cell configuration.
-
Clamp the cell's holding potential at a hyperpolarized voltage (e.g., -120 mV) to ensure all NaV channels are in a resting, closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments) to elicit NaV currents.
4. Data Acquisition and Analysis:
-
Record the peak inward current at each voltage step before and after the application of varying concentrations of this compound.
-
To measure the shift in activation, plot the normalized conductance (G/Gₘₐₓ) against the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂).
-
To determine the IC₅₀, apply increasing concentrations of this compound and measure the percentage of current inhibition at a fixed depolarizing step.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to calculate the IC₅₀ value.
References
- 1. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 11. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ProTx-I and Other Inhibitor Cystine Knot (ICK) Toxins for Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
The inhibitor cystine knot (ICK) structural motif, characterized by three interlocking disulfide bonds, confers exceptional stability to a diverse range of peptide toxins found in the venoms of spiders, scorpions, and cone snails.[1][2] These "knottin" peptides are powerful pharmacological tools and potential therapeutic leads due to their high potency and selectivity for various ion channels.[3][4] Among these, Protoxin-I (ProTx-I), a 35-amino acid peptide from the venom of the tarantula Thrixopelma pruriens, has emerged as a significant modulator of voltage-gated ion channels.[5] This guide provides an objective comparison of this compound with other notable ICK toxins, supported by quantitative data and experimental methodologies.
This compound: Mechanism of Action
This compound is classified as a gating modifier.[6][7] Unlike pore blockers that physically occlude the ion conduction pathway, this compound binds to the voltage-sensor domains (VSDs) of ion channels.[5][8] This interaction stabilizes the VSD in its resting or closed state, shifting the voltage-dependence of channel activation to more positive potentials.[6][9] This makes it more difficult for the channel to open in response to membrane depolarization. This compound has been shown to interact with the VSDs of domain II and domain IV in voltage-gated sodium (Nav) channels.[5]
Comparative Analysis of ICK Toxin Potency
This compound exhibits broad activity across several voltage-gated sodium (Nav) channel subtypes, including tetrodotoxin-resistant (TTX-R) channels like Nav1.8, which are key targets for pain therapeutics.[6][9] It also potently modulates certain T-type calcium (Cav) channels and TRPA1 channels.[5][9] The following tables summarize the inhibitory concentrations (IC50) of this compound and other well-characterized ICK toxins against various ion channel subtypes.
Table 1: Comparative Potency (IC50) of ICK Toxins on Voltage-Gated Sodium (Nav) Channels
| Toxin | Target Channel | IC50 (nM) | Source Organism | Key Characteristics |
| This compound | hNav1.2 | ~30-90 | Thrixopelma pruriens (Tarantula) | Broad-spectrum Nav inhibitor, gating modifier[5][8] |
| hNav1.5 | ~20-30 | Inhibits TTX-R channels[7] | ||
| hNav1.6 | Potent Inhibitor | Shifts voltage-dependence of activation[5] | ||
| hNav1.7 | Potent Inhibitor | Also targets Cav and TRPA1 channels[5] | ||
| rNav1.8 | ~20-30 | First potent peptidyl inhibitor of TTX-R channels[6][7] | ||
| ProTx-II | hNav1.7 | 0.3 | Thrixopelma pruriens (Tarantula) | Highly potent and selective for Nav1.7[10] |
| hNav1.5 | ~20-30 | Gating modifier, binds to closed state[6][7] | ||
| rNav1.8 | ~20-30 | Over 100-fold selectivity for Nav1.7 over other subtypes[7][10] | ||
| Huwentoxin-IV (HwTx-IV) | hNav1.7 | 10 | Ornithoctonus huwena (Tarantula) | Potent Nav1.7 inhibitor, interacts with VSD2[4][10] |
| GpTx-1 | hNav1.7 | Potent Inhibitor | Grammostola porteri (Tarantula) | Potent Nav1.7 inhibitor with high selectivity over Nav1.5[4][10] |
Note: "Potent Inhibitor" indicates that the toxin is known to be a strong inhibitor, but specific IC50 values can vary between studies and experimental conditions. Data is compiled from multiple sources.[4][5][6][7][8][10]
Table 2: this compound Potency (IC50) on Other Ion Channels
| Toxin | Target Channel | IC50 | Key Characteristics |
| This compound | hCav3.1 (T-type) | 50 nM - 0.2 µM | Differentiates between Cav3 subtypes, 160-fold more potent on Cav3.1 than Cav3.2[5][9][11][12] |
| hCav3.2 (T-type) | 31.8 µM | Shifts voltage-dependence of activation[11][12] | |
| Kv2.1 | ~10-fold less potent than on Nav channels | ProTx-II does not inhibit Kv2.1[9] | |
| TRPA1 | 389 nM | Antagonizes the nociceptor ion channel[5][8] |
Experimental Methodologies & Visualizations
Understanding the experimental context is crucial for interpreting comparative data. The primary technique used to determine the potency and mechanism of these toxins is patch-clamp electrophysiology.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion channel currents from a single cell.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured and transfected with the specific ion channel subtype (e.g., hNav1.7) to be studied.[8]
-
Electrode Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the cell's cytoplasm.
-
Giga-seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing for electrical access to the entire cell interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV).[7] Voltage protocols are then applied to elicit ion channel currents (e.g., a step depolarization to 0 mV for 20 ms).[7]
-
Toxin Application: The toxin is applied to the cell via the external bath solution. The effect of the toxin on the ion channel currents is recorded and measured.
-
Data Analysis: The concentration of the toxin that causes 50% inhibition of the current (IC50) is determined by fitting the concentration-response data to a Hill equation.
Visualizing Experimental and Logical Frameworks
Conclusion and Future Directions
This compound stands out as a broadly acting, potent gating modifier of Nav channels, with significant activity on TTX-R subtypes crucial for pain signaling.[5][6] While other toxins like ProTx-II offer higher selectivity for specific subtypes such as Nav1.7, the promiscuity of this compound across Nav, Cav, and TRP channels makes it a valuable tool for exploring the complex physiology of excitable cells.[5][9][10] The robust and stable ICK scaffold is an excellent template for protein engineering.[1][2] Future research will likely focus on "toxineering"—modifying the structure of toxins like this compound to enhance their selectivity and potency for desired targets, paving the way for novel therapeutics for pain, epilepsy, and other channelopathies.
References
- 1. The cystine knot structure of ion channel toxins and related polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor cystine knot - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Spider Knottin Pharmacology at Voltage-Gated Sodium Channels and Their Potential to Modulate Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoxin-I - Wikipedia [en.wikipedia.org]
- 6. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tarantula toxin this compound differentiates between human T-type voltage-gated Ca2+ Channels Cav3.1 and Cav3.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-I: A Comparative Guide to its Cross-Reactivity with Ion Channel Families
For Researchers, Scientists, and Drug Development Professionals
ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a significant pharmacological tool for studying ion channels. Its ability to modulate the activity of multiple ion channel families makes it a subject of great interest for therapeutic development, particularly in the field of pain management. This guide provides a comprehensive comparison of this compound's cross-reactivity with different ion channel families, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanism of action and selectivity profile.
Quantitative Comparison of this compound Activity
This compound exhibits a broad spectrum of activity, primarily targeting voltage-gated sodium (NaV) and T-type calcium (CaV) channels. It also shows effects on certain potassium (Kv) and transient receptor potential (TRP) channels. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound for various ion channel subtypes, providing a clear comparison of its potency.
| Ion Channel Family | Subtype | IC50 (nM) | Species | Notes |
| Voltage-Gated Sodium (NaV) Channels | NaV1.2 | 50 - 100 | Not specified | Acts as a gating modifier.[1] |
| NaV1.5 | 50 - 100 | Not specified | Acts as a gating modifier.[1] | |
| NaV1.7 | 50 - 100 | Human | Acts as a gating modifier.[1] | |
| NaV1.8 | 27 | Rat | Reversibly inhibits the channel.[1] | |
| T-type Voltage-Gated Calcium (CaV) Channels | CaV3.1 | 50 | Not specified | Shifts voltage dependence of activation.[1] |
| CaV3.1 | 640 | Human | [2] | |
| CaV3.2 | 94,600 | Human | [2] | |
| CaV3.3 | 5,400 | Human | [2] | |
| Voltage-Gated Potassium (Kv) Channels | Kv2.1 | Sub-micromolar | Not specified | Inhibits the channel.[3] |
| Transient Receptor Potential (TRP) Channels | TRPA1 | High-affinity antagonist | Not specified | Binds to the S1-S4 gating domain.[3] |
Mechanism of Action
This compound primarily functions as a gating modifier . Instead of blocking the ion-conducting pore of the channel, it binds to the voltage-sensing domains (VSDs).[3] This interaction alters the voltage-dependence of channel activation, typically by shifting it to more positive potentials.[4] This means that a stronger depolarization is required to open the channel, leading to an overall inhibition of channel activity. This mechanism has been observed for both NaV and T-type CaV channels.[1][4] For TRPA1 channels, this compound acts as a high-affinity antagonist by binding to the S1-S4 gating domain.[3]
Experimental Protocols
The following is a generalized whole-cell patch-clamp electrophysiology protocol for assessing the effect of this compound on a specific ion channel subtype expressed in a heterologous system (e.g., HEK293 cells).
Cell Preparation and Recording
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the ion channel of interest under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Electrophysiology Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Data Acquisition: Record ionic currents using an appropriate amplifier and data acquisition software.
Solutions
-
External Solution (example for NaV channels): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (example for NaV channels): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH). Note: Solution compositions should be optimized for the specific ion channel being studied.
Voltage Protocols
-
For NaV channels:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit channel activation.
-
To study the effect of this compound on steady-state inactivation, apply a series of conditioning pre-pulses to different voltages before a test pulse to a fixed potential.
-
-
For T-type CaV channels:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply depolarizing steps (e.g., from -80 mV to +20 mV) to elicit T-type currents.[2]
-
This compound Application
-
Establish a stable baseline recording of the ionic currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Monitor the effect of the toxin on the current amplitude and gating kinetics until a steady-state effect is reached.
-
To determine the IC50 value, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration. Fit the concentration-response data with a Hill equation.
Signaling Pathways and Logical Relationships
The activity of this compound on specific ion channels can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and the logical relationship of this compound's selectivity.
NaV1.7 Signaling in Pain Perception
NaV1.7 plays a crucial role in pain signaling by amplifying generator potentials in nociceptive neurons.[5] Its activation leads to the generation of action potentials that propagate along the sensory nerve to the spinal cord. Within the spinal cord, the signal is transmitted to second-order neurons, ultimately leading to the perception of pain in the brain. This compound's inhibition of NaV1.7 can dampen this signaling cascade, making it a potential analgesic. Furthermore, the absence of NaV1.7 has been shown to upregulate the expression of endogenous opioids, suggesting a complex interplay in pain modulation.[6]
CaV3.1 and the PI3K/Akt Signaling Pathway
T-type calcium channels, including CaV3.1, are involved in various physiological processes, including cell proliferation and differentiation. In some cell types, CaV3.1 activity has been linked to the activation of the PI3K/Akt signaling pathway.[7] The influx of calcium through CaV3.1 can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets, promoting cell survival and proliferation. The modulation of CaV3.1 by this compound could therefore have implications for conditions characterized by abnormal cell proliferation.
Conclusion
This compound is a versatile ion channel modulator with a distinct profile of cross-reactivity. Its high affinity for certain NaV and CaV channel subtypes, coupled with its gating modifier mechanism of action, makes it a valuable tool for dissecting the physiological roles of these channels. The data and protocols presented in this guide offer a foundation for researchers to explore the therapeutic potential of this compound and to design further experiments to unravel its complex pharmacology. Understanding its interactions with a range of ion channels is crucial for developing selective ligands and minimizing off-target effects in future drug development endeavors.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. Block of T-type calcium channels by protoxins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAV3.1 knockdown suppresses cell proliferation, migration and invasion of prostate cancer cells by inhibiting AKT - PMC [pmc.ncbi.nlm.nih.gov]
ProTx-I: A Comparative Analysis of its Effects on Human versus Rodent Sodium Channels
A comprehensive guide for researchers and drug development professionals on the differential activity of the tarantula toxin ProTx-I on human and rodent voltage-gated sodium channels, with a focus on the pain target Nav1.7.
This compound, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, has garnered significant interest as a pharmacological tool and a potential scaffold for the development of novel analgesics. It functions as a gating modifier of voltage-gated sodium channels (Navs), inhibiting their activity by shifting the voltage dependence of activation to more depolarized potentials.[1][2] This mechanism effectively raises the threshold for action potential firing. While its more studied counterpart, ProTx-II, has been extensively characterized for its high potency and selectivity for the human Nav1.7 channel, a critical player in pain pathways, the comparative effects of this compound on human versus rodent channels are less clearly defined.[3][4] This guide provides a detailed comparative analysis based on available experimental data.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound varies across different sodium channel subtypes and between species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound on human and rodent sodium channels. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.
| Channel Subtype | Species | IC50 (nM) | Comments | Reference(s) |
| Nav1.7 | Human | 50 - 100 | General range for several subtypes including Nav1.7. | [5] |
| Nav1.8 | Human | 27 | This compound was originally purified based on its ability to inhibit this channel. | [5][6] |
| Nav1.2 | Not Specified | 50 - 100 | [5] | |
| Nav1.5 | Not Specified | 50 - 100 | [5] | |
| Nav1.8 | Rat | ~10.9 | Measured in DRG neurons. | [7] |
Note: The potency of gating modifier toxins like this compound is highly dependent on the voltage protocol used in the electrophysiological recordings.[8]
Mechanism of Action: Targeting the Voltage Sensor
This compound, like other gating modifier toxins, exerts its inhibitory effect by binding to the voltage-sensing domain (VSD) of the sodium channel.[2] Specifically, it targets the S3-S4 linker in domain II (VSDII).[2][9] By binding to this region, this compound is thought to trap the voltage sensor in its resting state, thereby impeding the conformational changes required for channel activation in response to membrane depolarization.[10] This "voltage-sensor trapping" model is a hallmark of this class of toxins.[10] A recent cryo-electron microscopy study of this compound in complex with human Nav1.8 confirmed its binding to the VSDII S3-S4 linker, providing a structural basis for its inhibitory action.[9]
Experimental Protocols
The following section details a representative methodology for the comparative analysis of this compound effects on human and rodent sodium channels using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Channel Expression: Stably or transiently transfect HEK293 cells with the cDNA encoding the alpha subunit of the desired human or rodent sodium channel (e.g., hNav1.7 or rNav1.7). Co-transfection with auxiliary beta subunits (β1 and β2) is often performed to ensure proper channel trafficking and function.
-
Cell Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. A selection antibiotic (e.g., G418) is used for stable cell lines.
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.3 with NaOH.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Data Acquisition: Use a patch-clamp amplifier and digitizer (e.g., Axopatch 200B and Digidata 1440A, Molecular Devices). Sample currents at 50 kHz and filter at 10 kHz.
-
Voltage Protocol for IC50 Determination:
-
Hold the cell membrane at a potential of -90 mV.
-
Apply a depolarizing test pulse to -10 mV for 50 ms to elicit sodium currents.
-
Apply test pulses at a frequency of 0.1 Hz to allow for recovery from inactivation.
-
Perfuse cells with increasing concentrations of this compound and measure the resulting inhibition of the peak sodium current.
-
-
Voltage Protocol for Voltage-Dependence of Activation:
-
From a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
Measure the peak current at each voltage step.
-
Convert peak currents to conductance (G) using the formula G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential.
-
Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of voltage-gated sodium channels.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound effects on human vs. rodent channels.
References
- 1. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. Two tarantula peptides inhibit activation of multiple sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional properties and toxin pharmacology of a dorsal root ganglion sodium channel viewed through its voltage sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of sodium channel gating by trapping the domain II voltage sensor with protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-I: A Comparative Analysis of its Selectivity for Cav3.1 over Cav3.2 T-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of the tarantula venom peptide, ProTx-I, on the low-voltage-activated T-type calcium channels Cav3.1 and Cav3.2. The data presented herein, derived from electrophysiological studies, substantiates the significant selectivity of this compound for Cav3.1, making it a valuable pharmacological tool for differentiating between these two closely related ion channel subtypes.
Quantitative Analysis of this compound Selectivity
The inhibitory potency of this compound on human Cav3.1 (hCav3.1) and human Cav3.2 (hCav3.2) channels has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from independent studies, highlighting the pronounced selectivity for hCav3.1.
| Channel Subtype | This compound IC50 (µM) | Selectivity (fold) | Reference |
| hCav3.1 | 0.2 | ~159x | [1] |
| hCav3.2 | 31.8 | [1] | |
| hCav3.1 | 0.64 | ~148x | [2] |
| hCav3.2 | 94.6 | [2] |
Note: Selectivity is calculated as IC50 (Cav3.2) / IC50 (Cav3.1).
The data consistently demonstrates that this compound is significantly more potent at blocking Cav3.1 channels compared to Cav3.2 channels, with a selectivity ratio of approximately 150-fold. This makes this compound a highly selective pharmacological probe for studying the physiological and pathophysiological roles of Cav3.1.
Experimental Methodologies
The determination of this compound's selectivity for Cav3.1 over Cav3.2 relies on robust electrophysiological techniques, primarily the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in live cells.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.
-
Cells are transiently transfected with plasmid DNA encoding the human T-type calcium channel subunits hCav3.1 or hCav3.2. A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recordings:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition software.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 135 NaCl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, with pH adjusted to 7.4.
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 3 CaCl2, 10 HEPES, with pH adjusted to 7.2.
-
-
Recording Procedure:
-
A transfected cell is identified via fluorescence microscopy.
-
The recording pipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
3. Data Acquisition and Analysis:
-
Current-Voltage (I-V) Relationship: To determine the voltage-dependence of channel activation, cells are held at a negative potential (e.g., -100 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).
-
Steady-State Inactivation: To assess the voltage-dependence of inactivation, cells are held at various conditioning pre-pulse potentials before a test pulse to a fixed voltage (e.g., -20 mV) is applied.
-
Dose-Response Analysis:
-
A stable baseline current is established.
-
Increasing concentrations of this compound are applied to the cell via a perfusion system.
-
The resulting inhibition of the T-type calcium current is measured.
-
The data is fitted with the Hill equation to determine the IC50 value.
-
References
Synthetic vs. Native ProTx-I: A Comparative Analysis of Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of chemically synthesized ProTx-I versus its native counterpart, supported by experimental data and detailed protocols.
This compound, a 35-amino acid peptide toxin isolated from the venom of the Peruvian green velvet tarantula, Thrixopelma pruriens, is a potent inhibitor of voltage-gated ion channels, making it a valuable tool in pain research and drug discovery.[1] While traditionally sourced from venom, chemical synthesis offers a more scalable and controlled production method. A critical question for researchers is whether synthetic this compound recapitulates the activity of the native toxin. Foundational research has demonstrated that synthetic this compound exhibits the same potency as the native peptide, establishing its viability as a reliable substitute in experimental settings.[1][2]
Data Presentation: Comparative Activity of this compound
While direct, side-by-side quantitative comparisons of native and synthetic this compound are not extensively detailed in publicly available literature, the consensus from key studies is that their bioactivity is equivalent.[1][2] The following table summarizes the inhibitory activity (IC50) of this compound on various voltage-gated ion channels as reported in the literature. It is important to note that these values may have been determined using either native or synthetic this compound, with researchers using the two forms interchangeably based on the established equivalence.
| Target Ion Channel | Reported IC50 (nM) | Toxin Form Used | Reference |
| Nav1.8 | ~27 | Not Specified | [3] |
| Nav1.5 | < 100 | Not Specified | [1] |
| Nav1.7 | < 100 | Not Specified | [1] |
| Nav1.2 | < 100 | Not Specified | [1] |
| Cav3.1 | ~50 | Not Specified | [1][2] |
| Kv2.1 | Inhibition reported to be 10-fold less potent than on Nav channels | Synthetic | [1][2] |
Note: The lack of explicit differentiation between native and synthetic forms in many studies underscores the scientific community's acceptance of their functional equivalence.
Signaling Pathway: Mechanism of this compound Inhibition
This compound functions as a gating modifier of voltage-gated ion channels. It binds to the voltage-sensing domains (VSDs) of these channels, shifting the voltage-dependence of their activation to more depolarized potentials. This action inhibits the channel from opening at normal physiological thresholds, thereby blocking ion flow and cellular excitation.
Experimental Protocols
The following is a representative protocol for assessing the inhibitory activity of this compound on a voltage-gated sodium channel (e.g., Nav1.7) expressed in a heterologous system using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293 cells) in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the alpha subunit of the human Nav1.7 channel.
-
Co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify successfully transfected cells.
-
Plate the cells onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Toxin Preparation: Prepare stock solutions of native and synthetic this compound in the external solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Perform serial dilutions to obtain the desired final concentrations.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Under visual guidance, establish a giga-ohm seal between the pipette tip and the membrane of a fluorescently identified cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV.
4. Data Acquisition:
-
Record sodium currents elicited by a depolarizing voltage step to 0 mV for 20 ms.
-
Apply a series of increasing concentrations of either native or synthetic this compound to the cell via the perfusion system.
-
Allow the toxin to equilibrate at each concentration before recording the current.
-
Record the peak inward current at each toxin concentration.
5. Data Analysis:
-
Measure the peak current amplitude in the presence of each concentration of this compound.
-
Normalize the peak current to the control current recorded in the absence of the toxin.
-
Plot the normalized current as a function of the logarithm of the toxin concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
Experimental Workflow: Comparing Native and Synthetic this compound
The following diagram illustrates a typical workflow for a comparative study of native and synthetic this compound.
References
ProTx-I: A Versatile Reference Compound for the Development of Novel Ion Channel Modulators
For researchers, scientists, and drug development professionals, the quest for selective and potent ion channel modulators is a continuous journey. In this landscape, ProTx-I, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), has emerged as a crucial reference compound. Its broad activity across multiple ion channel subtypes provides a valuable benchmark for assessing the selectivity and potency of new chemical entities.
This guide provides a comprehensive comparison of this compound with other notable ion channel modulators, supported by experimental data and detailed protocols. We will delve into its mechanism of action, its inhibitory profile, and how it stacks up against more selective compounds, offering a clear perspective for its use in ion channel research and drug discovery.
Performance Comparison of Ion Channel Modulators
This compound exhibits a promiscuous inhibitory profile, acting on a variety of voltage-gated sodium (Nav), calcium (Cav), and the transient receptor potential ankyrin 1 (TRPA1) channels. This broad-spectrum activity, while limiting its therapeutic potential directly, makes it an excellent tool for initial screenings and for defining the selectivity of novel modulators. In contrast, compounds like ProTx-II, HWTX-IV, and JZTX-34 offer more targeted interactions, particularly with the Nav1.7 channel, a key target in pain therapeutics.
Inhibitory Activity (IC50) Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative compounds against various ion channel subtypes. Lower IC50 values indicate higher potency.
Voltage-Gated Sodium (Nav) Channels
| Compound | Nav1.1 (nM) | Nav1.2 (nM) | Nav1.3 (nM) | Nav1.4 (nM) | Nav1.5 (nM) | Nav1.6 (nM) | Nav1.7 (nM) | Nav1.8 (nM) | Nav1.9 (nM) |
| This compound | ~60-130 | 50-100[1] | ~60-130 | ~60-130 | 20-30[2] | ~60-130 | 50-100[1] | 27[3] | - |
| ProTx-II | 30-150[4] | 30-150[4] | 30-150[4] | 30-150[4] | 30-150[4] | 30-150[4] | 0.3[4] | >150 | >150 |
| HWTX-IV | - | ~26 | ~26 | >1000 | >1000 | - | 17-26[5][6] | - | - |
| JZTX-34 | >1000 | >1000 | 7950[7] | >1000 | >1000 | >1000 | 610[7] | >1000 | - |
Voltage-Gated Calcium (Cav) and TRPA1 Channels
| Compound | Cav3.1 (nM) | Cav3.2 (nM) | TRPA1 (nM) |
| This compound | 50[1] | 31800[8] | 389[9][10] |
| ProTx-II | - | - | - |
| HWTX-IV | - | - | - |
| JZTX-34 | - | - | - |
Mechanism of Action: A Gating Modifier
This compound functions as a "gating modifier" of voltage-gated ion channels.[1][11][12] Instead of physically blocking the ion-conducting pore, it binds to the voltage-sensing domains (VSDs) of the channel protein.[5][9] This interaction stabilizes the VSD in its resting or closed state, making it more difficult for the channel to open in response to membrane depolarization.[5][9] This manifests as a shift in the voltage-dependence of activation to more positive potentials.[1][11][12]
Caption: Mechanism of this compound as a gating modifier.
Experimental Protocols
The characterization of this compound and other ion channel modulators relies on robust experimental techniques. Whole-cell patch-clamp electrophysiology using heterologous expression systems like Xenopus laevis oocytes or human embryonic kidney (HEK293) cells are the gold standards.
Whole-Cell Patch-Clamp Electrophysiology Workflow
This workflow outlines the key steps for assessing the activity of a compound like this compound on a specific ion channel expressed in a host cell.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tarantula huwentoxin-IV inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency optimization of Huwentoxin-IV on hNav1.7: a neurotoxin TTX-S sodium-channel antagonist from the venom of the Chinese bird-eating spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Closed-State Nav1.7 Blocker JZTX-34 Exhibits Analgesic Effects against Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A tarantula-venom peptide that antagonises the TRPA1 nociceptor ion channel by binding to the S1-S4 gating domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 12. This compound and ProTx-II: gating modifiers of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTx-I Dose-Response Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of ProTx-I dose-response curves, offering a comparative overview with alternative ion channel modulators. The information is presented to facilitate objective evaluation and support further experimental design.
This compound, a peptide toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a well-characterized gating modifier of voltage-gated sodium channels (Nav) and has also been shown to affect certain voltage-gated calcium channels (Cav). Its ability to inhibit multiple Nav subtypes with varying potencies makes it a valuable tool for studying the structure and function of these channels, which are critical for neuronal excitability and pain signaling. This guide summarizes the quantitative data on this compound's activity and compares it with other notable Nav1.7 inhibitors.
Comparative Analysis of Inhibitory Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative Nav1.7 inhibitors across a range of voltage-gated ion channels. This data is crucial for assessing the potency and selectivity of these compounds.
| Compound | Target Channel | IC50 | Cell Line | Notes |
| This compound | hNav1.7 | 50 - 100 nM | HEK293 | Potent inhibitor.[1][2][3] |
| hNav1.2 | 50 - 100 nM | HEK293 | Similar potency to Nav1.7.[1][2][3] | |
| hNav1.5 | 50 - 100 nM | HEK293 | Similar potency to Nav1.7.[1][2][3] | |
| hNav1.8 | ~27 nM | HEK293 | Potent inhibitor of this TTX-resistant channel.[1][2][3] | |
| hCav3.1 | 0.2 µM | HEK293 | Also blocks T-type calcium channels.[4][5] | |
| hCav3.2 | 31.8 µM | HEK293 | Significantly lower potency compared to Cav3.1.[4][5] | |
| ProTx-II | hNav1.7 | ~0.3 nM | HEK293 | A highly potent and more selective Nav1.7 inhibitor from the same venom. |
| GpTx-1 | hNav1.7 | ~10 nM | HEK293 | A potent peptide inhibitor with good selectivity over Nav1.4 and Nav1.5. |
| CNV1014802 | hNav1.7 | 1.77 µM (inactivated state) | CHO | A state-dependent small molecule inhibitor. |
| hNav1.7 | 71.66 µM (resting state) | CHO | Demonstrates clear state-dependency. | |
| PF-05089771 | hNav1.7 | ~11 nM | HEK293 | A potent and selective small molecule inhibitor that interacts with the voltage-sensor domain. |
Experimental Protocols
The determination of dose-response curves for compounds like this compound typically involves whole-cell patch-clamp electrophysiology on heterologous expression systems, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably or transiently expressing the ion channel of interest.
Cell Culture and Transfection: HEK293 or CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2). For transient expression, cells are transfected with plasmids containing the cDNA for the desired ion channel subunit(s) using standard transfection reagents. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution often contains (in mM): CsF or KCl, NaCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.2-7.3.
To elicit channel currents, specific voltage protocols are applied. For Nav channels, a typical protocol involves holding the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to elicit an inward sodium current. The specific voltages and durations can be adjusted to study the compound's effect on different channel states (resting, open, inactivated).
Dose-Response Curve Generation: A baseline current is established before the application of the compound. The compound is then perfused into the bath solution at increasing concentrations. The peak current at each concentration is measured and normalized to the baseline current. The resulting data points are plotted against the logarithm of the compound concentration and fitted with the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizing Mechanisms and Workflows
To better understand the interaction of this compound with its target and the experimental process, the following diagrams are provided.
Caption: this compound binds to the voltage sensor of the Nav1.7 channel, inhibiting its activation.
Caption: A typical workflow for determining the IC50 of this compound using patch-clamp electrophysiology.
References
Safety Operating Guide
Navigating the Safe Disposal of ProTx-I: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like ProTx-I is a critical component of laboratory safety and environmental responsibility. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
This compound, a potent blocker of voltage-gated sodium and calcium channels, is a valuable research tool.[1][2][3][4][5] However, its biological activity necessitates that it be handled and disposed of with care to prevent unintended environmental or health impacts. In the absence of specific disposal data, this compound should be treated as a potentially hazardous substance.[6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. This includes chemical safety glasses, gloves, and a lab coat.[6] All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]
Key Safety and Handling Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat | [6] |
| Handling Area | Well-ventilated area or chemical fume hood | [6] |
| Spill Response | Absorb spill with appropriate materials (e.g., sand or vermiculite for liquids, wet absorbent paper for powders), place in a closed container for disposal, and ventilate and wash the area.[7] | |
| Storage (Unused Peptide) | Store at -20°C.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process designed to ensure the safety of laboratory personnel and the environment. Proper segregation of waste at the point of generation is critical.[7][8] Establish three primary waste streams for this compound disposal: Solid Waste, Liquid Waste, and Sharps Waste.[7]
Experimental Protocol: General Peptide Waste Disposal
-
Segregation: At the point of generation, separate waste into three dedicated and clearly labeled, leak-proof containers:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[7] High-density polyethylene (HDPE) containers are generally suitable.[6]
-
Liquid Waste: Unused or expired this compound solutions, and contaminated buffers. Ensure the container is chemically resistant and compatible with the solvents used.[7]
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin. Use a designated, puncture-resistant, and leak-proof sharps container.[7]
-
-
Container Management: Keep all waste containers closed except when adding waste.[6] Do not overfill containers; fill to no more than ¾ full.[9]
-
Labeling: Clearly label each waste container with "Hazardous Waste," the chemical name ("this compound waste"), and the associated hazards (e.g., "Toxic").[10]
-
Storage: Store waste containers in a designated and secure satellite accumulation area.[10] Ensure that incompatible waste types are segregated to prevent reactions.[10]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of peptide waste down the drain unless explicitly permitted by your institution's EHS office for neutralized liquid waste.[7][9]
Biohazardous Waste Considerations
If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[6] This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste.[6] Always adhere to your institution's biosafety guidelines.
Decontamination Procedures
While specific decontamination protocols for this compound have not been published, studies on other peptide toxins, such as α-conotoxins, have shown that treatment with a 1% enzymatic detergent solution or 6% sodium hypochlorite can be effective in denaturing and digesting the peptide.[11] However, the efficacy of these methods for this compound is unknown. For spills, physical removal and containment as hazardous waste is the recommended primary response.
This compound Disposal Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. latoxan.com [latoxan.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound - Smartox Biotechnology [mayflowerbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling ProTx-I
Essential protocols for the safe handling, application, and disposal of the potent channel blocker, ProTx-I, ensuring laboratory safety and experimental integrity.
For researchers, scientists, and drug development professionals, the safe handling of potent neurotoxins like this compound is paramount. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE, drawing parallels from safety data for similar peptide toxins.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Inspect for tears or punctures before use. Dispose of gloves immediately after handling this compound. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent accidental splashes to the eyes. |
| Body Protection | Laboratory coat | A fully buttoned lab coat provides a crucial barrier against contamination of personal clothing. |
| Respiratory Protection | Not generally required | Handling this compound in its lyophilized or solubilized form under standard laboratory conditions in a well-ventilated area does not typically generate aerosols. However, if there is a risk of aerosolization, a fit-tested N95 respirator or higher is recommended. |
Operational Plan: From Receipt to Application
A systematic workflow is crucial for the safe and effective use of this compound in experimental settings.
Receiving and Storage
Upon receipt, visually inspect the vial for any damage or breach of containment. This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[1]
Reconstitution and Aliquoting
-
Preparation : Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
-
Reconstitution : this compound is soluble in water.[1] Use a calibrated micropipette to add the appropriate volume of sterile, nuclease-free water or a suitable buffer to achieve the desired stock concentration. Gently pipette up and down to ensure complete dissolution. Avoid vigorous vortexing, which can damage the peptide.
-
Aliquoting : To prevent multiple freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage of Aliquots : Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Use
-
Work Area : All handling of this compound solutions should be conducted in a designated and clearly labeled area, preferably within a chemical fume hood or on a disposable bench protector to contain any potential spills.
-
Dilution : Prepare working solutions by diluting the stock solution with the appropriate experimental buffer immediately before use.
-
Application : When applying this compound to cell cultures or other experimental systems, use appropriate precision dispensing tools to ensure accuracy and minimize the risk of splashes or drips.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental release and accidental exposure.
Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Original vials
-
Pipette tips
-
Microcentrifuge tubes
-
Gloves and other disposable PPE
-
Contaminated bench protectors
-
Excess or expired this compound solutions
Decontamination and Disposal Procedure
Drawing from safety protocols for similar peptide toxins, the following disposal method is recommended[2]:
-
Collection : Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : For excess or expired this compound solutions, a recommended method of disposal is to dissolve or mix the material with a combustible solvent.
-
Incineration : The primary recommended disposal method for this compound waste is incineration by a licensed hazardous waste disposal service.[2] This ensures the complete destruction of the peptide toxin.
-
Compliance : Always adhere to your institution's and local regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel while enabling the continued and valuable scientific investigation using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
